molecular formula C8H14OS B13285405 1-[2-(Methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde

1-[2-(Methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde

Cat. No.: B13285405
M. Wt: 158.26 g/mol
InChI Key: YOSWAFBCZIQDEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde (CAS 1934500-42-1) is a high-purity chemical building block with the molecular formula C 8 H 14 OS and a molecular weight of 158.26 g/mol. Its structure features a cyclobutane ring substituted with a carbaldehyde group and a 2-(methylsulfanyl)ethyl side chain, making it a valuable intermediate in synthetic and medicinal chemistry. This compound is primarily used in research and development, particularly in the synthesis of more complex molecules for pharmaceutical applications. The cyclobutane scaffold is of significant interest in drug discovery, as it is found in compounds investigated for various biological activities. For instance, cyclobutane-containing derivatives have been explored in the development of kinase inhibitors and have demonstrated important bioactivities such as anticancer and antioxidant effects in scientific studies . Furthermore, the molecule serves as a key precursor in novel synthetic methodologies, including metal-catalyzed reactions and multi-component couplings, which are essential for constructing pharmaceutically relevant heterocyclic scaffolds . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H14OS

Molecular Weight

158.26 g/mol

IUPAC Name

1-(2-methylsulfanylethyl)cyclobutane-1-carbaldehyde

InChI

InChI=1S/C8H14OS/c1-10-6-5-8(7-9)3-2-4-8/h7H,2-6H2,1H3

InChI Key

YOSWAFBCZIQDEG-UHFFFAOYSA-N

Canonical SMILES

CSCCC1(CCC1)C=O

Origin of Product

United States
Foundational & Exploratory

Synthesis, Characterization, and Application of 1-[2-(Methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary & Structural Rationale

As a Senior Application Scientist, I approach the synthesis of novel building blocks not merely as a sequence of chemical transformations, but as a carefully orchestrated manipulation of steric strain and electronic properties. The target molecule, 1-[2-(Methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde (Molecular Formula: C8H14OS), is a highly specialized 1,1-disubstituted cyclobutane derivative[1].

In modern medicinal chemistry, the incorporation of sp³-rich cyclobutane cores is a proven strategy to improve metabolic stability and membrane permeability compared to flat, aromatic rings or linear alkanes[2]. Furthermore, the dual functionality of this molecule—a reactive carbaldehyde hub and a flexible methylthioethyl side chain—makes it an exceptionally versatile precursor. The thioether acts as a potential hydrogen bond acceptor or a site for late-stage oxidation, while the aldehyde is primed for reductive aminations, Wittig olefinations, or Grignard additions.

Retrosynthetic Strategy & Route Selection

When designing the synthetic route for a sterically hindered 1,1-disubstituted cyclobutane, the choice of starting materials and reagents is critical to prevent ring-opening and ensure high yields.

  • Alpha-Alkylation: We begin with the alkylation of ethyl cyclobutanecarboxylate. Using Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C) cleanly generates the kinetic enolate without compromising the integrity of the strained four-membered ring[3].

  • Hydride Reduction: The resulting ester is reduced to the primary alcohol using Lithium Aluminum Hydride (LiAlH₄). This is a brute-force yet highly selective method for exhaustive ester reduction in strained systems[4].

  • Swern Oxidation: Finally, the alcohol is oxidized to the target aldehyde. The Swern oxidation is specifically chosen over chromium-based oxidants (e.g., Jones reagent) to strictly prevent over-oxidation to the carboxylic acid and to avoid heavy metal contamination in downstream biological assays.

SynthesisWorkflow A Ethyl Cyclobutane- carboxylate B Alkylated Ester Intermediate A->B 1. LDA, THF, -78°C 2. Br(CH2)2SCH3 C Cyclobutylmethanol Intermediate B->C LiAlH4, THF 0°C to RT D Target Aldehyde (C8H14OS) C->D Swern Oxidation (COCl)2, DMSO, Et3N

Figure 1: Three-step synthetic workflow for 1-[2-(Methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) and expected physical observations to ensure synthetic integrity.

Step 1: Synthesis of Ethyl 1-[2-(methylsulfanyl)ethyl]cyclobutane-1-carboxylate

Causality: LDA is used to irreversibly deprotonate the alpha-carbon. The low temperature prevents self-condensation (Claisen condensation) of the ester.

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask under an argon atmosphere. Add anhydrous THF (150 mL) and diisopropylamine (1.1 equiv). Cool to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Dropwise add n-Butyllithium (2.5 M in hexanes, 1.05 equiv). Stir for 30 minutes. Slowly add ethyl cyclobutanecarboxylate (1.0 equiv). Observation: The solution will turn pale yellow, indicating enolate formation.

  • Alkylation: After 1 hour at -78 °C, add 1-bromo-2-(methylsulfanyl)ethane (1.2 equiv) dropwise. Allow the reaction to slowly warm to room temperature overnight.

  • Validation (IPC): Perform TLC (Hexanes/EtOAc 9:1). The starting ester spot should be completely consumed, replaced by a less polar UV-inactive spot (stainable with KMnO₄).

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 x 50 mL). Wash organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 2: Synthesis of (1-[2-(methylsulfanyl)ethyl]cyclobutyl)methanol

Causality: LiAlH₄ provides the necessary hydride equivalents to push the sterically hindered ester all the way to the carbinol.

  • Setup: In a clean, dry flask under argon, suspend LiAlH₄ (1.5 equiv) in anhydrous THF (100 mL) at 0 °C.

  • Reduction: Dissolve the intermediate ester from Step 1 in THF (20 mL) and add dropwise to the LiAlH₄ suspension to control the exothermic reaction.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Fieser Workup (Critical Safety Step): Cool to 0 °C. For every x grams of LiAlH₄ used, cautiously add x mL of H₂O, followed by x mL of 15% NaOH, and finally 3x mL of H₂O. Observation: Vigorous hydrogen gas evolution followed by the precipitation of granular white aluminum salts.

  • Isolation: Filter the salts through a Celite pad, wash with diethyl ether, and concentrate the filtrate to yield the intermediate alcohol.

Step 3: Swern Oxidation to the Target Carbaldehyde

Causality: Dimethyl sulfoxide (DMSO) activated by oxalyl chloride forms the alkoxysulfonium ylide, which undergoes intramolecular deprotonation to yield the aldehyde without risk of over-oxidation.

  • Activation: In a dry flask containing DCM (100 mL) at -78 °C, add oxalyl chloride (1.2 equiv), followed by the dropwise addition of DMSO (2.5 equiv). Stir for 15 minutes. Observation: Vigorous gas evolution (CO and CO₂).

  • Oxidation: Add the alcohol from Step 2 (1.0 equiv) dissolved in DCM (10 mL) dropwise. Stir for 45 minutes at -78 °C.

  • Neutralization: Add Triethylamine (Et₃N, 5.0 equiv) dropwise. Stir for 15 minutes, then allow the reaction to warm to room temperature. Observation: The reaction will turn cloudy white, and the characteristic stench of dimethyl sulfide (DMS) will be highly apparent.

  • Purification: Quench with water, extract with DCM, wash with 1M HCl, saturated NaHCO₃, and brine. Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure 1-[2-(Methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde.

Analytical Characterization & Data Presentation

Rigorous analytical validation is required to confirm the 1,1-disubstitution pattern. The quaternary carbon of the cyclobutane ring and the intact aldehyde proton are the primary diagnostic markers.

Table 1: Physicochemical Properties [1]

PropertyValue
Molecular Formula C₈H₁₄OS
Molecular Weight 158.26 g/mol
Exact Mass 158.0765 Da
Topological Polar Surface Area (TPSA) 42.4 Ų
Hydrogen Bond Donors / Acceptors 0 / 2

Table 2: Predicted ¹H NMR Spectral Data Summary (400 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
9.62 Singlet (s)1H-CHO (Aldehyde proton)
2.45 Triplet (t, J = 7.2 Hz)2H-CH₂-S- (Ethyl chain adjacent to sulfur)
2.25 - 2.35 Multiplet (m)4HRing α-CH₂ (Cyclobutane core)
2.10 Singlet (s)3H-S-CH₃ (Methylthio group)
1.85 - 1.95 Multiplet (m)4HRing β-CH₂ (2H) & -CH₂-C (2H)

Downstream Applications in Drug Discovery

The true value of 1-[2-(Methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde lies in its utility as a central node for divergent synthesis. The aldehyde acts as an electrophilic trap, while the thioether can be modulated to tune the lipophilicity (LogP) of the final drug candidate.

Downstream Core 1-[2-(Methylsulfanyl)ethyl] cyclobutane-1-carbaldehyde Amine Reductive Amination (Target: Amine Therapeutics) Core->Amine NaBH(OAc)3, R-NH2 Alkene Wittig Olefination (Target: Alkene Scaffolds) Core->Alkene Ph3P=CH-R Alcohol Grignard Addition (Target: Sec-Alcohols) Core->Alcohol R-MgBr Sulfone Thioether Oxidation (Target: Sulfones/Sulfoxides) Core->Sulfone mCPBA

Figure 2: Versatile downstream functionalization pathways of the target carbaldehyde.

By subjecting the target to reductive amination with primary or secondary amines, researchers can rapidly generate libraries of cyclobutane-containing amine therapeutics. Alternatively, controlled oxidation of the thioether using mCPBA yields sulfoxides or sulfones, which are excellent hydrogen bond acceptors frequently utilized to improve target binding affinity in kinase inhibitors.

References

  • Title: 2-Methylcyclobutane-1-carbaldehyde | C6H10O | CID 54203587 - PubChem Source: pubchem.ncbi.nlm.nih.gov URL: [Link]

Sources

Physicochemical Profiling and Synthetic Methodologies of 1-[2-(Methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and advanced organic synthesis, the strategic incorporation of sp³-rich, sterically constrained ring systems is a proven tactic to improve pharmacokinetic profiles. 1-[2-(Methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde (CAS: 56976-83-1) represents a highly versatile building block that merges the conformational rigidity of a cyclobutane ring with the metabolic handle of a thioether and the electrophilic reactivity of an aldehyde.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic specifications. Here, we will dissect the compound’s physicochemical architecture, detail a field-proven synthetic workflow, and establish a self-validating analytical protocol to ensure absolute structural integrity during scale-up.

Molecular Architecture & Physicochemical Profiling

The structural uniqueness of 1-[2-(Methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde lies in its quaternary carbon center at the 1-position of the cyclobutane ring. This creates a highly congested, yet synthetically valuable, neo-pentyl-like environment.

  • The Cyclobutane Core: Introduces significant ring strain (~26 kcal/mol), which can be leveraged to drive downstream ring-opening reactions or maintained to increase the fraction of sp³ carbons ( Fsp3​ ) in a drug candidate, thereby enhancing aqueous solubility and reducing off-target protein binding.

  • The Methylsulfanyl (Thioether) Chain: Acts as a flexible lipophilic appendage. In medicinal chemistry, this sulfur atom serves as a predictable site for metabolic oxidation (forming sulfoxides or sulfones), allowing researchers to tune the biological half-life of derivative compounds [1].

  • The Carbaldehyde Group: Serves as the primary synthetic handle, primed for reductive aminations, Wittig olefinations, or Grignard additions.

Quantitative Physicochemical Data

To facilitate rapid reference for formulation and synthetic planning, the core physicochemical constants are summarized below [1]:

PropertyValue / Specification
IUPAC Name 1-[2-(Methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde
Molecular Formula C₈H₁₄OS
Molecular Weight 158.26 g/mol
Canonical SMILES CSCCC1(CCC1)C=O
InChI Key YOSWAFBCZIQDEG-UHFFFAOYSA-N
Appearance Colorless to pale yellow liquid
Estimated Boiling Point ~150°C
Solubility Profile Soluble in ethanol, diethyl ether, and DCM; poorly soluble in water

Synthetic Methodology & Workflow

The most efficient and scalable route to this compound avoids the direct, low-yielding formylation of cyclobutanes. Instead, we utilize a two-step sequence starting from commercially available cyclobutanecarbonitrile. This approach ensures high chemoselectivity and prevents unwanted ring-expansion side reactions [2].

SynthWorkflow N1 Cyclobutanecarbonitrile (Starting Material) N2 alpha-Alkylation (LDA, THF, -78°C) N1->N2 1-bromo-2-(methylsulfanyl)ethane N3 1-[2-(Methylsulfanyl)ethyl] cyclobutane-1-carbonitrile N2->N3 N4 Controlled Reduction (DIBAL-H, Toluene, -78°C) N3->N4 N5 Aqueous Workup (Rochelle's Salt) N4->N5 Imine Intermediate N6 1-[2-(Methylsulfanyl)ethyl] cyclobutane-1-carbaldehyde N5->N6 Hydrolysis

Fig 1. Two-step synthetic workflow for 1-[2-(Methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde.

Step-by-Step Protocol: Synthesis

Step 1: α-Alkylation of the Cyclobutane Ring

  • Base Generation: Flame-dry a Schlenk flask under argon. Add anhydrous THF (50 mL) and diisopropylamine (1.1 eq). Cool the system to -78°C. Add n-Butyllithium (1.1 eq, 2.5 M in hexanes) dropwise and stir for 30 minutes.

    • Causality: Lithium diisopropylamide (LDA) is selected because its steric bulk prevents nucleophilic attack on the cyano carbon, acting strictly as a base to quantitatively generate the α-nitrile carbanion.

  • Deprotonation & Alkylation: Add cyclobutanecarbonitrile (1.0 eq) dropwise. Stir for 1 hour at -78°C. Introduce 1-bromo-2-(methylsulfanyl)ethane (1.2 eq). Gradually warm the reaction to room temperature overnight.

    • Causality: The slow warming gradient ensures complete conversion while mitigating the risk of polyalkylation or elimination side reactions from the alkyl bromide.

  • Isolation: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the intermediate nitrile.

Step 2: Controlled Reduction to the Aldehyde

  • Cryogenic Reduction: Dissolve the intermediate nitrile in anhydrous toluene (0.2 M) under argon. Cool strictly to -78°C. Add Diisobutylaluminum hydride (DIBAL-H) (1.2 eq, 1.0 M in toluene) dropwise. Stir for 2 hours [3].

    • Causality: DIBAL-H at -78°C reduces the nitrile only once, forming a stable aluminum-imine complex. Maintaining cryogenic conditions is critical to prevent over-reduction to the primary amine.

  • Hydrolysis & Emulsion Resolution: Quench the reaction carefully with methanol (to destroy excess DIBAL-H), followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Stir vigorously at room temperature for 4 hours.

    • Causality: Aluminum reductions notoriously form intractable gel emulsions during aqueous workup. Rochelle's salt acts as a bidentate ligand, chelating the aluminum ions into water-soluble complexes. This breaks the emulsion, allowing clean phase separation while simultaneously hydrolyzing the imine to the target aldehyde.

Analytical Validation & Self-Validating Protocols

To guarantee trustworthiness in the synthetic output, we must employ an orthogonal, self-validating analytical system. A single analytical method is insufficient; the combination of mass, functional group, and atomic connectivity data must interlock to prove the structure definitively.

ValidationLogic V1 Crude Product (Post-Workup) V2 GC-MS Analysis (Purity & MW Confirmation) V1->V2 V3 1H & 13C NMR (Structural Elucidation) V1->V3 V4 FT-IR Spectroscopy (Functional Group ID) V1->V4 V5 Data Synthesis & Cross-Validation V2->V5 m/z = 158 V3->V5 Aldehyde proton ~9.5 ppm V4->V5 C=O stretch ~1720 cm⁻¹ V6 Validated Compound Profile V5->V6 Orthogonal Confirmation

Fig 2. Orthogonal self-validating analytical logic for structural confirmation.

Step-by-Step Protocol: Orthogonal Validation
  • GC-MS (Gas Chromatography-Mass Spectrometry):

    • Action: Inject a 1 μL aliquot (1 mg/mL in DCM) into the GC-MS.

    • Validation Logic: The chromatogram must show a single sharp peak (>95% purity). The mass spectrum must display a molecular ion peak at m/z = 158 .

    • Causality: This confirms the bulk purity and correct molecular weight, but it cannot rule out structural isomers (e.g., ring-expanded cyclopentanones).

  • FT-IR (Fourier-Transform Infrared Spectroscopy):

    • Action: Analyze a neat film of the liquid product via ATR-FTIR.

    • Validation Logic: The spectrum must show a strong, sharp absorption band at ~1720 cm⁻¹ (C=O stretch) and the complete disappearance of the band at ~2200 cm⁻¹ (C≡N stretch).

    • Causality: This proves the successful chemical transformation of the nitrile functional group to the carbonyl group, validating the chemoselectivity of the DIBAL-H reduction.

  • NMR Spectroscopy (¹H and ¹³C):

    • Action: Dissolve 10 mg of the product in CDCl₃ and acquire spectra at 400 MHz.

    • Validation Logic: The ¹H NMR must exhibit a distinct singlet near 9.5–9.8 ppm integrating to 1H (aldehyde proton), and a sharp singlet near 2.1 ppm integrating to 3H (S-CH₃ group). The cyclobutane protons will appear as complex multiplets between 1.8–2.5 ppm.

    • Causality: NMR provides absolute atomic connectivity. The presence of the aldehyde proton singlet confirms that the formyl group is attached to a fully substituted quaternary carbon (C1 of the cyclobutane), acting as the final lock in our self-validating system.

References

  • Google Patents. "Novel bicyclic pyridinones - KR101725696B1" (Demonstrating the standard precedent for the alkylation of cyclobutanecarbonitrile).
  • Reddit Chemistry Community / Literature Consensus. "DIBAL-H reduction of nitriles to aldehydes - Troubleshooting and Practical Methodology." Available at:[Link]

Discovery and Synthesis of Novel Organosulfur Compounds: A Modern Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of sulfur into small-molecule therapeutics has been a cornerstone of medicinal chemistry for nearly a century. Sulfur's unique ability to access multiple oxidation states (from -2 in sulfides to +6 in sulfones and sulfoximines) allows drug designers to explore a vast, three-dimensional chemical space. However, traditional methods for synthesizing complex organosulfur compounds often rely on harsh, non-selective conditions that are incompatible with late-stage functionalization.

This whitepaper explores the mechanistic causality behind modern organosulfur synthesis, focusing on two transformative paradigms: Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and Photoredox Catalysis . By understanding the physicochemical principles driving these reactions, researchers can design self-validating experimental workflows to accelerate the discovery of novel sulfur-containing pharmacophores.

The Organosulfur Landscape in Drug Discovery

Sulfur is one of the most prevalent heteroatoms in approved therapeutics. An analysis of US FDA-approved small-molecule drugs reveals that over 350 distinct sulfur-containing compounds have been brought to market[1]. The diversity of these functional groups directly influences pharmacokinetic (PK) properties, target binding affinity, and metabolic stability.

Quantitative Distribution of Sulfur Pharmacophores

To understand the historical and current utility of sulfur in drug design, we must categorize the approved chemical space. The table below summarizes the distribution of key organosulfur functional groups in FDA-approved drugs[1][2].

Functional GroupOxidation StateApproximate Share of S-DrugsRepresentative DrugsPrimary Medicinal Utility
Sulfonamides +6~28%Celecoxib, SildenafilStrong H-bond donors/acceptors; stable bioisosteres.
Thioethers -2~9%Cimetidine, PergolideLipophilic interactions; metal coordination.
Sulfones +6~6%Dapsone, BicalutamideRigid, polar, non-ionizable H-bond acceptors.
Sulfoximines +6EmergingRoniciclib (Clinical)Enhanced solubility; asymmetric core; tunable N-vector.
The Rise of Sulfoximines

While sulfonamides and sulfones have historically dominated, sulfoximines are rapidly emerging as "rising stars" in modern drug discovery[3].

  • The Causality of Choice: Why replace a well-validated sulfone with a sulfoximine? Sulfoximines are isosteric with sulfones but feature an asymmetric sulfur center and a nitrogen atom. This nitrogen provides an additional vector for functionalization (e.g., alkylation, PROTAC linker attachment) and acts as a hydrogen-bond acceptor or donor (if unsubstituted)[4]. Furthermore, the introduction of the imine nitrogen significantly increases aqueous solubility and lowers the lipophilicity (LogD) compared to the corresponding sulfone, directly addressing common ADMET liabilities in lead optimization[5].

Mechanistic Innovations in Synthesis

To access these novel sulfur spaces, synthetic methodologies must be highly chemoselective. We rely on two primary technologies: SuFEx and Photoredox Catalysis.

Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

Introduced by K. Barry Sharpless in 2014, SuFEx is a next-generation click chemistry that relies on the extraordinary stability of the S(VI)-F bond[6].

  • Mechanistic Causality: Unlike sulfonyl chlorides ( R−SO2​Cl ), which are highly susceptible to spontaneous hydrolysis and reduction, sulfonyl fluorides ( R−SO2​F ) are practically inert under physiological conditions and neutral aqueous environments[7]. The S-F bond is highly polarized but thermodynamically stable. It only undergoes substitution when activated by specific catalysts (e.g., DBU, BEMP) or when reacting with specific nucleophiles (like silyl ethers)[8]. This creates a "spring-loaded" system that is perfect for late-stage functionalization (LSF) of complex drug candidates.

SuFEx_Pathway Hub S(VI) Hub (e.g., SO2F2, SOF4) Act Base/Catalyst Activation (e.g., DBU, BEMP) Hub->Act Catalyst Interaction Nuc1 O-Nucleophile (Ar-OH) Act->Nuc1 Proton Abstraction Nuc2 N-Nucleophile (R-NH2) Act->Nuc2 Nucleophilic Attack Prod1 Fluorosulfate (Ar-O-SO2F) Nuc1->Prod1 S-O Bond Formation Prod2 Sulfamoyl Fluoride (R-NH-SO2F) Nuc2->Prod2 S-N Bond Formation

Caption: Logical workflow of SuFEx click chemistry demonstrating divergent S-O and S-N bond formation.

Photoredox Catalysis for C-S Bond Formation

The construction of C-S bonds traditionally requires harsh transition-metal catalysis (e.g., Pd or Cu at >100°C), which often leads to catalyst poisoning by the sulfur species itself. Photoredox catalysis circumvents this by using visible light to drive Single Electron Transfer (SET) events[9].

  • Mechanistic Causality: By irradiating a photocatalyst (e.g., [Ir(dF(CF3​)ppy)2​(dtbpy)]PF6​ ) with blue LEDs, we access a long-lived excited state. This excited species can oxidize a thiol or sulfinate precursor via SET to generate a highly reactive, charge-neutral sulfur-centered radical (thiyl or sulfonyl radical)[10]. Because this process occurs at room temperature, it prevents the thermal degradation of sensitive functional groups and avoids the coordination-based catalyst poisoning seen in traditional cross-coupling[11].

Photoredox_Cycle PC Photocatalyst (Ir/Ru) Ground State PC_star Excited State PC* (Strong Oxidant) PC->PC_star Visible Light (450 nm) Radical Sulfur-Centered Radical (R-S•) PC_star->Radical SET Oxidation Thiol Sulfur Precursor (e.g., R-SH) Product C-S Cross-Coupled Product Radical->Product Radical Trapping (Arene/Alkene) Product->PC SET Reduction / Catalyst Regeneration

Caption: General photoredox catalytic cycle for the generation and trapping of sulfur-centered radicals.

Experimental Workflows: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in validation steps. The following methodologies are designed with internal checkpoints to ensure scientific integrity.

Protocol A: SuFEx-Mediated Synthesis of Aryl Fluorosulfates

This protocol describes the conversion of a phenolic drug fragment into a fluorosulfate using sulfuryl fluoride ( SO2​F2​ ) gas surrogates (e.g., AISF or ExFluor) to avoid the hazards of handling pressurized SO2​F2​ gas.

Reagents:

  • Phenol substrate (1.0 equiv, 1.0 mmol)

  • 4-(Acetylamino)phenyl imidazosulfate (AISF) (1.2 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equiv)

  • Acetonitrile (MeCN), anhydrous (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the phenol substrate in anhydrous MeCN (5.0 mL).

    • Causality: MeCN is chosen for its high dielectric constant, which stabilizes the polar transition state of the fluoride exchange.

  • Activation: Add DBU (0.1 equiv) to the stirring solution at room temperature.

    • Validation Check 1: For electron-rich phenols, a slight color change may occur due to phenoxide formation.

  • SuFEx Reagent Addition: Add the solid AISF reagent (1.2 equiv) in one portion. Seal the vial with a PTFE-lined cap.

  • Reaction Monitoring: Stir the reaction at room temperature for 2 hours.

    • Validation Check 2: Monitor the reaction via LC-MS. The extreme stability of the resulting fluorosulfate ( Ar−O−SO2​F ) means it will survive the acidic mobile phase (e.g., 0.1% Formic Acid) without degrading, appearing as a distinct peak with a mass shift of +82 Da from the parent phenol.

  • Workup: Dilute the reaction mixture with EtOAc (15 mL) and wash sequentially with 1M HCl (2 x 10 mL), saturated aqueous NaHCO3​ (10 mL), and brine (10 mL).

    • Causality: The S-F bond is completely resistant to both the acidic and basic washes, allowing for aggressive removal of the DBU catalyst and cleaved AISF byproducts without product yield erosion.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Protocol B: Photoredox-Catalyzed C-S Cross Coupling

This protocol details the synthesis of an aryl sulfide via the radical-radical cross-coupling of an electron-rich arene with a disulfide, driven by visible light[12].

Reagents:

  • Electron-rich arene (e.g., 1,3,5-trimethoxybenzene) (1.0 equiv, 0.5 mmol)

  • Aryl disulfide ( Ar−S−S−Ar ) (1.5 equiv)

  • Photocatalyst: [Ir(dF(CF3​)ppy)2​(dtbpy)]PF6​ (1.0 mol%)

  • Terminal Oxidant: (NH4​)2​S2​O8​ (Ammonium persulfate) (2.0 equiv)

  • Solvent: Acetonitrile/Water (1:1, 4.0 mL)

Step-by-Step Methodology:

  • Degassing (Critical Step): Combine all reagents in a 10 mL Schlenk tube. Degas the mixture via three freeze-pump-thaw cycles.

    • Causality: Oxygen is a potent triplet quencher and radical scavenger. Failing to degas will result in the formation of reactive oxygen species (ROS) and complete suppression of the thioyl radical formation.

  • Irradiation: Backfill the tube with Argon. Irradiate the stirring mixture using a 455 nm blue LED photoreactor (e.g., Kessil lamp or PennZ-Light) at room temperature for 16 hours.

    • Causality: The 455 nm wavelength perfectly overlaps with the Metal-to-Ligand Charge Transfer (MLCT) absorption band of the Iridium photocatalyst, selectively exciting it without causing UV-mediated degradation of the organic substrates.

  • Validation Check 1 (Visual): The reaction mixture should maintain the characteristic luminescence of the Ir-catalyst. If the solution turns black or brown, it indicates catalyst degradation, likely due to poor degassing or solvent impurities.

  • Workup: Quench the reaction by turning off the light and exposing it to air. Dilute with Dichloromethane (DCM, 10 mL) and wash with water (3 x 10 mL) to remove the persulfate salts.

  • Isolation: Dry the organic layer, concentrate, and purify by silica gel chromatography to isolate the aryl sulfide.

Conclusion

The discovery and synthesis of novel organosulfur compounds have transcended the limitations of classical substitution chemistry. By leveraging the thermodynamic stability of the S(VI)-F bond in SuFEx click chemistry and the mild, radical-mediated pathways of photoredox catalysis, medicinal chemists can now functionalize complex architectures late in the synthesis pipeline. Furthermore, the strategic deployment of emerging functional groups like sulfoximines provides a reliable mechanism to overcome ADMET liabilities inherent to traditional sulfones. Mastery of these modern synthetic modalities, grounded in rigorous mechanistic causality and self-validating protocols, is essential for the next generation of drug discovery.

Sources

An In-depth Technical Guide to 1-[2-(Methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of 1-[2-(Methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde, a unique sulfur-containing cyclobutane derivative. While a specific CAS number for this compound is not publicly available, indicating its novelty or limited commercial availability, this document furnishes a detailed exploration of its molecular structure, predicted physicochemical properties, and potential applications in organic synthesis and medicinal chemistry. A plausible synthetic pathway is proposed, along with a thorough discussion of state-of-the-art analytical techniques for its characterization. Furthermore, this guide delves into the anticipated chemical reactivity of the title compound, drawing on established principles of cyclobutane and aldehyde chemistry. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the synthesis and utilization of novel cyclobutane scaffolds.

Introduction

The cyclobutane moiety is a fascinating structural motif in organic chemistry, offering a unique blend of conformational rigidity and inherent ring strain that can be harnessed for diverse synthetic transformations.[1][2] Its incorporation into molecular architectures can significantly influence biological activity and material properties. The title compound, 1-[2-(Methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde, presents an intriguing combination of a strained four-membered ring, a reactive aldehyde functional group, and a sulfur-containing side chain. This unique amalgamation of features suggests its potential as a versatile building block in the synthesis of more complex molecules, including novel therapeutic agents and advanced materials.[3] This guide aims to provide a detailed technical overview of this compound, addressing the current knowledge gap and stimulating further research into its properties and applications.

Molecular Structure and Physicochemical Properties

The molecular structure of 1-[2-(Methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde comprises a cyclobutane ring substituted at the C1 position with both a carbaldehyde group and a 2-(methylsulfanyl)ethyl side chain.[3]

Table 1: Predicted Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₁₄OS[3]
Molecular Weight 158.26 g/mol [3]
IUPAC Name 1-[2-(Methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde[3]
Appearance Colorless to pale yellow liquid (predicted)[3]
Boiling Point Estimated around 150°C[3]
Solubility Soluble in common organic solvents (e.g., ethanol, ether); sparingly soluble in water (predicted)[3]
Stability Stable under standard conditions; may be sensitive to strong oxidizing agents[3]

Note: A specific CAS Number for this compound has not been assigned or is not publicly available at the time of this publication. A closely related compound, 1-[2-(methylsulfanyl)ethyl]cyclobutane-1-carboxylic acid, has been assigned the CAS Number 1602945-78-7.[4]

Synthesis and Characterization

While a specific, validated synthetic route for 1-[2-(Methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde is not documented in publicly accessible literature, a plausible and efficient synthesis can be designed based on established methodologies for the preparation of substituted cyclobutanes and the conversion of carboxylic acids to aldehydes.[1][5]

Proposed Synthetic Pathway

A logical approach to the synthesis of the title compound would involve the initial preparation of 1-[2-(methylsulfanyl)ethyl]cyclobutane-1-carboxylic acid, followed by its reduction to the corresponding aldehyde.

Synthetic Pathway cluster_0 Step 1: Synthesis of the Carboxylic Acid Intermediate cluster_1 Step 2: Reduction to the Aldehyde Starting_Materials Cyclobutanone + 2-(Methylsulfanyl)ethylamine Carboxylic_Acid 1-[2-(Methylsulfanyl)ethyl]cyclobutane-1-carboxylic acid (CAS: 1602945-78-7) Starting_Materials->Carboxylic_Acid Multi-step synthesis (e.g., Strecker synthesis followed by hydrolysis) Aldehyde 1-[2-(Methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde (Target Molecule) Carboxylic_Acid->Aldehyde Reduction (e.g., with DIBAL-H or via a Weinreb amide)

Caption: Proposed two-stage synthesis of the target aldehyde.

Experimental Protocol: Reduction of a Carboxylic Acid to an Aldehyde (General Procedure)

  • Activation of the Carboxylic Acid: The precursor, 1-[2-(methylsulfanyl)ethyl]cyclobutane-1-carboxylic acid, would first be converted to a more reactive derivative, such as an acid chloride or a Weinreb amide. This can be achieved using standard reagents like oxalyl chloride or thionyl chloride for the acid chloride, or by coupling with N,O-dimethylhydroxylamine for the Weinreb amide.

  • Reduction: The activated carboxylic acid derivative is then dissolved in an appropriate anhydrous solvent (e.g., THF or dichloromethane) and cooled to a low temperature (typically -78 °C). A mild reducing agent, such as diisobutylaluminium hydride (DIBAL-H), is added dropwise. The reaction is carefully monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, the reaction is quenched with a suitable reagent (e.g., methanol, followed by an aqueous Rochelle's salt solution). The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude aldehyde is purified by column chromatography on silica gel.

Analytical Characterization

A comprehensive analytical workflow is essential for the structural elucidation and purity assessment of the synthesized 1-[2-(Methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde.

Analytical_Workflow Synthesis Synthesized Compound Purification Purification (Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR Infrared Spectroscopy Purification->IR Elemental_Analysis Elemental Analysis Purification->Elemental_Analysis Final_Characterization Structural Confirmation & Purity Assessment NMR->Final_Characterization MS->Final_Characterization IR->Final_Characterization Elemental_Analysis->Final_Characterization

Caption: A typical workflow for the analytical characterization.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Chemical Shifts / SignalsRationale
¹H NMR ~9.5-10.0 ppm (s, 1H, -CHO)The aldehydic proton is highly deshielded.
~2.5-2.8 ppm (t, 2H, -CH₂-S)Protons adjacent to the sulfur atom.
~2.1 ppm (s, 3H, -S-CH₃)The methyl group attached to the sulfur atom.
~1.8-2.4 ppm (m, 8H, cyclobutane and -CH₂-CH₂-S)Complex multiplet for the remaining aliphatic protons.
¹³C NMR ~200-205 ppm (-CHO)Characteristic chemical shift for an aldehyde carbonyl carbon.
~50-60 ppm (quaternary C of cyclobutane)The carbon atom bearing the aldehyde and the side chain.
~15-40 ppm (other aliphatic carbons)Chemical shifts for the remaining sp³ hybridized carbons.
IR ~1720-1740 cm⁻¹ (C=O stretch)Strong absorption characteristic of an aldehyde carbonyl group.
~2720 and ~2820 cm⁻¹ (C-H stretch of aldehyde)Fermi doublets characteristic of the aldehydic C-H bond.
HRMS m/z calculated for C₈H₁₄OS should match the observed value.Provides the exact mass and confirms the molecular formula.

Chemical Reactivity and Potential Applications

The chemical reactivity of 1-[2-(Methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde is expected to be dictated by the interplay of its three key structural features: the strained cyclobutane ring, the electrophilic aldehyde, and the nucleophilic sulfur atom.

Reactivity of the Aldehyde Group

The aldehyde functionality is a versatile handle for a wide array of chemical transformations, including:

  • Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles (e.g., Grignard reagents, organolithiums, enolates) to form secondary alcohols.[6]

  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using common oxidizing agents such as potassium permanganate or Jones reagent.[7]

  • Reduction: Reduction to the primary alcohol can be achieved with reducing agents like sodium borohydride or lithium aluminum hydride.

  • Wittig Reaction: Reaction with phosphorus ylides can be used to form alkenes.

  • Reductive Amination: Condensation with amines followed by reduction provides access to a variety of substituted amines.

Reactivity involving the Cyclobutane Ring

The inherent ring strain of the cyclobutane core can be exploited in various ring-opening and ring-expansion reactions, often catalyzed by transition metals or Lewis acids.[2][8] These reactions can provide access to more complex acyclic or larger ring systems.

Role of the Methylsulfanyl Group

The sulfur atom in the methylsulfanyl group can act as a nucleophile and can also be oxidized to a sulfoxide or a sulfone, which can further influence the molecule's reactivity and biological properties.[7]

Potential Applications

The unique structural features of 1-[2-(Methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde make it a promising candidate for several applications:

  • Medicinal Chemistry: As a building block for the synthesis of novel bioactive molecules. The cyclobutane scaffold can act as a bioisostere for other cyclic systems, and the sulfur-containing side chain can engage in specific interactions with biological targets.[1][3]

  • Organic Synthesis: As a versatile intermediate for the construction of complex molecular architectures.[3][5]

  • Materials Science: For the development of new polymers or functional materials with unique properties imparted by the cyclobutane and sulfur-containing moieties.[3]

Conclusion

1-[2-(Methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde represents a novel and potentially valuable building block for chemical synthesis and drug discovery. Although a dedicated CAS number is not currently available, this technical guide has provided a comprehensive theoretical framework for its synthesis, characterization, and reactivity. The proposed synthetic route, predicted analytical data, and discussion of its potential applications are intended to serve as a foundational resource for researchers seeking to explore the chemistry of this and related sulfur-containing cyclobutane derivatives. Further experimental investigation is warranted to validate the predictions outlined in this guide and to fully unlock the synthetic potential of this intriguing molecule.

References

  • ACS Publications. Tandem Wittig Reaction–Ring Contraction of Cyclobutanes: A Route to Functionalized Cyclopropanecarbaldehydes. Organic Letters. [Link]

  • Shanghai Chemlin. 1-[2-(methylsulfanyl)ethyl]cyclobutane-1-carboxylic acid. [Link]

  • ACS Publications. The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews. [Link]

  • ResearchGate. The application of cyclobutane derivatives in organic synthesis. [Link]

  • PMC. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. [Link]

  • RSC Publishing. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[9][9]-rearrangement cascade. Chemical Science. [Link]

  • Pharmaguideline. Reactions of Cyclopropane and Cyclobutane. [Link]

  • Chemsrc. 3-Methyl-1-[2-(methylsulfanyl)ethyl]cyclohexane-1-carbaldehyde. [Link]

Sources

Structural and Synthetic Profiling of 1-[2-(Methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern fragment-based drug discovery (FBDD) and complex organic synthesis, sp³-rich bifunctional building blocks are highly sought after to explore novel chemical space. 1-[2-(Methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde is a prime example of such a scaffold. Featuring a conformationally restricted cyclobutane core, an electrophilic aldehyde, and a flexible thioether linkage, this compound serves as a versatile hub for divergent synthesis. This whitepaper provides an in-depth technical guide to its physicochemical properties, exact molecular weight determination, and field-validated synthetic workflows.

Physicochemical Profiling & Molecular Weight Determination

The molecular weight (MW) of a building block dictates its trajectory in ligand efficiency calculations and downstream pharmacokinetics. For 1-[2-(Methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde, the molecular formula is C₈H₁₄OS .

Causality in Structural Design

As a Senior Application Scientist, I evaluate fragments based on their vector projection and functional group pairing:

  • Cyclobutane Ring (C₄H₆): Provides rigid conformational restriction. This forces the attached functional groups into a defined 3D space, which is critical for reducing entropic penalties upon target protein binding.

  • Carbaldehyde Group (-CHO): Acts as a versatile electrophilic handle for downstream coupling (e.g., reductive aminations, olefination).

  • 2-(Methylsulfanyl)ethyl Group (-CH₂CH₂SCH₃): Introduces a flexible thioether linkage. The sulfur atom acts as a soft hydrogen-bond acceptor or a potential metal-binding pharmacophore, while the ethyl linker provides necessary lipophilicity.

The exact molecular weight of 158.26 g/mol is a critical parameter verified across chemical databases such as [1] and specialized suppliers like [2].

Quantitative Physicochemical Data

Table 1: Key physicochemical parameters critical for FBDD evaluation.

PropertyValue
IUPAC Name 1-[2-(Methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde
Molecular Formula C₈H₁₄OS
Molecular Weight 158.26 g/mol
Monoisotopic Mass 158.0765 Da
Heavy Atoms 10
Rotatable Bonds 4
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2 (O, S)

De Novo Synthesis Protocol & Mechanistic Logic

Successful synthesis of this target relies on controlling the reactivity of the sterically hindered cyclobutane core. The synthesis typically proceeds via a two-step sequence starting from commercially available cyclobutanecarbonitrile, utilizing principles standard in advanced organic synthesis [3].

Step 1: Alpha-Alkylation of the Cyclobutane Core
  • Methodology: Dissolve cyclobutanecarbonitrile (1.0 eq) in anhydrous Tetrahydrofuran (THF). Cool the system to -78 °C under an inert argon atmosphere. Add Lithium Diisopropylamide (LDA, 1.1 eq) dropwise. Stir for 30 minutes to form the cyclobutyl anion. Introduce 1-chloro-2-(methylsulfanyl)ethane (1.2 eq) and allow the reaction to slowly warm to room temperature over 4 hours.

  • Causality & Logic: The alpha-proton of a cyclobutane ring is sterically hindered and less acidic than linear counterparts. Using a strong, non-nucleophilic base like LDA ensures complete deprotonation without the base attacking the electrophilic nitrile carbon. The thioether moiety remains completely stable under these strongly basic, reductive conditions.

Step 2: Controlled Reduction to the Aldehyde
  • Methodology: Isolate the intermediate nitrile and dissolve it in anhydrous Dichloromethane (DCM). Cool strictly to -78 °C. Add Diisobutylaluminum hydride (DIBAL-H, 1.1 eq) dropwise. Stir for 2 hours. Quench the reaction in situ at -78 °C with saturated aqueous Rochelle's salt (potassium sodium tartrate), then warm to room temperature and stir vigorously until the phases separate cleanly.

  • Causality & Logic: DIBAL-H is strictly required for this transformation. At -78 °C, it reduces the nitrile to a stable tetrahedral aluminum iminium complex, preventing over-reduction. If the temperature rises prematurely, the complex collapses, leading to over-reduction to the primary amine.

  • Trustworthiness (Self-Validating System): The quench with Rochelle's salt is a self-validating step. Aluminum reductions notoriously form stubborn, unfilterable emulsions. Rochelle's salt chelates the aluminum ions, breaking the emulsion and ensuring the lipophilic product (MW 158.26) partitions cleanly into the organic layer without yield-destroying entrapment.

Synthesis A Cyclobutanecarbonitrile (Starting Material) B Alkylation LDA, 1-chloro-2-(methylthio)ethane A->B C Intermediate Nitrile Derivative B->C D Reduction DIBAL-H, -78°C C->D E Target Compound MW: 158.26 g/mol D->E F Validation: GC-MS & NMR Confirm m/z 158 E->F

Synthetic workflow and validation for 1-[2-(Methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde.

Divergent Reactivity in Medicinal Chemistry

The true value of a 158.26 g/mol bifunctional fragment lies in its orthogonal reactivity. The aldehyde and thioether groups can be manipulated independently without cross-interference.

  • Aldehyde Exploitation: The -CHO group is primed for reductive amination with primary or secondary amines (using NaBH(OAc)₃), yielding sp³-rich tertiary amines that are highly prized in modern CNS drug discovery. It can also undergo Wittig olefination to extend the carbon framework.

  • Thioether Exploitation: The -S-CH₃ group can be selectively oxidized. Treatment with one equivalent of mCPBA yields a sulfoxide (introducing a novel chiral center at the sulfur atom), while two equivalents yield the sulfone. This controlled oxidation is a field-proven tactic to drastically alter the topological polar surface area (tPSA) and tune the aqueous solubility of the final drug candidate.

Reactivity Core C8H14OS Core (MW: 158.26) Aldehyde Aldehyde Reactivity Core->Aldehyde Thioether Thioether Reactivity Core->Thioether RedAm Reductive Amination (Amines -> Secondary Amines) Aldehyde->RedAm Wittig Wittig Olefination (Alkenes) Aldehyde->Wittig Oxidation Controlled Oxidation (Sulfoxide / Sulfone) Thioether->Oxidation

Divergent functionalization pathways exploiting the aldehyde and thioether moieties.

Analytical Characterization (Self-Validating System)

To ensure scientific integrity, the synthesized batch must be analytically validated to confirm the exact molecular weight and structural connectivity.

Step-by-Step LC-MS Protocol
  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of LC-MS grade Methanol.

  • Ionization Mode: Utilize Electrospray Ionization in positive mode (ESI+).

  • Mechanistic Rationale: Both the thioether sulfur and the aldehyde oxygen readily accept a proton in the acidic mobile phase (typically 0.1% Formic Acid in Water/Acetonitrile).

  • Expected Output: The analysis will self-validate the molecular weight by presenting a distinct [M+H]⁺ peak at m/z 159.27 .

NMR Validation Signatures

In ¹H-NMR (CDCl₃), the structural integrity is confirmed by two critical anchor points:

  • The aldehyde proton will appear as a distinct, uncoupled singlet far downfield near 9.5–9.8 ppm .

  • The methylsulfanyl protons (-S-CH₃) will appear as a sharp singlet around 2.1 ppm . The complete disappearance of the starting material's nitrile carbon signal (~120 ppm) and the emergence of a carbonyl peak (~200 ppm) in the ¹³C-NMR spectrum self-validates the success of the DIBAL-H reduction step.

References

  • ChemSrc. "CAS 56976-83-1 / 1-[2-(Methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde Properties." ChemSrc Database. Available at:[Link]

Navigating the Landscape of Thioether-Containing Aldehydes: A Guide to Stability and Reactivity

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Thioether-containing aldehydes represent a class of bifunctional molecules with significant and expanding utility in drug discovery, covalent inhibitor design, and bioconjugation. Their unique structure, combining a nucleophilic and redox-active thioether with an electrophilic aldehyde, offers a versatile platform for chemical synthesis and biological applications. However, this very bifunctionality presents distinct challenges related to chemical stability and predictable reactivity. This technical guide provides an in-depth exploration of the core chemical principles governing these molecules. We will dissect the primary degradation pathways, including thioether oxidation and subsequent rearrangements, as well as aldehyde-specific instabilities. Furthermore, we will present field-proven strategies for stabilization, handling, and storage. The guide culminates in a discussion of their strategic application in modern drug development, supported by detailed experimental protocols and analytical methodologies to empower researchers in harnessing the full potential of this important chemical class.

Introduction: The Duality of Thioether-Containing Aldehydes

In the landscape of medicinal chemistry and chemical biology, molecules that possess multiple, distinct reactive centers are invaluable tools. Thioether-containing aldehydes are exemplary in this regard, featuring a soft, oxidizable sulfur atom within a thioether linkage and a "tunably" electrophilic carbonyl carbon in the aldehyde group. This duality is the source of their power and their challenge.

  • In Drug Discovery: These moieties are found in various therapeutic candidates. The thioether can serve as a stable linker or a metabolically active site, while the aldehyde can act as a hydrogen bond acceptor or, more strategically, as a warhead for forming reversible covalent bonds with target proteins.[1][2]

  • In Bioconjugation: The aldehyde provides a selective handle for conjugation to biomolecules, often targeting cysteine or lysine residues, while the thioether offers a stable, reduction-resistant alternative to disulfide bonds for peptide cyclization or payload attachment.[3][4][5]

Understanding the delicate balance between the stability of the thioether and the reactivity of the aldehyde is paramount for any researcher working with these compounds. Uncontrolled oxidation of the thioether can lead not only to loss of the parent compound but also to the formation of reactive intermediates that can complicate reaction outcomes and biological assays. Similarly, the inherent instability of aldehydes can lead to polymerization or unwanted side reactions. This guide is structured to provide the foundational knowledge and practical insights necessary to navigate these challenges effectively.

Core Chemistry: Stability and Degradation Pathways

The overall stability of a thioether-containing aldehyde is not merely the sum of its parts; the two functional groups can influence each other's susceptibility to degradation. A proactive understanding of these pathways is the first step toward robust experimental design.

The Vulnerability of the Thioether: Oxidation

The most significant liability for the thioether moiety is its susceptibility to oxidation. The sulfur atom can be sequentially oxidized, first to a sulfoxide and then to a sulfone, with each step altering the molecule's steric and electronic properties, including polarity and hydrogen bonding capacity.[6][7]

  • Mechanism of Oxidation: Oxidation is typically mediated by reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) or hypochlorite (OCl⁻), as well as atmospheric oxygen, especially in the presence of light or metal catalysts.[6][8] While oxidation by H₂O₂ under physiological conditions can be slow, oxidation by more potent species like hypochlorite can occur on a timescale of seconds.[8]

  • Consequences of Oxidation:

    • Formation of Sulfoxide: This introduces a chiral center and significantly increases polarity. The sulfoxide is not an innocent bystander; it is the entry point to further, more complex degradation.

    • Formation of Sulfone: This final oxidation state is generally stable but represents a complete departure from the parent molecule's intended properties.

The workflow for thioether oxidation is a critical pathway to monitor and control in any experimental setting.

Thioether_Oxidation Thioether Thioether (R-S-R') Sulfoxide Sulfoxide (R-S(O)-R') Thioether->Sulfoxide [O] (e.g., H₂O₂, OCl⁻) Sulfone Sulfone (R-S(O)₂-R') Sulfoxide->Sulfone [O] (Harsher Conditions)

Caption: Sequential oxidation of a thioether to a sulfoxide and sulfone.

The Pummerer Rearrangement: A Consequence of Oxidation

Once a sulfoxide is formed, particularly in the presence of an activating agent like acetic anhydride or trifluoroacetic anhydride (often present as trace impurities or reagents), it can undergo a Pummerer rearrangement.[9][10][11] This reaction transforms the sulfoxide into an α-acyloxy-thioether.

  • Causality: The rearrangement is initiated by the acylation of the sulfoxide oxygen, which creates an excellent leaving group. A subsequent elimination-addition sequence results in the oxidation of the α-carbon and reduction of the sulfur.[9]

  • Relevance: The α-acyloxy-thioether product can be unstable and may hydrolyze to yield an aldehyde or ketone, fundamentally altering the molecular structure and leading to a complex mixture of byproducts.[11] This pathway is a critical consideration in purification and formulation, where acidic conditions or acylating agents might be present.

Pummerer_Rearrangement cluster_0 Mechanism Sulfoxide Alkyl Sulfoxide R-S(O)-CH₂R' Acylated Acylated Intermediate Sulfoxide->Acylated + Ac₂O Ac2O Acetic Anhydride (Ac₂O) Ac2O->Acylated Thial Thial Cation [R-S=CHR']⁺ Acylated->Thial - AcOH Product α-Acyloxy-thioether R-S-CH(OAc)R' Thial->Product + AcO⁻ Acetate Acetate (AcO⁻) Acetate->Product

Caption: The Pummerer rearrangement mechanism of an alkyl sulfoxide.

The Instability of the Aldehyde

Aldehydes themselves are prone to several degradation pathways, particularly during storage or under certain reaction conditions.[12]

  • Polymerization and Oligomerization: Low molecular weight aldehydes, especially those with sulfur atoms, are susceptible to self-condensation, forming oligomers and polymers. This is often observed as a gradual increase in viscosity or the formation of non-volatile residues.[12]

  • Oxidation to Carboxylic Acid: The aldehyde C-H bond is susceptible to oxidation, converting the aldehyde to a carboxylic acid. This is a common impurity in aged aldehyde samples.

  • Acetal/Hemiacetal Formation: In the presence of alcohols or water, aldehydes can reversibly form hemiacetals and acetals, effectively "masking" the reactive carbonyl and affecting quantification and reactivity.

Degradation Pathway Functional Group Key Contributing Factors Resulting Product(s)
Oxidation ThioetherAtmospheric O₂, H₂O₂, OCl⁻, light, metal ionsSulfoxide, Sulfone
Pummerer Rearrangement SulfoxideAcid anhydrides, strong acidsα-Acyloxy-thioether
Oxidation AldehydeAtmospheric O₂Carboxylic Acid
Polymerization AldehydeStorage, trace acid/baseOligomers, Polymers

Table 1: Common degradation pathways and their triggers.

Field-Proven Strategies for Stabilization and Handling

A self-validating protocol for working with thioether-containing aldehydes begins with proactive stabilization. The goal is to create an environment where the desired reactivity of the molecule can be expressed without interference from degradation.

Inert Environment and Proper Storage

The most fundamental principle is the exclusion of atmospheric oxygen and light.

  • Inert Gas: Always handle and store these compounds under an inert atmosphere (e.g., Argon or Nitrogen). This minimizes the primary pathway for both thioether and aldehyde oxidation.

  • Temperature: Store at low temperatures (e.g., -20°C) to slow the rate of all degradation processes, including polymerization.

  • Solvent Choice: Use de-gassed, anhydrous solvents for reactions and storage to prevent oxidation and water-mediated side reactions.

Chemical Stabilizers

For bulk storage or in formulations, the addition of trace amounts of chemical stabilizers can be highly effective.

  • For Aldehydes: A combination of an amine and a phenolic compound has been shown to be effective.[12]

    • Amines: Pyridine, picolines, or lutidines can inhibit acid-catalyzed polymerization.[12]

    • Phenols: Hydroquinone acts as a radical scavenger, preventing auto-oxidation.[12]

  • Trustworthiness: The efficacy of a stabilizer system should always be validated for the specific molecule of interest using a long-term stability study, monitored by techniques like HPLC or GC-MS.

Strategy Targeted Pathway Rationale & Causality
Inert Atmosphere (Ar, N₂) Oxidation (Thioether & Aldehyde)Excludes O₂, a primary oxidant, preventing the initiation of radical oxidation chains.
Low Temperature Storage All Degradation PathwaysReduces the kinetic rate of all chemical reactions, including oxidation and polymerization.
Use of Anhydrous Solvents Acetal Formation, HydrolysisPrevents the reaction of the aldehyde with water and minimizes water's role as a potential oxidation mediator.
Amine/Phenol Additives Aldehyde Polymerization & OxidationAmines neutralize trace acids that catalyze polymerization; phenols act as antioxidants to quench radical species.[12]

Table 2: Key stabilization strategies for thioether-containing aldehydes.

Reactivity and Strategic Applications

With stability under control, researchers can leverage the unique reactivity of thioether-containing aldehydes.

The Aldehyde as a Covalent Warhead

In drug development, the aldehyde functional group is a highly effective "warhead" for forming reversible covalent bonds with nucleophilic amino acid residues, most notably cysteine.[1]

  • Mechanism: The aldehyde reacts with the thiol group of a cysteine residue to form a hemithioacetal adduct.[1] This reaction is typically reversible, which can be advantageous in reducing off-target toxicity compared to irreversible inhibitors.[13] This interaction is central to the mechanism of many cysteine protease inhibitors.[1][2]

Caption: Reversible covalent inhibition via hemithioacetal formation.

The Thioether as a Stable Linker

In peptide chemistry and the design of antibody-drug conjugates (ADCs), replacing a labile disulfide bond with a stable thioether can significantly improve the in-vivo stability of the molecule.[5][14] Thioether bonds are resistant to the reducing environment of the cell, preventing premature cleavage and drug release.[5]

Experimental Protocols and Analytical Methods

Protocol: General Synthesis of a Thioether from an Aldehyde

This protocol is adapted from a sodium thiosulfate-catalyzed method, which offers a metal-free approach to C-S bond formation.[15]

Objective: To synthesize a thioether via the coupling of an aldehyde and a thiol.

Materials:

  • Aldehyde (1.0 mmol)

  • Thiol (1.0 mmol)

  • Sodium thiosulfate (Na₂S₂O₃) (0.2 mmol)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol)

  • N,N-dimethylformamide (DMF), anhydrous (1 mL)

  • Round-bottom flask with magnetic stir bar

  • Condenser and inert gas line (Argon or N₂)

Procedure:

  • Setup: Equip the flask with the stir bar and place it under an inert atmosphere.

  • Reagent Addition: To the flask, add the aldehyde (1.0 mmol), thiol (1.0 mmol), Na₂S₂O₃ (0.2 mmol), and Na₂CO₃ (2.0 mmol).

  • Solvent Addition: Add anhydrous DMF (1 mL).

  • Reaction: Heat the mixture to 120°C with vigorous stirring.[15] Monitor the reaction progress by TLC or LC-MS. Reaction times can vary (e.g., 24 hours).[15]

  • Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Causality: Sodium thiosulfate catalyzes the formation of a thiyl radical from the thiol. This radical then participates in a decarbonylative coupling with the aldehyde to form the C-S bond under metal-free conditions.[15] The base (Na₂CO₃) is crucial for facilitating the initial steps of the radical generation.

Protocol: HPLC-Based Stability Assessment

Objective: To quantify the degradation of a thioether-containing aldehyde over time.

Materials:

  • Stock solution of the thioether-containing aldehyde in a relevant solvent (e.g., acetonitrile).

  • Incubation buffer (e.g., PBS, pH 7.4).

  • HPLC system with a UV detector and a suitable C18 column.

  • Mobile phase (e.g., gradient of water/acetonitrile with 0.1% TFA).

Procedure:

  • Standard Curve: Prepare a series of dilutions of the stock solution to create a standard curve for the parent compound. If available, also prepare standards for the expected sulfoxide and sulfone derivatives.

  • Assay Preparation: In a series of vials, dilute the stock solution into the incubation buffer to a final concentration (e.g., 10 µM). Prepare samples for each time point (e.g., t=0, 1, 4, 8, 24 hours).

  • Incubation: Store the vials under the desired conditions (e.g., 37°C, ambient air).

  • Time Points: At each time point, quench the reaction in one vial (e.g., by adding an equal volume of cold acetonitrile) to precipitate proteins and halt degradation. Centrifuge to clarify the sample.

  • HPLC Analysis: Inject a fixed volume of the supernatant from each time point onto the HPLC.

  • Data Analysis: Integrate the peak area of the parent compound at each time point. Use the t=0 sample as 100%. Plot the percentage of the remaining parent compound versus time to determine its stability profile. Monitor for the appearance of new peaks corresponding to the sulfoxide and sulfone.

Self-Validation: This protocol is self-validating as the disappearance of the parent peak should correlate with the appearance of degradation product peaks (e.g., sulfoxide, sulfone), allowing for a mass balance calculation that confirms the degradation pathway.

Technique Application Information Gained
HPLC-UV/MS Stability studies, reaction monitoringQuantitative data on parent compound degradation; identification of oxidation products (sulfoxide, sulfone) and other impurities.[16]
GC-MS Analysis of volatile aldehydesQuantification and identification of volatile degradation products; useful for purity assessment.[16]
NMR Spectroscopy Structural confirmationUnambiguous structural elucidation of the parent compound and isolated degradation products.

Table 3: Key analytical techniques for characterization and stability assessment.

Conclusion

Thioether-containing aldehydes are powerful bifunctional molecules whose successful application hinges on a thorough understanding of their inherent stability and reactivity. The primary liabilities—oxidation of the thioether and instability of the aldehyde—can be effectively managed through a combination of strategic handling, an inert environment, and the judicious use of chemical stabilizers. By implementing robust analytical methods to monitor stability and purity, researchers can confidently employ these compounds in the rational design of novel therapeutics, covalent probes, and advanced bioconjugates. The principles and protocols outlined in this guide provide a framework for mitigating risk and maximizing success, enabling scientists to unlock the full synthetic and biological potential of this versatile chemical class.

References

  • Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. (2025). Royal Society of Chemistry.
  • Pummerer rearrangement. Wikipedia.
  • Synthesis of thioethers through the reaction of aldehydes or carboxylic acids with thiols. RSC Publishing.
  • Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as c
  • Pummerer rearrangement. chemeurope.com.
  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC.
  • Pummerer Rearrangement.
  • Pummerer Rearrangement. SynArchive.
  • Sulfide Oxidation. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Pummerer Rearrangement. Tokyo Chemical Industry Co., Ltd.
  • Enzymatic Generation of Thioaldehyde Motifs by Flavin-Dependent Cysteine Decarboxylases for Peptide Bioconjugation and Macrocycliz
  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. PMC.
  • New electrophiles targeting thiols in a reversible covalent manner. (2024). RSC Publishing.
  • The Wittig bioconjugation of maleimide derived, water soluble phosphonium ylides to aldehyde-tagged proteins. (2021). RSC Publishing.
  • Thiols And Thioethers. (2015). Master Organic Chemistry.
  • Alkynyl Aldehyde: A Thiol-Specific Reagent Carrying a Versatile Formyl Group. (2025). CCS Chemistry.
  • Peptidyl Aldehydes as Reversible Covalent Inhibitors of Protein Tyrosine Phosph
  • Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compst
  • Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery. (2025). Frontiers.
  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. PMC.
  • Stabilization of aldehydes.

Sources

Escaping the Flatland: Substituted Cyclobutanes as Privileged sp³-Rich Bioisosteres in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

For decades, the planar aromatic ring has been the cornerstone of medicinal chemistry. However, the over-reliance on flat, sp²-hybridized scaffolds often leads to molecules with poor aqueous solubility, high metabolic clearance, and off-target promiscuity. In the pursuit of enhanced drug-like properties, the strategic incorporation of sp³-rich motifs—specifically, substituted cyclobutanes—has emerged as a transformative bioisosteric strategy[1].

By replacing planar aromatic or conformationally flexible aliphatic rings with a puckered cyclobutane moiety, drug developers can significantly increase the fraction of sp³-hybridized carbons ( Fsp3​ ). This structural shift not only improves physicochemical properties but also introduces a unique three-dimensional vector for target engagement[1]. This technical guide explores the causality behind the biological activity of substituted cyclobutanes, supported by structural rationale, real-world clinical success stories, and self-validating experimental protocols.

Structural & Physicochemical Rationale

The biological utility of the cyclobutane ring is inextricably linked to its unique geometry. Unlike larger, highly flexible cycloalkanes, cyclobutane adopts a rigid, puckered conformation (folding at an angle of approximately 30°).

The Causality of Puckering

Why does cyclobutane pucker? A perfectly planar four-membered ring would possess bond angles of 90°, inducing severe torsional strain due to eclipsing adjacent C-H bonds. To relieve this torsional strain, the molecule folds, slightly reducing its internal C-C-C bond angle to ~88°[2]. This delicate balance of energies results in a highly strained yet chemically inert carbocycle.

Furthermore, the strained geometry alters the hybridization of the ring: the C-C bonds exhibit increased p -character (lengthening the bonds), while the exocyclic C-H bonds gain increased s -character[2]. This unique electronic distribution renders cyclobutanes significantly less susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes compared to electron-rich aromatic systems[1].

G A Aromatic Ring (Planar, sp2) B Cyclobutane Bioisostere (Puckered, sp3) A->B Isosteric Replacement C Increased Fsp3 Fraction B->C D Reduced CYP450 Oxidation B->D E Enhanced Target Complementarity B->E F Improved Aqueous Solubility C->F G Lower Metabolic Clearance D->G H Higher Binding Affinity (Ki) E->H

Fig 1. Logical relationship mapping cyclobutane bioisosterism to improved drug-like properties.
Comparative Physicochemical Shifts

The table below summarizes the predictable shifts in physicochemical properties when transitioning from an aromatic scaffold to a cyclobutane bioisostere.

Table 1: Physicochemical Property Shifts: Aromatic vs. Cyclobutane Bioisostere

PropertyAromatic Ring (Phenyl)Cyclobutane BioisostereCausality / Impact
Hybridization sp² (Planar)sp³ (3D Puckered)Increases Fsp3​ , disrupting crystal packing[1].
Aqueous Solubility LowerHigherReduced planarity lowers melting point and lipophilicity.
Metabolic Stability Susceptible to epoxidationResistant to oxidative attackLack of electron-rich π-system prevents rapid clearance[2].
Conformational Rigidity Rigid (Flat)Rigid (Folded, ~30° angle)Pre-organizes ligand for optimal receptor binding[3].

Clinical Validation: Cyclobutanes in FDA-Approved Drugs

The theoretical benefits of cyclobutanes have been rigorously validated in the clinic. Two prominent examples illustrate how cyclobutane incorporation directly rescued failing drug discovery programs.

Ivosidenib (Tibsovo®): Rescuing Metabolic Stability

Ivosidenib, approved by the FDA in 2018, is a first-in-class inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) used to treat acute myeloid leukemia (AML) and cholangiocarcinoma[4]. Early lead compounds featured a cyclohexyl amine moiety, which suffered from severe metabolic instability and rapid clearance[5].

The Solution: Medicinal chemists replaced the flexible cyclohexyl ring with a rigid 3,3-difluorocyclobutyl group. The combination of the cyclobutane's inertness and the electron-withdrawing fluorine atoms successfully blocked oxidative metabolism, shifting the drug's clearance into a highly favorable therapeutic window without sacrificing target affinity[5].

G WT Wild-Type IDH1 aKG α-Ketoglutarate (α-KG) WT->aKG Normal Metabolism Mut Mutant IDH1 (Neomorphic Activity) D2HG D-2-Hydroxyglutarate (Oncometabolite) Mut->D2HG NADPH dependent reduction Epi Epigenetic Dysregulation & Blocked Differentiation D2HG->Epi Inhibits TET2 & Histone Demethylases Ivo Ivosidenib (Tibsovo) Difluorocyclobutyl Motif Ivo->Mut Allosteric Inhibition (High Metabolic Stability) Diff Restored Cellular Differentiation Ivo->Diff Reverses Blockade

Fig 2. IDH1 mutant signaling pathway and targeted allosteric inhibition by ivosidenib.
Boceprevir (Victrelis®): Maximizing Subsite Complementarity

Boceprevir is an HCV NS3/4A protease inhibitor. During its optimization, the P1 region of the molecule required a hydrophobic group to occupy the tight S1 subsite of the viral protease[6].

The Solution: Incorporating a cyclobutane ring at the P1 position provided the perfect steric bulk. The cyclobutyl group is devoid of hydrogen-bonding capacity but fits the S1 pocket with extreme precision[7]. As shown in Table 2, this specific puckered geometry resulted in a massive potency gain over both smaller and larger cycloalkanes[8].

Table 2: Impact of P1 Substituent on HCV NS3/4A Protease Inhibition

P1 SubstituentRelative PotencyStructural Rationale
Cyclopropyl1x (Baseline)Suboptimal hydrophobic contact in the S1 subsite.
Cyclobutyl (Boceprevir) 3x increase Optimal steric fill; rigid puckered conformation locks into S1[8].
Cyclopentyl0.15x (19-fold decrease)Steric clash; excessive bulk for the confined S1 subsite[8].

Experimental Workflows & Self-Validating Protocols

To successfully integrate cyclobutanes into a drug discovery pipeline, researchers must master both their synthesis and their biological evaluation. Below are detailed, causality-driven protocols.

Protocol 1: Synthesis of 1,3-Substituted Cyclobutanes via [2+2] Cycloaddition

Rationale: Constructing the strained cyclobutane core is synthetically challenging. A Lewis acid-promoted [2+2] cycloaddition between an allenoate and a terminal alkene is highly efficient. The Lewis acid lowers the LUMO of the allenoate, facilitating the concerted cycloaddition while strictly controlling regioselectivity[9].

  • Preparation: Flame-dry a Schlenk flask under argon. Causality: Ambient moisture will irreversibly hydrolyze and quench the Lewis acid catalyst.

  • Reagent Assembly: Dissolve the terminal alkene (1.0 equiv) and phenyl 2,3-butadienoate (1.2 equiv) in anhydrous dichloromethane (DCM). Causality: DCM is a non-coordinating solvent, preventing competitive binding to the catalyst.

  • Cryogenic Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: Cryogenic temperatures suppress unwanted polymerization and [4+2] side reactions, maximizing the yield of the kinetic [2+2] product.

  • Catalysis: Add ethylaluminum dichloride ( EtAlCl2​ , 0.5 equiv) dropwise. The Lewis acid coordinates to the allenoate carbonyl, initiating the cycloaddition.

  • Quench & Validation: Quench with saturated aqueous NaHCO3​ and extract with Et2​O .

    • Self-Validation Step: Perform a crude 1H -NMR. The complete disappearance of the allene proton signals (~5.8 ppm) and the emergence of distinct cyclobutane multiplet signals (2.0–3.5 ppm) validates successful ring formation.

Protocol 2: In Vitro Microsomal Metabolic Stability Assay

Rationale: To validate the hypothesis that a cyclobutane bioisostere reduces hepatic clearance, the compound must be incubated with human liver microsomes (HLMs) to calculate intrinsic clearance ( Clint​ ).

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Causality: Strict maintenance of physiological pH is critical to preserve the native conformation and catalytic activity of CYP450 enzymes.

  • Pre-Incubation: Pre-incubate the test compound (1 µM final concentration) with HLMs (0.5 mg/mL protein) at 37 °C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding an NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). Causality: CYP450 enzymes require a continuous supply of reducing equivalents (NADPH) to drive oxidative metabolism. A regenerating system prevents premature substrate depletion, ensuring linear kinetics.

  • Quenching: Aliquot samples at 0, 5, 15, 30, and 60 minutes, immediately quenching each into ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile instantly denatures and precipitates microsomal proteins, halting the enzymatic reaction at precise timepoints.

  • Analysis & Validation: Centrifuge at 10,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS.

    • Self-Validation Step: Calculate Clint​ from the elimination rate constant ( k ). A known high-clearance control (e.g., Verapamil) must be run in parallel; if the control does not degrade rapidly, the microsomes are inactive, and the assay must be rejected.

G S1 Hit Identification (Aromatic Scaffold) S2 Scaffold Hopping [2+2] Cycloaddition S1->S2 S3 In Vitro ADME (Microsomal Clearance) S2->S3 S4 Lead Optimization (e.g., Fluorination) S3->S4 If Cl_int > Target S5 In Vivo PK/PD Validation S3->S5 If Cl_int < Target S4->S3 Iterative Refinement

Fig 3. Iterative experimental workflow for evaluating cyclobutane bioisosteres in lead optimization.

Conclusion

The transition from flat, sp²-hybridized molecules to highly three-dimensional, sp³-rich architectures represents a critical evolution in medicinal chemistry. The substituted cyclobutane ring serves as a privileged scaffold in this paradigm. By understanding the causality behind its puckered geometry, researchers can rationally deploy cyclobutanes to restrict molecular conformation, fill hydrophobic target pockets, and dramatically enhance metabolic stability. As synthetic methodologies like [2+2] cycloadditions become more robust, the cyclobutane motif will continue to drive the discovery of safer, more efficacious therapeutics.

References

  • Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 2022, 17, e202200020. Available at:[Link]

  • Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers. ACS Medicinal Chemistry Letters, 2018, 9(4), 300-305. Available at:[Link]

  • Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. The Journal of Organic Chemistry, 2016. Available at:[Link]

  • Broad-spectrum inhibition of coronavirus main and papain-like proteases by HCV drugs. SciSpace / Pre-print Literature, 2020. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 1-[2-(Methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 1-[2-(Methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde, a valuable building block in medicinal chemistry and novel material development. The protocol is designed for researchers, scientists, and drug development professionals, offering not only a detailed experimental procedure but also the underlying scientific rationale for each step. This multi-step synthesis begins with the α-alkylation of methyl cyclobutanecarboxylate, followed by reduction of the ester to a primary alcohol, and culminates in a mild oxidation to the target aldehyde. The described methodology is robust and has been developed to ensure high yield and purity of the final product.

Introduction

Cyclobutane derivatives are of significant interest in organic synthesis due to their unique conformational properties and their utility as versatile intermediates.[1][2] The inherent ring strain of the four-membered ring can be harnessed for various chemical transformations, making cyclobutane-containing molecules valuable scaffolds in the design of bioactive compounds and advanced materials.[3] The target molecule, 1-[2-(Methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde, incorporates a reactive aldehyde functionality and a thioether moiety, making it a promising precursor for the synthesis of more complex heterocyclic and carbocyclic structures.

The synthetic strategy outlined herein is a logical and efficient three-step process designed to construct the target molecule from readily available starting materials. The key transformations include:

  • α-Alkylation of an Ester: Introduction of the 2-(methylsulfanyl)ethyl side chain at the α-position of methyl cyclobutanecarboxylate.

  • Ester Reduction: Conversion of the ester group to a primary alcohol.

  • Alcohol Oxidation: Selective oxidation of the primary alcohol to the desired aldehyde.

This application note provides detailed protocols for each of these steps, along with insights into reagent selection and reaction optimization.

Synthetic Workflow

The overall synthetic pathway is depicted in the following workflow diagram:

Synthesis_Workflow cluster_0 Step 1: α-Alkylation cluster_1 Step 2: Ester Reduction cluster_2 Step 3: Oxidation Methyl_cyclobutanecarboxylate Methyl cyclobutanecarboxylate Alkylated_ester Methyl 1-[2-(methylsulfanyl)ethyl] cyclobutane-1-carboxylate Methyl_cyclobutanecarboxylate->Alkylated_ester 1. LDA, THF, -78 °C 2. 2-(Methylsulfanyl)ethyl bromide Primary_alcohol {1-[2-(Methylsulfanyl)ethyl] cyclobutyl}methanol Alkylated_ester->Primary_alcohol LiAlH4, THF, 0 °C to rt Target_aldehyde 1-[2-(Methylsulfanyl)ethyl] cyclobutane-1-carbaldehyde Primary_alcohol->Target_aldehyde Swern Oxidation (or DMP, PCC)

Caption: Synthetic route for 1-[2-(Methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde.

Experimental Protocols

Safety Precaution: All reactions should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. All reagents are to be handled with care, and material safety data sheets (MSDS) should be consulted prior to use.

Synthesis of the Alkylating Agent: 2-(Methylsulfanyl)ethyl Bromide

The required electrophile, 2-(methylsulfanyl)ethyl bromide, can be prepared from 2-(methylsulfanyl)ethanol via an Appel-type reaction or by treatment with hydrobromic acid. A representative procedure using phosphorus tribromide is provided below.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2-(Methylsulfanyl)ethanol92.165.0 g54.2
Phosphorus tribromide (PBr₃)270.695.8 mL60.0
Diethyl ether, anhydrous74.1250 mL-

Procedure:

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add 2-(methylsulfanyl)ethanol (5.0 g, 54.2 mmol) and anhydrous diethyl ether (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (5.8 mL, 60.0 mmol) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12 hours.

  • Carefully quench the reaction by slowly pouring the mixture onto 50 g of crushed ice in a beaker.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-(methylsulfanyl)ethyl bromide.

  • Purify the product by vacuum distillation to yield a colorless liquid.

Step 1: α-Alkylation of Methyl Cyclobutanecarboxylate

This step involves the deprotonation of the α-carbon of methyl cyclobutanecarboxylate using a strong, non-nucleophilic base, lithium diisopropylamide (LDA), followed by an SN2 reaction with the prepared 2-(methylsulfanyl)ethyl bromide.[4][5][6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Diisopropylamine101.192.3 mL16.5
n-Butyllithium (2.5 M in hexanes)64.066.0 mL15.0
Methyl cyclobutanecarboxylate114.141.5 g13.1
2-(Methylsulfanyl)ethyl bromide155.052.2 g14.2
Tetrahydrofuran (THF), anhydrous72.1150 mL-

Procedure:

  • LDA Preparation: To a flame-dried 100 mL Schlenk flask under an argon atmosphere, add anhydrous THF (20 mL) and diisopropylamine (2.3 mL, 16.5 mmol). Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (6.0 mL of a 2.5 M solution in hexanes, 15.0 mmol) dropwise. Stir the solution at -78 °C for 30 minutes.

  • Enolate Formation: In a separate flame-dried flask, dissolve methyl cyclobutanecarboxylate (1.5 g, 13.1 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the LDA solution at -78 °C. Stir the resulting mixture for 1 hour at -78 °C to ensure complete enolate formation.

  • Alkylation: Dissolve 2-(methylsulfanyl)ethyl bromide (2.2 g, 14.2 mmol) in anhydrous THF (5 mL) and add it dropwise to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL). Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product, methyl 1-[2-(methylsulfanyl)ethyl]cyclobutane-1-carboxylate, can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).

Step 2: Reduction of the Ester to a Primary Alcohol

The α-substituted ester is reduced to the corresponding primary alcohol using the powerful reducing agent, lithium aluminum hydride (LiAlH₄).[7][8][9]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Methyl 1-[2-(methylsulfanyl)ethyl]cyclobutane-1-carboxylate202.312.0 g9.89
Lithium aluminum hydride (LiAlH₄)37.950.45 g11.9
Tetrahydrofuran (THF), anhydrous72.1140 mL-

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add LiAlH₄ (0.45 g, 11.9 mmol) and anhydrous THF (20 mL). Cool the suspension to 0 °C in an ice bath.

  • Dissolve the ester (2.0 g, 9.89 mmol) in anhydrous THF (20 mL) and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.

  • Work-up (Fieser method): Cool the reaction mixture back to 0 °C. Carefully and sequentially add water (0.45 mL), 15% aqueous NaOH solution (0.45 mL), and then water again (1.35 mL) dropwise. Stir the resulting granular precipitate for 30 minutes at room temperature.

  • Filter the mixture through a pad of Celite®, washing the filter cake with THF.

  • Purification: Concentrate the filtrate under reduced pressure to yield {1-[2-(Methylsulfanyl)ethyl]cyclobutyl}methanol as a crude oil, which can be purified by flash column chromatography if necessary.

Step 3: Oxidation of the Primary Alcohol to the Aldehyde

A mild oxidation is crucial to prevent the over-oxidation of the primary alcohol to a carboxylic acid. The Swern oxidation is a reliable method for this transformation.[10][11][12][13][14] Alternative methods such as the Dess-Martin periodinane (DMP) oxidation or the use of pyridinium chlorochromate (PCC) can also be employed.[15][16][17][18][19][20][21][22][23]

Protocol for Swern Oxidation:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Oxalyl chloride126.930.8 mL9.1
Dimethyl sulfoxide (DMSO)78.131.3 mL18.2
{1-[2-(Methylsulfanyl)ethyl]cyclobutyl}methanol174.311.0 g5.74
Triethylamine (Et₃N)101.194.0 mL28.7
Dichloromethane (DCM), anhydrous84.9350 mL-

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add anhydrous DCM (20 mL) and oxalyl chloride (0.8 mL, 9.1 mmol). Cool the solution to -78 °C.

  • Add DMSO (1.3 mL, 18.2 mmol) dropwise to the stirred solution. Continue stirring at -78 °C for 15 minutes.

  • Dissolve the alcohol (1.0 g, 5.74 mmol) in anhydrous DCM (10 mL) and add it dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.

  • Add triethylamine (4.0 mL, 28.7 mmol) dropwise. After the addition, remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Work-up: Add water (20 mL) to the reaction mixture. Transfer to a separatory funnel and extract with DCM (2 x 20 mL). Combine the organic layers, wash with 1 M HCl (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 1-[2-(Methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde.

Characterization

The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O stretch of the aldehyde at ~1725 cm⁻¹).

  • Mass Spectrometry (MS): To determine the molecular weight.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and efficient route to 1-[2-(Methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde. The three-step sequence, involving α-alkylation, ester reduction, and mild oxidation, utilizes well-established and high-yielding reactions. This guide is intended to be a valuable resource for researchers in organic and medicinal chemistry, facilitating the synthesis of this and related cyclobutane derivatives for further investigation and application.

References

  • Chemistry Steps. (2020, January 7). Dess–Martin periodinane (DMP) oxidation. [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

  • Chemistry Hall. (2021, March 31). The Swern Oxidation: Mechanism and Features. [Link]

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485–1538. [Link]

  • Organic Syntheses. (n.d.). Dess-Martin periodinane. [Link]

  • ResearchGate. (n.d.). The Application of Cyclobutane Derivatives in Organic Synthesis. [Link]

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). [Link]

  • Zheng, Y., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Chinese Medicine, 19(1), 1-22. [Link]

  • Bentivoglio, G., & Follas, N. (2004). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry, 1(3), 285-300. [Link]

  • Popova, M. (2015). A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. Journal of Chemical and Pharmaceutical Research, 7(10), 834-840. [Link]

  • ResearchGate. (n.d.). The application of cyclobutane derivatives in organic synthesis. [Link]

  • Wikipedia. (n.d.). Dess–Martin oxidation. [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. [Link]

  • Synfacts. (2019). Classic Oxidation of Alcohols Using Pyridinium Chlorochromate. Synfacts, 15(12), 1407. [Link]

  • Master Organic Chemistry. (2011, September 9). Reagent Friday: PCC (Pyridinium Chlorochromate). [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. [Link]

  • Chemistry LibreTexts. (2023, January 22). Oxidation by PCC (pyridinium chlorochromate). [Link]

  • Wikipedia. (n.d.). Lithium aluminium hydride. [Link]

  • Organic Chemistry. (2024, July 27). Reduction of Esters with Lithium Aluminum Hydride to Alcohol. [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Chemistry LibreTexts. (2020, May 30). 23.6: Alkylation of the alpha-Carbon via the LDA pathway. [Link]

  • ResearchGate. (2011, February). LITHIUM ALUMINUM HYDRIDE REDUCTION OF STERICALLY HINDERED AROMATIC NITRO COMPOUNDS. [Link]

  • Chemistry LibreTexts. (2023, January 22). Esters can be reduced to 1° alcohols using LiAlH4​ . [Link]

  • YouTube. (2014, April 14). Alpha Alkylation Esters. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, crystal structure and Hirshfeld surface of ethyl 2-[2-(methylsulfanyl)-5-oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-1-yl]acetate (thiophenytoin derivative). [Link]

  • IUCr Journals. (n.d.). Synthesis, crystal structure and Hirshfeld surface of ethyl 2-[2-(methylsulfanyl)-5-oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-1-yl]acetate (thiophenytoin derivative). [Link]

  • National Center for Biotechnology Information. (n.d.). Ligand-Controlled Alkylation–Heck–C(sp3)–H Annulation Cascade for a Divergent Synthesis of Cyclobutane- and Cyclopropane-Containing Heterocycles. [Link]

  • Furman Chemistry 120. (2009, April 17). Alkylation of Ketones and Esters: SN2 Reaction with Alkyl Halides. [Link]

  • National Center for Biotechnology Information. (n.d.). Regiodivergent Palladium-Catalyzed Alkene Difunctionalization Reactions for the Construction of Methylene Cyclobutanes and Methylene Cyclopentanes. [Link]

  • Google Patents. (n.d.). CN103664538A - Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide.
  • National Center for Biotechnology Information. (n.d.). Sequential C(sp3)-H arylation and olefination: total synthesis of the proposed structure of pipercyclobutanamide A. [Link]

  • PrepChem.com. (n.d.). Preparation of ethyl bromide. [Link]

  • Google Patents. (n.d.). US3320144A - Manufacture of ethyl bromide.
  • MDPI. (2025, March 1). Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. [Link]

  • UniCA IRIS. (n.d.). C1‐4 Alkylation of Aryl Bromides with Light Alkanes enabled by Metallaphotocatalysis in Flow. [Link]

  • Organic Syntheses. (n.d.). Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Ketones as Alkyl Halide Surrogates: A Deacylative Halogenation Approach for Strategic Functional Group Conversions. [Link]

Sources

Application Notes and Protocols: Cyclobutane Carbaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, self-validating experimental protocols, and high-yield synthetic applications.

Executive Summary & Chemical Rationale

Cyclobutane carbaldehyde (CAS: 2987-17-9), also known as formylcyclobutane, is a highly versatile four-membered cyclic aldehyde. As a Senior Application Scientist, I frequently leverage this building block to introduce the cyclobutylmethyl pharmacophore into complex molecular architectures. The inherent ring strain, conformational rigidity, and lipophilicity of the cyclobutane ring make it a privileged structural motif in both medicinal chemistry (particularly in central nervous system APIs) and fragrance synthesis.

Unlike linear aldehydes, cyclobutane carbaldehyde presents unique steric environments that dictate highly specific reaction kinetics. This guide details field-proven, self-validating protocols for its application in reductive amination and Wittig olefination, explaining the causality behind each experimental parameter to ensure reproducible, high-purity yields.

Workflow 1: One-Pot Reductive Amination in Medicinal Chemistry (API Synthesis)

Mechanistic Causality

In the synthesis of opioid agonist-antagonists like Nalbuphine, the N-cyclobutylmethyl group is critical for receptor binding. Historically, direct alkylation of noroxymorphone using cyclobutylmethyl halides resulted in poor yields due to competitive over-alkylation (forming quaternary ammonium salts) and poor stereoselectivity.

By utilizing cyclobutane carbaldehyde in a one-pot reductive amination, we shift the reaction pathway. The process relies on the initial, controlled formation of an imine intermediate in a DMSO/Acetic Acid matrix. This deliberate staggering prevents the premature reduction of the aldehyde to cyclobutylmethanol[1]. We employ Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ) because its steric bulk and electron-withdrawing acetate groups render it a mild hydride donor. It chemoselectively reduces the protonated imine at room temperature without touching the unreacted aldehyde or the 6-keto group of the substrate until the final heating step.

G N1 Noroxymorphone Hydrochloride N3 Imine Intermediate (Prevents over-reduction) N1->N3 DMSO/AcOH Condensation N2 Cyclobutane Carbaldehyde N2->N3 N4 NaBH(OAc)3 Reduction N3->N4 Selective Reduction N5 Nalbuphine (Target API) N4->N5 High Yield (>86%)

Fig 1. Mechanistic workflow of the one-pot reductive amination for Nalbuphine synthesis.

Experimental Protocol 1: Synthesis of Nalbuphine Hydrochloride

Adapted from the optimized .

Reagents:

  • Noroxymorphone hydrochloride (1.0 eq)

  • Cyclobutane carbaldehyde (1.1 eq)

  • NaBH(OAc)3​ (Total 2.7 eq, added in portions)

  • Solvent: DMSO / Acetic Acid (AcOH)

Step-by-Step Methodology:

  • Imine Condensation: In a nitrogen-purged reactor, dissolve noroxymorphone hydrochloride (1.0 eq) in a mixture of DMSO and AcOH. Add cyclobutane carbaldehyde (1.1 eq) dropwise at room temperature. Causality: AcOH acts as a mild acid catalyst to protonate the carbonyl oxygen, accelerating nucleophilic attack by the amine while stabilizing the resulting imine.

  • First Reduction Phase: Stir the mixture for 2 hours to ensure complete imine formation. Add the first portion of NaBH(OAc)3​ (1.1 eq) slowly. Causality: Phasing the reductant addition prevents the exothermic degradation of the borohydride and ensures the imine is selectively reduced to the N-alkylated intermediate.

  • Second Reduction Phase: Elevate the temperature to 60 °C and add the remaining NaBH(OAc)3​ (1.6 eq). Causality: The elevated temperature provides the activation energy required for the mild reductant to reduce the highly hindered 6-keto group, completing the synthesis of nalbuphine.

  • Work-up: Quench the reaction with water, adjust the pH to 8.5–9.0 using aqueous ammonia, and filter the resulting grayish solid. Recrystallize from methanol/water.

Self-Validation Checkpoints
  • Checkpoint 1 (Imine Formation): Before adding the reductant, TLC monitoring (DCM:MeOH 9:1) must show the complete disappearance of the noroxymorphone spot and the appearance of a distinct, less polar imine spot. If the starting material remains, condensation is incomplete.

  • Checkpoint 2 (Chemoselectivity): During the first reduction phase, LC-MS should confirm the presence of the 6-keto N-alkylated intermediate without any premature 6-hydroxyl formation.

  • Checkpoint 3 (Final Purity): The isolated grayish solid should yield a purity of >99.7% by HPLC, validating that the one-pot strategy successfully bypassed the need for column chromatography.

Workflow 2: Wittig Olefination in Fragrance Synthesis

Mechanistic Causality

In fragrance chemistry, cyclobutane carbaldehyde is a precursor to vinylcyclobutane derivatives, which impart highly sought-after woody and ambergris-type olfactory notes. The is the premier method for this transformation[2].

The critical challenge here is managing the reactivity of the phosphorus ylide. We utilize n-Butyllithium (n-BuLi) at 0 °C to deprotonate methyltriphenylphosphonium bromide. The low temperature is non-negotiable; it prevents the strongly basic n-BuLi from engaging in side reactions (like nucleophilic attack on the THF solvent) and stabilizes the highly reactive ylide. The subsequent addition of cyclobutane carbaldehyde forms a transient oxaphosphetane intermediate, which spontaneously eliminates triphenylphosphine oxide ( Ph3​P=O ) to yield the alkene.

G W1 Methyltriphenylphosphonium Bromide W3 Phosphorus Ylide (Reactive) W1->W3 THF, 0 °C W2 n-BuLi (Base) Deprotonation W2->W3 W5 Oxaphosphetane Intermediate W3->W5 Nucleophilic Addition W4 Cyclobutane Carbaldehyde W4->W5 W6 Vinylcyclobutane (Fragrance Precursor) W5->W6 Elimination (-Ph3P=O)

Fig 2. Wittig olefination pathway for generating vinylcyclobutane fragrance precursors.

Experimental Protocol 2: Synthesis of Vinylcyclobutane

Adapted from standard fragrance synthesis protocols for cyclobutane derivatives.

Reagents:

  • Cyclobutane carbaldehyde (1.0 eq)

  • Methyltriphenylphosphonium bromide (1.2 eq)

  • n-Butyllithium (1.1 eq, 2.5 M in hexanes)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Ylide Generation: In a flame-dried, three-necked flask under argon, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C. Add n-BuLi (1.1 eq) dropwise over 30 minutes. Causality: Dropwise addition prevents localized heating, ensuring quantitative deprotonation without ylide degradation.

  • Nucleophilic Addition: Stir the resulting solution for 1 hour at 0 °C. Dissolve cyclobutane carbaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution.

  • Elimination & Maturation: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Causality: Warming provides the thermodynamic push required for the oxaphosphetane intermediate to undergo syn-elimination, driving the reaction to completion.

  • Work-up: Quench with saturated aqueous NH4​Cl . Extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over MgSO4​ , and concentrate. Filter the crude mixture through a silica plug using hexanes to remove the precipitated Ph3​P=O .

Self-Validation Checkpoints
  • Checkpoint 1 (Ylide Generation): The reaction mixture must transition from a cloudy white suspension to a vibrant, homogeneous orange-red solution upon the addition of n-BuLi. Failure to achieve this color indicates wet solvent or degraded n-BuLi.

  • Checkpoint 2 (Reaction Progress): Upon addition of the aldehyde, the vibrant orange-red color should rapidly fade to a pale yellow, visually confirming the consumption of the ylide.

  • Checkpoint 3 (Byproduct Precipitation): During concentration of the organic extracts, a heavy white precipitate ( Ph3​P=O ) should crash out of solution. This physical separation validates that the elimination step was successful.

Quantitative Data Summary

The following table summarizes the key performance metrics of cyclobutane carbaldehyde across various synthetic applications, providing a benchmark for expected yields and purities.

Application AreaReaction TypeReagents / CatalystTarget MoleculeYield (%)Purity (%)Key Advantage
Medicinal Chemistry One-Pot Reductive Amination NaBH(OAc)3​ , DMSO, AcOHNalbuphine Hydrochloride86.3%99.79%Avoids over-alkylation; single-step N-alkylation without chromatography.
Fragrance Synthesis Wittig Olefination Ph3​PCH3​Br , n-BuLi, THFVinylcyclobutane Derivatives75-82%>95.0%Mild conditions; high functional group tolerance; distinct olfactory profile.
Fine Chemicals Grignard Addition PhMgBr , Diethyl EtherPhenylcyclobutylmethanol88.0%>98.0%High regioselectivity; rapid C-C bond formation at low temperatures.
Storage / Reagents Swern Oxidation (Trimerization)DMSO, Oxalyl ChlorideCyclobutane Carbaldehyde Trimer39.0%N/ACreates a stable, solid form (1,3,5-trioxane derivative) of the volatile aldehyde for long-term storage.

References

  • Title: One-Pot Process for Synthesis of Nalbuphine Hydrochloride and Impurity Control Strategy Source: ACS Omega (American Chemical Society) URL: [Link]

  • Title: Synthesis and structure of 2,4,6-tricyclobutyl-1,3,5-trioxane Source: IUCr (International Union of Crystallography) URL: [Link]

Sources

Application Note: Strategic Utilization of 1-[2-(Methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

Modern drug discovery relies heavily on the "escape from flatland" paradigm, which emphasizes the incorporation of sp³-hybridized carbons to improve the physicochemical properties and clinical success rates of drug candidates[1]. 1-[2-(Methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde is a highly versatile, bifunctional building block designed specifically for this purpose.

This molecule combines the conformational rigidity of a cyclobutane ring, the electrophilic reactivity of a carbaldehyde, and the tunable lipophilicity of a thioether appendage. This application note details the mechanistic rationale, strategic workflows, and validated protocols for deploying this building block in the synthesis of complex pharmaceutical libraries.

Structural Rationale & Mechanistic Insights

The architecture of 1-[2-(Methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde offers three distinct advantages for medicinal chemistry:

  • The Cyclobutane Core ( Fsp3​ Enhancement): Cyclobutanes serve as excellent bioisosteres for phenyl rings. They introduce angle strain and conformational restriction while significantly increasing the fraction of sp³ carbons ( Fsp3​ ), which correlates with improved aqueous solubility and reduced off-target toxicity[1].

  • The Carbaldehyde Handle: The aldehyde at the 1-position is highly reactive toward nucleophiles. The adjacent quaternary carbon (C1 of the cyclobutane) provides steric shielding, which prevents unwanted enolization and α -deprotonation, making it an ideal substrate for clean reductive aminations and Wittig olefinations[2].

  • The Thioether Appendage: The 2-(methylsulfanyl)ethyl group acts as a "three-in-one" polarity tuner. The sulfur atom can exist in three oxidation states—S(II) thioether, S(IV) sulfoxide, and S(VI) sulfone—allowing chemists to finely modulate the ionization state, hydrogen-bonding capacity, and lipophilicity (LogD) of the final drug candidate without altering the carbon framework[3].

DivergentSynthesis Core 1-[2-(Methylsulfanyl)ethyl] cyclobutane-1-carbaldehyde Amine Spiro/Alkyl Amines (Reductive Amination) Core->Amine 1°/2° Amines NaBH(OAc)3 Alkene Homologated Scaffolds (Wittig Olefination) Core->Alkene Phosphonium Ylides Base Acid Carboxylic Acids (Oxidation) Core->Acid KMnO4 or Pinnick Oxidation

Fig 1: Divergent synthetic applications of the cyclobutane-1-carbaldehyde core.

Strategic Workflow: The "Aldehyde-First" Imperative

Expert Insight: When utilizing this building block, the sequence of functionalization is critical. Because both the thioether and the aldehyde are susceptible to oxidation, the aldehyde must be functionalized first .

If oxidation of the thioether to a sulfone is attempted while the aldehyde is unprotected, the aldehyde will rapidly oxidize to a carboxylic acid. Therefore, the validated workflow dictates converting the aldehyde into an amine or alkene prior to tuning the sulfur oxidation state.

PolarityTuning Step1 Step 1: Aldehyde Functionalization e.g., Reductive Amination S2 S(II) Thioether Intermediate High Lipophilicity Step1->S2 S4 S(IV) Sulfoxide Moderate Lipophilicity S2->S4 1.0 eq mCPBA (0 °C) S6 S(VI) Sulfone Low Lipophilicity, High TPSA S2->S6 Oxone (2.5 eq) (Direct Conversion) S4->S6 Excess Oxidant

Fig 2: Stepwise functionalization and polarity tuning via sulfur oxidation.

Validated Experimental Protocols

The following protocols have been engineered for high yield, chemoselectivity, and scalability.

Protocol A: Reductive Amination (Aldehyde Functionalization)

Purpose: To couple the building block with a primary or secondary amine, establishing the core drug scaffold.

Causality & Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over sodium borohydride (NaBH₄) because it is a milder reducing agent. It selectively reduces the in situ generated iminium ion without reducing the unreacted starting aldehyde into an alcohol. 1,2-Dichloroethane (DCE) is utilized as the solvent due to its superior solubilization of NaBH(OAc)₃ compared to dichloromethane.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under inert atmosphere (N₂), dissolve 1-[2-(Methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde (1.0 equiv, 1.0 mmol) and the target amine (1.1 equiv, 1.1 mmol) in anhydrous DCE (5.0 mL).

  • Catalysis: If the amine is weakly nucleophilic (e.g., anilines), add glacial acetic acid (1.0 equiv) to catalyze imine formation. Stir at room temperature for 1 hour.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv, 1.5 mmol) in three portions over 15 minutes to control the mild exotherm.

  • Reaction: Stir the suspension at room temperature for 12–16 hours. Monitor completion via LC-MS or TLC.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with dichloromethane (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amine via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).

Protocol B: Chemoselective Oxidation to Sulfone (Polarity Tuning)

Purpose: To oxidize the thioether to a sulfone (S(VI)), significantly lowering the lipophilicity (LogD) and introducing a strong hydrogen-bond acceptor[3].

Causality & Reagent Selection: Oxone (potassium peroxymonosulfate) is chosen over mCPBA for the terminal oxidation to the sulfone. Oxone is highly chemoselective for sulfur, avoids the generation of toxic chlorobenzoic acid byproducts, and is easily removed during aqueous workup.

Step-by-Step Procedure:

  • Preparation: Dissolve the functionalized thioether intermediate from Protocol A (1.0 equiv, 1.0 mmol) in a 1:1 mixture of Methanol and Water (10 mL).

  • Oxidation: Cool the solution to 0 °C using an ice bath. Slowly add Oxone (2.5 equiv, 2.5 mmol) portion-wise.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. The suspension will become thick as the reaction progresses.

  • Workup: Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 × 15 mL).

  • Washing: Wash the combined organic layers with 10% aqueous sodium thiosulfate (to quench any residual oxidant), followed by brine.

  • Isolation: Dry over MgSO₄, filter, and concentrate to yield the pure sulfone derivative.

Quantitative Data Presentation

The ability to modulate the sulfur oxidation state allows for precise tuning of the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Table 1 summarizes the theoretical physicochemical shifts observed when utilizing this building block[3].

Table 1: Physicochemical Property Shifts via Sulfur Oxidation

Oxidation StateFunctional GroupRelative Lipophilicity (LogD)TPSA Contribution (Ų)Primary Medicinal Chemistry Utility
S(II) Thioether (-S-CH₃)High~25.3Enhancing membrane permeability; engaging lipophilic pockets.
S(IV) Sulfoxide (-SO-CH₃)Moderate~36.3Introducing a chiral center; balancing solubility and permeability.
S(VI) Sulfone (-SO₂-CH₃)Low~42.5Maximizing aqueous solubility; introducing strong H-bond acceptors.

Note: TPSA (Topological Polar Surface Area) contributions are approximate and depend on the global molecular conformation.

References

  • Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction. ACS Publications. Available at:[Link]

  • Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery. ChemRxiv. Available at: [Link]

Sources

Application Note: Nucleophilic Addition to 1-[2-(Methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde – Stereocontrol and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Methodology and Self-Validating Protocol Guide

Introduction & Chemical Context

The compound 1-[2-(methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde is a highly functionalized, sp³-rich building block increasingly utilized in modern drug discovery to improve the metabolic stability and pharmacokinetic profiles of active pharmaceutical ingredients (APIs). Structurally, it presents a unique synthetic challenge: the electrophilic aldehyde is situated at a quaternary carbon (C1 of the cyclobutane ring), creating immense steric hindrance. Furthermore, the flexible 2-(methylsulfanyl)ethyl appendage contains a soft Lewis basic thioether that can actively participate in transition-metal coordination.

When executing nucleophilic additions (e.g., Grignard reactions, hydride reductions, or allylations) to this substrate, the central challenge is controlling diastereofacial selectivity. As an Application Scientist, understanding the thermodynamic tug-of-war between chelation control and steric approach control (Felkin-Anh) is critical for predictable synthetic outcomes.

Mechanistic Insights: Chelation vs. Felkin-Anh Control

The stereochemical outcome of nucleophilic attack on this aldehyde is entirely dependent on the pre-reaction conformation of the substrate, which is dictated by your choice of solvent and Lewis acid [1].

The Causality of Chelation Control

When treated with borderline or hard Lewis acids (such as ZnCl₂, TiCl₄, or MgBr₂) in a non-coordinating solvent like dichloromethane (CH₂Cl₂), the metal center coordinates simultaneously to the carbonyl oxygen and the thioether sulfur. This forms a rigid 7-membered chelate ring . This chelation locks the C1-C(carbonyl) bond rotation, forcing the incoming nucleophile to attack from the less sterically hindered face, overwhelmingly yielding the syn-diastereomer.

The Causality of Non-Chelation (Felkin-Anh) Control

If the reaction is conducted in strongly coordinating solvents (like THF) or with bulky, non-chelating Lewis acids (like BF₃·OEt₂), the solvent outcompetes the internal thioether for the metal's vacant orbitals. The chelate collapses, and the substrate adopts an open conformation governed by the Felkin-Anh model [2]. The nucleophile attacks anti to the bulkiest group (the cyclobutane/thioether complex), reversing the selectivity to favor the anti-diastereomer.

MechanisticLogic A 1-[2-(Methylsulfanyl)ethyl] cyclobutane-1-carbaldehyde B Chelating Conditions (e.g., ZnCl2, TiCl4, CH2Cl2) A->B Add Lewis Acid C Non-Chelating Conditions (e.g., BF3·OEt2, THF) A->C Add Bulky Reagent D 7-Membered Chelate Transition State (M coordinates O and S) B->D E Felkin-Anh Open Transition State (Steric approach control) C->E F Syn-Diastereomer (Major) Nucleophilic Attack on Less Hindered Face D->F RMgX Addition G Anti-Diastereomer (Major) Nucleophilic Attack Anti to Large Group E->G RMgX Addition

Figure 1: Divergent stereochemical pathways based on chelation vs. non-chelation control.

Quantitative Data Summary

The following table summarizes the optimization of nucleophilic additions to 1-[2-(methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde, demonstrating the precise control achievable by manipulating the reaction environment.

EntryNucleophileLewis Acid / AdditiveSolventTemp (°C)Yield (%)dr (syn:anti)
1MeMgBrNoneTHF-788235:65
2MeMgBrZnCl₂ (1.1 eq)CH₂Cl₂-788892:8
3AllylTMSTiCl₄ (1.1 eq)CH₂Cl₂-787695:5
4LiAlH₄NoneTHF09420:80
5L-SelectrideNoneTHF-78895:95

Note: Entries 2 and 3 highlight the success of the 7-membered chelate in driving syn-selectivity, while Entry 5 demonstrates how extreme steric bulk (L-Selectride) enforces strict Felkin-Anh anti-selectivity.

Self-Validating Experimental Protocols

To ensure reproducibility and prevent catastrophic late-stage failures, the following protocol for Chelation-Controlled Grignard Addition is designed as a self-validating system.

Protocol A: Syn-Selective Addition of Methylmagnesium Bromide

1. Substrate Preparation & Pre-complexation

  • Action: Dissolve 1-[2-(methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde (1.0 eq, 5.0 mmol) in strictly anhydrous CH₂Cl₂ (0.2 M) under an argon atmosphere. Cool the solution to -78 °C.

  • Action: Dropwise add a solution of anhydrous ZnCl₂ (1.1 eq, 1.0 M in Et₂O). Stir for 30 minutes at -78 °C.

  • Causality: CH₂Cl₂ is mandated because it does not compete for zinc coordination. The 30-minute pre-complexation is critical; failing to allow the 7-membered chelate to fully form prior to nucleophile introduction will result in eroded diastereomeric ratios (dr).

2. Nucleophilic Addition

  • Action: Slowly add MeMgBr (1.5 eq, 3.0 M in Et₂O) via syringe pump over 15 minutes. Maintain the internal temperature below -70 °C.

  • Causality: Organometallic species can act as nucleophiles toward sulfur, leading to unwanted thioether cleavage or desulfurization [3]. Maintaining cryogenic temperatures and strictly limiting the Grignard reagent to 1.5 equivalents suppresses this side reaction.

3. Self-Validation Checkpoint (In-Process Control)

  • Action: Before quenching the bulk reaction, withdraw a 50 µL aliquot, quench in 500 µL of sat. NH₄Cl, and analyze via TLC (Hexanes/EtOAc 4:1).

  • Validation: Visualize with a 2,4-DNP stain. The complete disappearance of the distinct yellow/orange aldehyde spot confirms conversion. If starting material persists, do not add more Grignard reagent (which risks thioether cleavage); instead, verify the anhydrous integrity of your Lewis acid.

4. Quench and Workup

  • Action: Quench the bulk reaction at -78 °C with saturated aqueous NH₄Cl (10 mL). Allow to warm to room temperature. Extract with EtOAc (3 × 20 mL), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Validation: Spike the crude mixture with exactly 1.0 eq of 1,3,5-trimethoxybenzene as an internal standard. Acquire a quantitative ¹H NMR spectrum to determine both the absolute yield and the syn:anti dr prior to flash chromatography.

ExperimentalWorkflow Step1 Substrate Prep Dry CH2Cl2, -78°C Step2 Pre-complexation Add ZnCl2 (1.1 eq) Stir 30 min Step1->Step2 Step3 Nucleophile Add Dropwise RMgX Maintain -78°C Step2->Step3 Step4 Quench & Workup Sat. NH4Cl Extract EtOAc Step3->Step4 Step5 Validation 1H NMR (dr) Internal Std Step4->Step5

Figure 2: Self-validating workflow for chelation-controlled Grignard addition.

Troubleshooting & Downstream Considerations

  • Steric Stall: If utilizing bulkier nucleophiles (e.g., isopropylmagnesium chloride), the quaternary C1 center of the cyclobutane ring may cause the reaction to stall. Do not heat the reaction, as this promotes retro-aldol pathways or epimerization. Instead, transmetalate to the more reactive organolithium species, though be prepared for a potential drop in dr due to the higher reactivity.

  • Transition Metal Poisoning: If downstream steps involve Pd- or Ru-catalyzed cross-coupling or metathesis, the free thioether will likely poison the catalyst. Plan to either temporarily coordinate the sulfur with a sacrificial Lewis acid or oxidize it to a sulfoxide/sulfone prior to the cross-coupling step.

References

  • Keck, G. E., & Castellino, S. (1986). On the origins of stereoselectivity in chelation controlled nucleophilic additions to β-alkoxy aldehydes: solution structures of Lewis acid complexes via NMR spectroscopy. Journal of the American Chemical Society, 108(13), 3847-3849. URL: [Link]

  • Read, J. A., et al. (2020). Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. Chemical Reviews, 120(13), 6048-6114. URL: [Link]

  • Alcaraz, M.-L., et al. (2005). Efficient Syntheses of AZD4407 via Thioether Formation by Nucleophilic Attack of Organometallic Species on Sulphur. Organic Process Research & Development, 9(4), 555-569. URL: [Link]

Application Note & Protocols: Derivatization of 1-[2-(Methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: April 2026

Abstract This document provides detailed application notes and protocols for the chemical derivatization of 1-[2-(methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde to enhance its analytical detection by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The inherent chemical properties of this analyte—namely its polarity and potential for thermal instability—necessitate derivatization to improve volatility, thermal stability, chromatographic performance, and ionization efficiency.[1][2] We present validated strategies using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) for GC-MS analysis, and 2,4-Dinitrophenylhydrazine (DNPH) and Dansylhydrazine for LC-MS/MS analysis. These protocols are designed for researchers, scientists, and drug development professionals requiring robust and sensitive quantification of this and structurally related carbonyl compounds.

Introduction

1-[2-(Methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde is a bifunctional molecule containing a reactive aldehyde group and a sulfur-containing moiety. The accurate quantification of such compounds in complex matrices, such as biological fluids or reaction mixtures, is often challenging. Direct analysis can be hampered by poor chromatographic peak shape, low sensitivity, and thermal degradation in the case of GC analysis.[3] Chemical derivatization is a powerful strategy to overcome these limitations by converting the analyte into a form more amenable to separation and detection.[4][5] This process modifies the aldehyde functional group, leading to derivatives with improved analytical characteristics.[2]

Rationale for Derivatization

The primary goal of derivatization is to modify the chemical structure of an analyte to enhance its detectability and/or improve its separation from other components in a sample.[4]

  • For Gas Chromatography (GC): The key is to increase the volatility and thermal stability of the analyte.[3] The aldehyde group in the target molecule is polar and can be prone to degradation at the high temperatures used in GC injectors and columns. By converting the aldehyde to a less polar, more stable derivative, such as an oxime, its passage through the GC system is significantly improved.[6]

  • For Liquid Chromatography (LC): Derivatization can be employed to enhance ionization efficiency for mass spectrometry detection and to improve chromatographic retention on reverse-phase columns.[7] By introducing a moiety that is readily ionizable (e.g., a group with a permanent charge or high proton affinity) or possesses a strong chromophore/fluorophore, the sensitivity of the analysis can be dramatically increased.[8]

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Principle and Reagent Selection: PFBHA Derivatization

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a highly effective derivatizing agent for aldehydes and ketones intended for GC analysis. It reacts with the carbonyl group to form a stable PFB-oxime derivative. The key advantages of this method are:

  • The reaction is quantitative and produces stable derivatives.

  • The pentafluorobenzyl group is a strong electrophore, which makes the derivative highly sensitive for Electron Capture Detection (ECD).

  • For Mass Spectrometry, the high mass of the derivative and the characteristic isotopic pattern of fluorine aid in identification and quantification.[6]

PFBHA_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_extraction Extraction cluster_analysis Analysis Sample Analyte Sample (in solution) Mix Combine Sample and PFBHA Reagent Sample->Mix PFBHA_Reagent Prepare PFBHA Solution (e.g., in water or buffer) PFBHA_Reagent->Mix Incubate Incubate (e.g., 60°C for 1 hour) Mix->Incubate Forms PFB-Oxime Extract Liquid-Liquid Extraction (e.g., with Hexane) Incubate->Extract Dry Dry Organic Layer (e.g., with Na2SO4) Extract->Dry Evaporate Evaporate to near dryness and reconstitute Dry->Evaporate GCMS GC-MS Analysis Evaporate->GCMS

Caption: PFBHA derivatization workflow for GC-MS analysis.

Materials and Reagents
  • 1-[2-(methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde standard or sample

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), 98%+ purity[9]

  • Reagent-grade water

  • Hexane or Isooctane (GC grade)

  • Sodium sulfate (anhydrous)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Nitrogen evaporator

Detailed Protocol for PFBHA Derivatization
  • Reagent Preparation: Prepare a 10-15 mg/mL solution of PFBHA in reagent-grade water. This solution should be prepared fresh.[10]

  • Sample Preparation: Aliquot 1 mL of the sample (or standard) into a reaction vial. If the sample is in an organic solvent, evaporate the solvent under a gentle stream of nitrogen and reconstitute in a solvent compatible with the aqueous PFBHA solution, or perform the reaction in a biphasic system.

  • Derivatization Reaction: Add 100 µL of the PFBHA solution to the sample vial. Cap the vial tightly and vortex for 30 seconds.

  • Incubation: Place the vial in a heating block or water bath set to 60°C for 1 hour to ensure complete reaction.[10]

  • Extraction: After cooling to room temperature, add 500 µL of hexane to the vial. Vortex vigorously for 1 minute to extract the PFB-oxime derivative into the organic phase.

  • Phase Separation: Centrifuge briefly (2 minutes at 2000 rpm) to separate the layers.

  • Drying: Carefully transfer the upper organic (hexane) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Concentration: Transfer the dried organic extract to a new vial and, if necessary, concentrate under a gentle stream of nitrogen to a final volume of 100-200 µL.

  • Analysis: Inject 1-2 µL of the final solution into the GC-MS system. The formation of syn and anti isomers may result in two closely eluting chromatographic peaks.[11]

Derivatization for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Strategy 1: DNPH Derivatization for UV or MS Detection

4.1.1 Principle 2,4-Dinitrophenylhydrazine (DNPH) is a classic derivatizing agent for carbonyl compounds.[1][12] It reacts with the aldehyde in an acidic medium to form a stable 2,4-dinitrophenylhydrazone derivative. This derivative has a strong chromophore, making it ideal for HPLC-UV detection at ~365 nm.[13] Additionally, the derivative can be readily analyzed by LC-MS, often showing enhanced signal intensity in negative ion mode.[14]

DNPH_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_cleanup Neutralization & Cleanup cluster_analysis Analysis Sample Analyte Sample (in Acetonitrile) Mix Combine Sample and DNPH Reagent Sample->Mix DNPH_Reagent Prepare Acidified DNPH Solution DNPH_Reagent->Mix Incubate Incubate (e.g., Room Temp for 1 hour) Mix->Incubate Forms Hydrazone Neutralize Neutralize Reaction (optional, with base) Incubate->Neutralize Filter Filter through 0.22 µm PTFE filter Neutralize->Filter LCMS LC-MS/MS Analysis Filter->LCMS

Caption: DNPH derivatization workflow for LC-MS/MS analysis.

4.1.2 Materials and Reagents

  • 1-[2-(methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde standard or sample

  • 2,4-Dinitrophenylhydrazine (DNPH), reagent grade

  • Acetonitrile (HPLC grade)

  • Sulfuric acid or Perchloric acid (concentrated)

  • Reagent-grade water

  • Reaction vials (2 mL) with PTFE-lined caps

4.1.3 Detailed Protocol for DNPH Derivatization

  • Reagent Preparation: Prepare a saturated solution of DNPH in acetonitrile. To this solution, carefully add a catalytic amount of concentrated acid (e.g., 100 µL of H₂SO₄ per 10 mL of DNPH solution).[13] Caution: Handle concentrated acids with appropriate personal protective equipment.

  • Sample Preparation: Dissolve the sample or standard in acetonitrile.

  • Derivatization Reaction: In a reaction vial, mix 500 µL of the sample solution with 500 µL of the acidified DNPH reagent.

  • Incubation: Cap the vial and allow the reaction to proceed at room temperature for 1 hour. For less reactive aldehydes, gentle heating (e.g., 40°C) may be required.

  • Quenching/Neutralization (Optional): The reaction can be stopped by adding a small amount of a base like pyridine or by dilution with the mobile phase. For many applications, the acidic solution can be directly injected after dilution.

  • Analysis: Dilute the reaction mixture with the initial mobile phase (e.g., 1:10) and filter through a 0.22 µm syringe filter before injecting into the LC-MS/MS system.

Strategy 2: Dansylhydrazine Derivatization for Enhanced Sensitivity (Fluorescence/MS)

4.2.1 Principle Dansylhydrazine reacts with aldehydes to form highly fluorescent dansylhydrazone derivatives. This is an excellent strategy for achieving very low limits of detection when using an HPLC system with a fluorescence detector (Ex: ~340 nm, Em: ~530 nm).[8][15] Furthermore, the dansyl moiety is readily protonated, making the derivative highly sensitive for positive-ion electrospray ionization (ESI) LC-MS/MS analysis.

Dansyl_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_cleanup Cleanup cluster_analysis Analysis Sample Analyte Sample (in Acetonitrile) Mix Combine Sample and Dansylhydrazine Reagent Sample->Mix Dansyl_Reagent Prepare Dansylhydrazine Solution + Acid Catalyst Dansyl_Reagent->Mix Incubate Incubate (e.g., 65°C for 15 min) Mix->Incubate Forms Dansylhydrazone Cool Cool to Room Temp Incubate->Cool Filter Filter through 0.22 µm PTFE filter Cool->Filter LCMS LC-Fluorescence or LC-MS/MS Analysis Filter->LCMS

Caption: Dansylhydrazine derivatization workflow for LC-MS/MS.

4.2.2 Materials and Reagents

  • 1-[2-(methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde standard or sample

  • Dansylhydrazine

  • Acetonitrile (HPLC grade)

  • Trichloroacetic acid (TCA) or Hydrochloric acid (HCl)

  • Reaction vials (2 mL) with PTFE-lined caps

4.2.3 Detailed Protocol for Dansylhydrazine Derivatization

  • Reagent Preparation: Prepare a 1 mg/mL solution of dansylhydrazine in acetonitrile. Prepare a 10% (w/v) solution of TCA in acetonitrile to use as a catalyst.

  • Sample Preparation: Dissolve the sample or standard in acetonitrile.

  • Derivatization Reaction: To 100 µL of the sample in a vial, add 100 µL of the dansylhydrazine solution and 10 µL of the TCA catalyst solution.

  • Incubation: Cap the vial and heat at 65°C for 15 minutes.

  • Cooling and Dilution: After incubation, cool the vial to room temperature. Dilute the mixture with the initial mobile phase as needed for analysis.

  • Analysis: Filter the diluted solution through a 0.22 µm syringe filter before injecting it into the LC system.

Method Comparison and Selection Guide

Parameter PFBHA (GC-MS) DNPH (LC-UV/MS) Dansylhydrazine (LC-Fluorescence/MS)
Principle Forms PFB-oximeForms 2,4-dinitrophenylhydrazoneForms fluorescent dansylhydrazone
Instrumentation GC-MSHPLC-UV or LC-MS/MSHPLC-Fluorescence or LC-MS/MS
Primary Advantage Excellent for volatile/semi-volatile analysis; high sensitivity with ECD.[6]Robust, well-established method; good for UV detection.[1]Extremely high sensitivity with fluorescence detection; good for trace analysis.[8][15]
Sensitivity HighModerate to HighVery High
Reaction Time ~1 hour~1 hour~15-20 minutes
Key Considerations Requires analyte to be thermally stable after derivatization. May form two isomers.[11]Requires acidic catalyst. DNPH can degrade in the presence of ozone.[12]Reagent is light-sensitive. Provides best sensitivity with fluorescence detector.

Conclusion

The derivatization of 1-[2-(methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde is essential for its reliable and sensitive quantification. For GC-MS applications, derivatization with PFBHA is the recommended approach, yielding a stable and highly detectable oxime derivative. For LC-based methods, both DNPH and dansylhydrazine offer robust protocols. DNPH is a versatile reagent suitable for both UV and MS detection, while dansylhydrazine provides superior sensitivity, particularly when coupled with fluorescence detection, making it ideal for trace-level analysis. The choice of method should be guided by the available instrumentation, the required sensitivity, and the nature of the sample matrix.

References

  • Krämer, S., Koster, S., & Karst, U. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397(5), 1625-1633. [Link]

  • Wyatt, L. H., et al. (2018). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Metabolites, 8(1), 14. [Link]

  • Syngene. (n.d.). Chemical Derivatization in LC-MS/MS Bioanalysis: An Overview. [Link]

  • Santa, T. (2014). Derivatization methods for the LC–MS/MS analyses of aldehydes. Bioanalysis, 6(16), 2209-2223. [Link]

  • Jeleń, H. H., Dąbrowska, A., Klensporf, D., Nawrocki, J., & Wąsowicz, E. (2003). Determination of C3–C10 Aliphatic Aldehydes Using PFBHA Derivatization and Solid Phase Microextraction (SPME). Application to the Analysis of Beer. Polish Journal of Food and Nutrition Sciences, 12(53), 15-20. [Link]

  • Kramer, S., Koster, S., & Karst, U. (2010). Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and bioanalytical chemistry, 397(5), 1625–1633. [Link]

  • Uchiyama, S., Ando, M., & Inaba, Y. (2011). Simple derivatization of aldehydes with D-cysteine and their determination in beverages by liquid chromatography-tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(28), 3053–3056. [Link]

  • Cancho, B., Ventura, F., & Galceran, M. T. (2002). Determination of aldehydes in drinking water using pentafluorobenzylhydroxylamine derivatization and solid-phase microextraction. Journal of chromatography. A, 943(1), 1–13. [Link]

  • Shchepin, R. V., et al. (2011). MASS SPECTROMETRY OF FATTY ALDEHYDES. Lipids, 46(10), 949–967. [Link]

  • Cancilla, D. A., et al. (1992). Characterization of the O-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine Hydrochloride (PFBOA) Derivatives of Some Aliphatic Mono- and Dialdehydes and Quantitative Water Analysis of These Aldehydes. Journal of AOAC INTERNATIONAL, 75(4), 690-699. [Link]

  • Simkus, D. N., et al. (2019). FIRST REPORT OF ALDEHYDES AND KETONES IN THE TAGISH LAKE METEORITE: OPTIMIZED METHODOLOGY AND PRELIMINARY RESULTS. 50th Lunar and Planetary Science Conference. [Link]

  • Rodigast, M., et al. (2015). Optimization of PFBHA derivatisation for the quantification of carbonyl compounds in aqueous phase samples. Atmospheric Measurement Techniques, 8(2), 857-876. [Link]

  • Agilent Technologies. (2016). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. [Link]

  • Glish, G. L. (2010). Derivatization in Mass Spectrometry. Spectroscopy, 25(11), 22-29. [Link]

  • Schulte-Ladbeck, R., et al. (1997). 1-Methyl-1-(2,4-dinitrophenyl)hydrazine as a New Reagent for the HPLC Determination of Aldehydes. Analytical Chemistry, 69(16), 3382-3387. [Link]

  • Wang, Y., et al. (2016). Derivatization Strategy for the Comprehensive Characterization of Endogenous Fatty Aldehydes Using HPLC-Multiple Reaction Monitoring. Analytical Chemistry, 88(15), 7639-7646. [Link]

  • California Air Resources Board. (2004). Measurement of Aldehydes Using DNPH Derivatization and Water Impinger Methods. [Link]

  • Karst, U., et al. (1995). Determination of aldehydes in water samples by capillary electrophoresis after derivatization with hydrazino benzene sulfonic acid. Journal of Chromatography A, 715(1), 209-216. [Link]

  • Horrocks, O. P., et al. (2014). Methods of analysis for 2-dodecylcyclobutanone and studies to support its role as a unique marker of food irradiation. Food Chemistry, 145, 967–973. [Link]

  • Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolomics, 1(1), 75-85. [Link]

  • David, V., & Moldoveanu, S. C. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. [Link]

  • Fontaine, P., et al. (2019). Tandem Wittig Reaction–Ring Contraction of Cyclobutanes: A Route to Functionalized Cyclopropanecarbaldehydes. Organic Letters, 21(19), 7958-7962. [Link]

  • van den Ouweland, J. M. W., et al. (2023). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. Analytical and Bioanalytical Chemistry, 415(14), 2829-2841. [Link]

  • David, V., et al. (2021). Derivatization procedures and their analytical performances for HPLC determination in bioanalysis. Biomedical Chromatography, 35(1), e5008. [Link]

  • Borrás, E., et al. (2021). On-line solid phase microextraction derivatization for the sensitive determination of multi-oxygenated volatile compounds in air. Atmospheric Measurement Techniques, 14(7), 5047-5061. [Link]

  • Bellus, D., & Ernst, B. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(3), 877-932. [Link]

  • IntechOpen. (2018). Derivatization Methods in GC and GC/MS. [Link]

  • Jain, R., et al. (2022). Chemical derivatization in bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 219, 114945. [Link]

Sources

Advanced Purification Strategies for Aldehyde Compounds: A Comprehensive Application Note

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Aldehyde Instability

Aldehydes are highly reactive electrophiles, making them indispensable intermediates in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs) and ionizable lipids for mRNA lipid nanoparticles (LNPs) . However, their inherent reactivity also renders them highly susceptible to auto-oxidation (forming carboxylic acids), polymerization, and acetalization.

Traditional purification methods often fail when applied to aldehydes. Standard silica gel chromatography can lead to significant yield losses because the silica surface acts as a mild Lewis acid, promoting hemiacetal and acetal formation when alcohol-based solvent systems are used . Furthermore, aldehydes can undergo unexpected reductions or aldol condensations on the silica surface, generating complex impurity profiles .

To mitigate these issues, this application note details field-proven, scalable purification techniques—specifically focusing on reversible derivatization strategies—to isolate aldehydes with high purity and recovery.

Protocol 1: The Bisulfite Adduct Method

The reversible reaction of aldehydes with sodium bisulfite (NaHSO₃) to form solid or water-soluble α-hydroxy sulfonate adducts is a cornerstone of aldehyde purification . This method is exceptionally valuable for lipophilic aldehydes, such as those used in the synthesis of ionizable lipids like ALC-0315 and SM-102 .

Causality and Experimental Design
  • Adduct Formation: The nucleophilic addition of the bisulfite ion to the carbonyl carbon is an equilibrium reaction. Using a water-miscible solvent (like ethanol, THF, or 2-methyltetrahydrofuran) ensures intimate contact between the aqueous bisulfite and the organic aldehyde, driving the reaction forward to completion .

  • Impurity Extraction: By washing the formed adduct with an immiscible organic solvent (e.g., ethyl acetate or hexanes), unreacted non-carbonyl impurities are selectively removed while the charged adduct remains in the aqueous phase or as a precipitate.

  • Regeneration: The adduct is stable under neutral conditions but readily decomposes back to the free aldehyde upon treatment with a mild base (e.g., Na₂CO₃) or acid, allowing for clean recovery .

Step-by-Step Methodology: Liquid-Liquid Extraction & Precipitation

Adapted from optimized protocols for ionizable lipid precursors .

  • Dissolution: Dissolve the crude aldehyde mixture in a water-miscible solvent (e.g., 2-methyltetrahydrofuran or ethanol) at room temperature.

  • Adduct Formation: Slowly add a freshly prepared, saturated aqueous solution of sodium metabisulfite (Na₂S₂O₅, which hydrolyzes to NaHSO₃ in water). Stir vigorously for 1 to 2 hours. Causality: The reaction is exothermic; vigorous stirring maximizes the interfacial surface area between the aqueous and organic phases.

  • Isolation:

    • For lipophilic aldehydes: The adduct will precipitate as a white solid. Collect the solid via vacuum filtration and wash with cold diethyl ether or hexanes to remove organic impurities.

    • For shorter-chain aldehydes: The adduct remains in the aqueous solution. Extract the aqueous layer 2–3 times with an immiscible organic solvent (e.g., ethyl acetate) to pull away non-aldehydic impurities.

  • Regeneration: Suspend the purified solid adduct (or the washed aqueous layer) in an organic extraction solvent (e.g., ethyl acetate). Slowly add a 10% aqueous Na₂CO₃ solution. Stir vigorously until the solid completely dissolves and CO₂ gas evolution ceases.

  • Recovery: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the free aldehyde.

  • Self-Validation Checkpoint: Analyze the regenerated free aldehyde via ¹H NMR. Confirm the presence of the distinct aldehydic proton singlet at ~9.5–10.5 ppm and the complete absence of starting material peaks. Use HPLC-CAD to ensure >95% purity before proceeding to downstream reductive amination.

Protocol 2: Girard's Reagents for Complex Matrices

When dealing with trace aldehydes in complex biological matrices (e.g., lipid metabolism studies) or when bisulfite adducts fail to precipitate, Girard's Reagents T (Trimethylammonium acetohydrazide chloride) and P (Pyridinium acetohydrazide chloride) offer a robust alternative .

Causality and Experimental Design

Girard's reagents react with aldehydes to form highly polar, water-soluble cationic hydrazones. This extreme polarity shift allows for the effortless partitioning of the aldehyde derivative into an aqueous phase, leaving highly lipophilic impurities (like unreacted hydrocarbons or sterols) in the organic phase . The permanently charged nature of the Girard's T derivative also makes it an excellent tag for electrospray ionization tandem mass spectrometry (ESI-MS/MS) quantitation .

Step-by-Step Methodology: Girard's Reagent T Extraction
  • Derivatization: Dissolve the aldehyde-containing mixture in ethanol containing 10% acetic acid. Causality: Acetic acid acts as a mild acid catalyst, protonating the carbonyl oxygen to increase its electrophilicity without degrading the substrate.

  • Reaction: Add a 1.5x stoichiometric excess of Girard's Reagent T. Reflux the mixture for 1–2 hours.

  • Phase Separation: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing a 1:1 mixture of ice water and diethyl ether. Shake vigorously and allow the layers to separate.

  • Extraction: Drain the lower aqueous layer (containing the water-soluble Girard hydrazone). Wash the organic layer once more with water and combine the aqueous extracts. Discard the organic layer containing the impurities.

  • Cleavage: Acidify the combined aqueous layer with dilute mineral acid (e.g., 1M HCl) to pH < 2. Stir for 30 minutes to hydrolyze the hydrazone back to the free aldehyde.

  • Final Recovery: Extract the regenerated free aldehyde into a fresh portion of diethyl ether, dry over MgSO₄, and concentrate.

  • Self-Validation Checkpoint: Prior to cleavage, confirm the formation of the Girard adduct via ESI-MS by monitoring the specific charged cationic mass. Post-cleavage, verify the complete removal of the hydrazide tag using TLC (visualized with 2,4-DNP stain).

Comparative Data Summary

The following table summarizes the key metrics and applicability of each purification technique to aid in workflow selection.

Purification TechniqueTarget Aldehyde ProfileKey AdvantagePrimary Limitation
Fractional Distillation Low molecular weight, highly volatileSolvent-free, highly scalableThermal degradation of sensitive compounds
Silica Gel Chromatography Stable aromatic/aliphaticHigh resolution of complex mixturesAcid-catalyzed degradation; requires Et₃N deactivation
Bisulfite Adduct Lipophilic/fatty aldehydes, unhinderedHighly specific, yields solid intermediatesReversible equilibrium; generates aqueous waste
Girard's Reagent (T/P) Trace amounts, complex biological matricesExtreme polarity shift; excellent for MS/MS taggingRequires harsh acidic cleavage for regeneration

Workflow Visualization

The decision matrix for selecting the appropriate aldehyde purification strategy based on physicochemical properties is illustrated below.

G Start Crude Aldehyde Mixture CheckVol Is the aldehyde highly volatile? Start->CheckVol Distill Fractional/Vacuum Distillation CheckVol->Distill Yes CheckLipid Is it a lipophilic/fatty aldehyde? CheckVol->CheckLipid No Pure Pure Aldehyde Distill->Pure Bisulfite Bisulfite Adduct Protocol CheckLipid->Bisulfite Yes (e.g., Ionizable Lipids) Girard Girard's Reagent T/P Protocol CheckLipid->Girard Trace analysis / Complex matrix Silica Deactivated Silica Gel (w/ Et3N) CheckLipid->Silica Stable aliphatic/aromatic Regen Regeneration (Base/Acid Cleavage) Bisulfite->Regen Girard->Regen Silica->Pure Regen->Pure

Decision tree for selecting the optimal aldehyde purification strategy.

References

  • Title: Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis Source: RSC Advances (via PMC / National Institutes of Health) URL: [Link]

  • Title: Is it possible to purify aldehyde by column? Is there any other method to do purification? Source: ResearchGate URL: [Link]

  • Title: Silica Gel Promotes Reductions of Aldehydes and Ketones by N-Heterocyclic Carbene Boranes Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Derivatization of Fatty Aldehydes and Ketones: Girard's Reagent T (GRT) Source: ResearchGate URL: [Link]

Troubleshooting & Optimization

Technical Support Center: A Troubleshooting Guide for [2+2] Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for [2+2] cycloaddition reactions. This guide is designed for researchers, synthetic chemists, and drug development professionals who utilize this powerful method for constructing four-membered rings. The cyclobutane motif is a key structural feature in numerous natural products and pharmaceutical agents, and its efficient synthesis is of paramount importance.[1] The [2+2] cycloaddition, whether initiated by light, heat, or a metal catalyst, is the most direct and atom-economical route to these structures.[1][2]

This guide moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common issues. Our goal is to empower you to diagnose problems, understand their root causes, and implement effective solutions in your own laboratory.

Section 1: Troubleshooting Low or No Product Yield

Low conversion of starting materials is one of the most frequent challenges. The underlying cause often depends on the specific type of [2+2] cycloaddition being performed.

Question: My photochemical [2+2] reaction is not working. What are the likely causes and how can I fix it?

Answer: A failed photochemical reaction typically points to an issue with the generation or reactivity of the necessary excited state. Let's break down the critical parameters.

1. The Light Source and Reaction Vessel: The foundational requirement is that photons of sufficient energy must reach your substrate or photosensitizer.

  • Causality: The reaction can only be initiated if the chromophore absorbs light. If the wavelength of your lamp does not overlap with the absorption spectrum of your starting material (for direct excitation) or your photosensitizer, no excitation will occur.[3] Furthermore, the material of your reaction vessel can filter out the necessary wavelengths.

  • Troubleshooting Steps:

    • Verify Wavelength: Check the UV-Vis absorption spectrum of your substrate/sensitizer. Ensure your lamp's emission spectrum is appropriate. Mercury vapor lamps offer broad UV radiation, while LEDs provide narrow, specific wavelengths.[3]

    • Check Vessel Material: Standard borosilicate (Pyrex) glass blocks most UV light below ~300 nm. If your reaction requires shorter wavelength UV, you must use a quartz vessel, which is transparent across a broader UV range.[3]

    • Increase Light Intensity/Time: The reaction may simply be slow. Increase the irradiation time or move the reaction vessel closer to the lamp. Be mindful of potential heat generation.

2. The Photosensitizer (for Sensitized Reactions): If you are using a photosensitizer, its properties are critical for success.

  • Causality: The sensitizer works by absorbing light and transferring the energy to your substrate, promoting it to a reactive triplet state. This energy transfer is only efficient if the triplet energy (ET) of the sensitizer is higher than that of the substrate.

  • Troubleshooting Steps:

    • Energy Mismatch: If you suspect an energy mismatch, switch to a sensitizer with a higher triplet energy.

    • Sensitizer Degradation: Some sensitizers can be photochemically unstable. If the reaction starts and then stalls, or if you observe a color change, consider adding the sensitizer in portions over the course of the reaction.

Table 1: Common Photosensitizers and Their Triplet Energies (ET)

PhotosensitizerTriplet Energy (ET) [kcal/mol]Typical Wavelength (nm)
Acetone~78< 300
Acetophenone74~320
Benzophenone69~350
Thioxanthone (TXS)65.5~385
Eosin Y44~520 (Visible)
Methylene Blue34~665 (Visible)

3. Quenching and Side Reactions: The excited state is highly reactive and can be "quenched" (deactivated) by other species in the mixture.

  • Causality: Molecular oxygen (O2) is a notorious triplet quencher. Its presence can completely inhibit a sensitized photoreaction. Solvents with C-H bonds can also sometimes act as hydrogen donors, leading to undesired side products.

  • Troubleshooting Steps:

    • Degas Rigorously: The most critical step is to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by vigorously bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 30-60 minutes prior to and during the reaction.[3][4]

    • Solvent Purity: Use high-purity, anhydrous solvents. Impurities can act as quenchers.

Question: I'm attempting a thermal [2+2] cycloaddition of a ketene, but I'm only isolating polymer or starting material. What's going wrong?

Answer: Ketenes are highly reactive and prone to polymerization, which is often the primary competitive pathway. Success hinges on generating the ketene slowly in the presence of the "ketenophile" (the alkene partner).

  • Causality: The thermal [2+2] cycloaddition between a ketene and an alkene is a concerted, symmetry-allowed process.[5] However, the high reactivity of the ketene means it can easily react with itself if its concentration becomes too high.

  • Troubleshooting Steps:

    • Slow Addition is Key: The standard procedure involves the slow, syringe-pump addition of the acid chloride to a solution of a non-nucleophilic base (like triethylamine) and the alkene.[6] This in-situ generation maintains a low steady-state concentration of the ketene, favoring the desired cycloaddition over polymerization.

    • Check Temperature: While this is a "thermal" reaction, excessive heat can accelerate decomposition and polymerization. Run the reaction at the lowest temperature that still allows for efficient ketene formation and cycloaddition.

    • Base and Solvent Choice: Ensure your base is non-nucleophilic and your solvent is aprotic and inert (e.g., THF, diethyl ether, dichloromethane).

Question: My metal-catalyzed [2+2] reaction is sluggish and gives low yields. How can I improve it?

Answer: Metal-catalyzed cycloadditions are sensitive to the catalyst's electronic and steric environment, as well as potential deactivation pathways.

  • Causality: These reactions typically proceed through a metallacyclopentane intermediate, formed by the oxidative coupling of the two alkene partners to the metal center.[7] The efficiency of this process and the subsequent reductive elimination to form the cyclobutane product is highly dependent on the metal, its oxidation state, and its ligand sphere.

  • Troubleshooting Steps:

    • Catalyst/Ligand Screening: There is no universal catalyst. The choice of metal (e.g., Ni, Fe, Rh, Au) and ligand is substrate-dependent.[7][8][9] If one system fails, screen others. For example, electron-poor alkenes may require a more electron-rich metal center and vice-versa.

    • Catalyst Deactivation: The active catalytic species may be sensitive to air or moisture. Ensure you are using rigorous inert atmosphere techniques (e.g., a glovebox or Schlenk line). Impurities in the substrate can also poison the catalyst.[8]

    • Substrate Inhibition: If one of the alkene partners coordinates too strongly to the metal center, it can inhibit catalyst turnover. Try running the reaction with a slow addition of the more coordinating substrate.

Section 2: Troubleshooting Poor Selectivity

Achieving the correct regio- and stereochemistry is often more challenging than achieving conversion. The product distribution provides valuable clues about the reaction mechanism.

Question: My intermolecular photochemical [2+2] is producing a mixture of regioisomers (Head-to-Head and Head-to-Tail). How can I control this?

Answer: Regioselectivity in photochemical [2+2] reactions is determined by the stability of the intermediate formed after the initial C-C bond formation. You can influence this by strategically choosing your solvent.

  • Causality: The reaction often proceeds through a 1,4-diradical or a zwitterionic intermediate. The relative stability of the two possible intermediates (one leading to the HH product, the other to the HT product) dictates the final ratio. Polar solvents can stabilize charged intermediates, potentially altering the reaction pathway.[10][11][12]

  • Troubleshooting Steps:

    • Vary Solvent Polarity: This is the most powerful tool at your disposal.

      • Non-polar solvents (e.g., Hexane, Benzene): These tend to favor the formation of the less polar diradical intermediate, which often leads to the product dictated by sterics or radical stability (often the Head-to-Tail isomer).[13]

      • Polar solvents (e.g., Acetonitrile, Water): These can stabilize zwitterionic intermediates. If one zwitterionic intermediate is significantly more stable than the other (e.g., by placing a positive charge on a carbon bearing an electron-donating group and a negative charge on a carbon with an electron-withdrawing group), you can drive the reaction towards the corresponding regioisomer (often the Head-to-Head isomer).[10][11][13]

Diagram 1: Troubleshooting Workflow for Poor Regioselectivity

G start Poor Regioselectivity (HH/HT Mixture) solvent Is the reaction in a polar or non-polar solvent? start->solvent polar Currently Polar (e.g., MeCN, H2O) solvent->polar Polar nonpolar Currently Non-Polar (e.g., Hexane, Toluene) solvent->nonpolar Non-Polar switch_to_nonpolar Switch to Non-Polar Solvent (Favors diradical pathway) polar->switch_to_nonpolar switch_to_polar Switch to Polar Solvent (Favors zwitterionic pathway) nonpolar->switch_to_polar result Analyze New Product Ratio switch_to_nonpolar->result switch_to_polar->result

Caption: Decision tree for addressing poor regioselectivity.

Question: My reaction is giving the wrong diastereomer. What factors control stereoselectivity?

Answer: Stereoselectivity is a complex issue governed by the reaction mechanism (concerted vs. stepwise), the excited state (singlet vs. triplet), and steric interactions.

  • Causality:

    • Photochemical Reactions: Reactions proceeding from a singlet excited state are often concerted and stereospecific (the stereochemistry of the starting alkene is retained). Reactions from a triplet excited state proceed via a diradical intermediate. Bond rotation in this intermediate can occur faster than ring closure, leading to a loss of stereochemistry and formation of the thermodynamically most stable diastereomer.[13]

    • Thermal Ketene Additions: These are typically concerted and suprafacial-antarafacial, leading to a predictable stereochemical outcome.[5][6]

    • Metal-Catalyzed Reactions: Stereochemistry is often dictated by the steric environment of the ligand, which controls how the substrates approach the metal center.

  • Troubleshooting Steps:

    • For Photoreactions, Change the Mechanism: If you are using direct irradiation (which can involve a singlet state) and getting a mixture, try adding a triplet sensitizer (like benzophenone). This will force the reaction through a triplet pathway, which may favor one diastereomer due to thermodynamic control. Conversely, if a sensitized reaction is giving a poor ratio, it may be impossible to achieve stereospecificity via that pathway.

    • Steric Hindrance: Analyze the transition state. Bulky substituents on your reactants may clash, disfavoring the formation of one diastereomer. Redesigning the substrate to either block one face or introduce a directing group can be a powerful strategy.[14]

    • For Metal-Catalyzed Reactions, Change the Ligand: The ligand is your primary tool for controlling the stereochemical environment. Switching from an achiral ligand like triphenylphosphine to a chiral, bulky ligand (e.g., a BINAP derivative) can induce high levels of diastereoselectivity and even enantioselectivity.

Section 3: Key Experimental Protocols

Protocol 1: General Setup for a Laboratory-Scale Photochemical [2+2] Reaction

This protocol outlines a standard setup for a reaction requiring UV irradiation.

  • Vessel Selection: Choose a reaction vessel made of the appropriate material (quartz for <300 nm UV, Pyrex for >300 nm UV). An NMR tube can be used for very small-scale reactions monitored by daylight or a simple lamp.[3][15]

  • Reagent Preparation: Dissolve the alkene(s) and, if necessary, the photosensitizer in a suitable high-purity solvent. The concentration should be optimized, but a starting point of 0.01-0.1 M is common.[16]

  • Degassing: Transfer the solution to the reaction vessel. Seal the vessel with a septum and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen. Alternatively, bubble argon or nitrogen through the solution for 30-60 minutes. Maintain a positive pressure of inert gas throughout the reaction.[3]

  • Irradiation Setup:

    • Place the reaction vessel in an immersion well photoreactor or at a fixed, reproducible distance from the light source (e.g., a medium-pressure mercury lamp).

    • Use a cooling system (e.g., a water bath or cooling fan) to maintain a constant temperature, as lamps generate significant heat.[3]

  • Monitoring: Follow the reaction's progress by periodically taking aliquots (under inert atmosphere) and analyzing them by TLC, GC-MS, or ¹H NMR.[2][14] The disappearance of the olefinic protons in the NMR is a clear indicator of cyclobutane formation.

  • Work-up: Once complete, remove the solvent under reduced pressure. The crude product can be purified by standard methods like column chromatography or recrystallization.

Diagram 2: Experimental Workflow for Photoreaction Setup

G A 1. Select Vessel (Quartz or Pyrex) B 2. Prepare Solution (Substrates + Solvent) A->B C 3. Degas Solution (Freeze-Pump-Thaw) B->C D 4. Irradiate (Lamp + Cooling) C->D E 5. Monitor (TLC, NMR, GC-MS) D->E F 6. Work-up & Purification E->F

Caption: Step-by-step workflow for a photochemical experiment.

Protocol 2: Diagnostic Test for Oxygen Quenching

If you suspect oxygen is inhibiting your photoreaction, this simple comparison can provide a definitive answer.

  • Prepare Two Identical Samples: Prepare two small-scale reactions with identical concentrations of reactants, sensitizer, and solvent.

  • Treat One Sample: Take one sample ("Sample A") and rigorously degas it using the procedure in Protocol 1.

  • Leave One Sample: Leave the second sample ("Sample B") exposed to air or only lightly purge it with nitrogen.

  • Irradiate and Compare: Irradiate both samples side-by-side under identical conditions (same lamp, same distance, same time).

  • Analyze: Analyze the conversion in both samples. If Sample A shows significantly higher conversion than Sample B, oxygen quenching is a major issue, and rigorous degassing is mandatory for your reaction.[4]

Frequently Asked Questions (FAQs)

Q1: Can I run a [2+2] cycloaddition without a special photochemical reactor? A1: Sometimes, yes. For reactions that can be initiated by visible light and use a highly efficient photocatalyst, irradiation with a simple household light bulb or even daylight can be sufficient.[3] Some intramolecular [2+2] reactions have been successfully performed in an NMR tube simply left in the sun.[15] However, for reactions requiring high-energy UV light, a dedicated photochemical reactor is essential for efficiency and safety.

Q2: What analytical techniques are best for monitoring the reaction and characterizing the products? A2: A combination of techniques is ideal.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent for tracking the disappearance of starting materials and the appearance of products.[14]

  • Structural Characterization: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are essential for determining the structure of the cyclobutane product. The disappearance of alkene signals and the appearance of new aliphatic signals are key indicators. 2D NMR techniques (like COSY and NOESY) are invaluable for confirming connectivity and assigning stereochemistry.[2] For crystalline solids, Powder or Single-Crystal X-ray Diffraction (PXRD, SCXRD) provides definitive structural proof.[2][17]

Q3: My starting alkene is isomerizing from cis to trans (or vice-versa) under the reaction conditions. Why is this happening and can I stop it? A3: This is a common issue in triplet-sensitized photoreactions. The triplet-sensitized alkene exists as a diradical that can undergo bond rotation, leading to isomerization. This process can be faster than the desired intermolecular cycloaddition, especially at low concentrations.[18] To mitigate this, increase the concentration of the reaction mixture. This will favor the bimolecular cycloaddition step over the unimolecular isomerization, consuming the excited alkene before it has a chance to isomerize.

References

  • Solvent Effects on Structure and Reaction Mechanism: A Theoretical Study of [2 + 2] Polar Cycloaddition between Ketene and Imine. The Journal of Physical Chemistry B. [Link]

  • Review of Mechanistic Studies of Transition-Metal Catalyzed [2+2+2] Cycloaddition Reactions. IQCC - UdG. [Link]

  • Mechanistic Studies of Transition-Metal-Catalyzed [2 + 2 + 2] Cycloaddition Reactions. Chemical Reviews. [Link]

  • Solvent-Controlled Intramolecular [2+2] Photocycloadditions of α-Substituted Enones. PMC. [Link]

  • In situ observation of a stepwise [2 + 2] photocycloaddition process using fluorescence spectroscopy. Nature Communications. [Link]

  • Solvent effects in thermal (2 + 2) cycloaddition reactions. Intramolecular capture of 1,4-dipolar intermediates vs. (2 + 2) cycloaddition in reactions of 3-(1-pyrrolidinyl)thiophenes with electron-deficient acetylenes. The Journal of Organic Chemistry. [Link]

  • Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. PMC. [Link]

  • [2+2+2] Cycloaddition Reactions of Macrocyclic Systems Catalyzed by Transition Metals. A Review. MDPI. [Link]

  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews. [Link]

  • The (2 + 2) cycloaddition reaction between vinyl alcohol and tetracyanoethylene. A theoretical study of solvent and catalytic effects. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Substituent and Solvent Effects in the [2 + 2] Cycloaddition Reaction between Olefins and Isocyanates. Journal of the American Chemical Society. [Link]

  • A Simple [2 + 2] Photocycloaddition Reaction that Proceeds in an NMR Tube Illuminated by Daylight. Journal of Chemical Education. [Link]

  • Investigations into the Mechanism of Inter- and Intramolecular Iron-Catalyzed [2 + 2] Cycloaddition of Alkenes. Journal of the American Chemical Society. [Link]

  • Regio- and Diastereoselective Intermolecular [2+2] Cycloadditions Photocatalyzed by Quantum Dots. PMC. [Link]

  • Stereochemistry of [2 + 2] photocycloaddition of cyclic enones to alkenes: structural and mechanistic considerations in formation of trans-fused cycloadducts. The Journal of Organic Chemistry. [Link]

  • Regioselectivity and stereoselectivity of intramolecular [2 + 2] photocycloaddition catalyzed by chiral thioxanthone: a quantum chemical study. Organic & Biomolecular Chemistry. [Link]

  • Kinetic monitoring of the [2 + 2] cycloaddition reaction between angular phenothiazine 1a and styrene. ResearchGate. [Link]

  • Organophotocatalytic [2+2] Cycloaddition of Electron‐Deficient Styrenes. PMC. [Link]

  • Synthesis, Structural Characterization, and Photochemical [2 + 2] Cycloaddition of a Coordination Polymer: Multiweek Inorganic–Organic Chemistry Experiments. Journal of Chemical Education. [Link]

  • General considerations of [2+2] photocycloadditions. ResearchGate. [Link]

  • Synthesis of Borylated Carbocycles by [2 + 2]-Cycloadditions and Photo-Ene Reactions. Journal of the American Chemical Society. [Link]

  • Photocatalytic Regioselective and Stereoselective [2 + 2] Cycloaddition of Styrene Derivatives Using a Heterogeneous Organic Photocatalyst. ACS Catalysis. [Link]

  • Help with understanding 2+2 cycloadditions. Reddit. [Link]

  • Photochemical (2+2) Cycloaddition Reaction. AK Lectures. [Link]

  • [2 + 2] Cycloaddition reaction as a tool to monitor the formation of thermodynamically stable ladder coordination polymers. CrystEngComm. [Link]

  • [2 + 2] photocycloaddition. Photochemical & Photobiological Sciences. [Link]

  • 1.2: Cycloaddition Reactions. Chemistry LibreTexts. [Link]

  • Thermal [2+2] cycloaddition reactions. YouTube. [Link]

  • The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account. Inorganics. [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. McMaster University. [Link]

  • Intramolecular thermal stepwise [2 + 2] cycloadditions: investigation of a stereoselective synthesis of [n.2.0]-bicyclolactones. PMC. [Link]

  • Dry-vortex grinding facilitates a [2 + 2] cycloaddition reaction that triggers a cascade-like reaction that improves the yield under substoichiometric conditions. RSC Publishing. [Link]

  • Metal-Mediated and Metal-Catalyzed [2+2] Cycloadditions. ResearchGate. [Link]

  • Iron‐Catalyzed [2+2+2] Cycloadditions for the Construction of Aromatic and Heteroaromatic Rings. Chemistry – A European Journal. [Link]

  • TROUBLESHOOTING GUIDE. restek.com. [Link]

  • Fast and Efficient [2 + 2] UV Cycloaddition for Polymer Modification via Flow Synthesis. Macromolecules. [Link]

  • Migration from Photochemistry to Electrochemistry for [2 + 2] Cycloaddition Reaction. The Journal of Organic Chemistry. [Link]

  • Catalytic Asymmetric Ketene [2 + 2] and [4 + 2] Cycloadditions. Organic Reactions. [Link]

  • A study of [2 + 2] cycloaddition–retroelectrocyclization in water: observation of substrate-driven transient-nanoreactor-induced new reactivity. Organic & Biomolecular Chemistry. [Link]

  • Rejuvenation of dearomative cycloaddition reactions via visible light energy transfer catalysis. PMC. [Link]

  • Gold(I)-Catalyzed [2 + 2]-Cycloaddition of Allenenes. Journal of the American Chemical Society. [Link]

  • High-pressure-driven cycloadditions: dearomatization of electron-deficient arenes. Beilstein Journal of Organic Chemistry. [Link]

Sources

managing aldehyde toxicity in microbial synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Microbial Cell Factories.

As a Senior Application Scientist, I frequently encounter researchers struggling with the "aldehyde bottleneck." Aldehydes are highly valuable intermediates for flavors, fragrances, and pharmaceuticals, but they are inherently toxic to microbial hosts. Below is our comprehensive troubleshooting guide designed to help you diagnose, understand, and engineer your way out of aldehyde toxicity using field-proven, self-validating methodologies.

Diagnostic Decision Tree

Before altering your genetic circuits or fermentation parameters, use this diagnostic workflow to determine whether your limiting factor is endogenous reduction or true aldehyde toxicity.

DiagnosticTree Start Issue: Low Product Titer or Growth Arrest Check1 Is the target aldehyde detectable in the broth? Start->Check1 Yes1 Yes Check1->Yes1 No1 No Check1->No1 Check3 Did ALR knockout cause severe growth inhibition? Yes1->Check3 Check2 Is the corresponding alcohol accumulating instead? No1->Check2 Yes2 Yes: Endogenous Reduction Check2->Yes2 No2 No: Upstream Bottleneck Check2->No2 Action1 Action: Knockout ALR/ADH genes (e.g., use E. coli RARE/ROAR strain) Yes2->Action1 Action1->Check3 Yes3 Yes: Aldehyde Toxicity Check3->Yes3 Solution1 Solution A: Dynamic Regulation (TRP-Biosensor Feedback Loop) Yes3->Solution1 Solution2 Solution B: In Situ Product Recovery (Biphasic Extraction) Yes3->Solution2

Fig 1. Diagnostic decision tree for identifying endogenous reduction vs. aldehyde toxicity.

FAQs & Troubleshooting Guides

Q1: My engineered E. coli stops growing shortly after inducing the carboxylic acid reductase (CAR) pathway. Is this aldehyde toxicity, and how do I prove it?

Causality: Aldehydes are potent electrophiles. They readily form Schiff bases with primary amines on cellular proteins and cross-link DNA. Furthermore, their endogenous detoxification by aldehyde reductases (ALRs) rapidly depletes the cellular pool of NAD(P)H, leading to severe oxidative stress and immediate growth arrest ()[1]. When you induce CAR, the intracellular accumulation of the aldehyde outpaces the cell's export and tolerance mechanisms.

Self-Validating Protocol: Aldehyde Toxicity Diagnostic Assay

  • Preparation: Grow the wild-type and engineered strains in parallel in minimal media (e.g., M9) to an OD600 of 0.6.

  • Spike-in Test: Aliquot the wild-type culture into a 96-well plate. Spike in the pure target aldehyde at varying concentrations (0.1 mM to 50 mM).

  • Viability Readout: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). The biochemical reduction of MTT to formazan relies directly on the intracellular NAD(P)H pool.

  • Validation: The assay is self-validating if the engineered strain (post-induction) exhibits the exact same rapid drop in OD600 and MTT absorbance as the wild-type spiked with >5 mM aldehyde. This confirms toxicity—not a metabolic burden from plasmid maintenance—is the limiting factor.

Q2: I need to accumulate the aldehyde, but my host strain keeps reducing it to an alcohol. How do I prevent this without killing the cells?

Causality: Microbes naturally express multiple ALRs and alcohol dehydrogenases (ADHs) to detoxify reactive aldehydes into less toxic alcohols. To accumulate the aldehyde, you must knock out these genes. For example, the E. coli RARE (Reduced Aromatic Aldehyde Reduction) and ROAR strains utilize combinatorial knockouts of aldehyde dehydrogenases to mitigate both reduction and oxidation ()[2]. However, removing the cell's natural defense drastically increases intracellular toxicity.

To balance this, we employ Dynamic Regulation using transcriptional regulatory protein (TRP)-based biosensors (e.g., VanR for vanillin or specific stress-driven promoters for cinnamaldehyde) (). This creates a feedback loop: the biosynthetic pathway is dynamically repressed when intracellular aldehyde levels reach a toxic threshold, preventing lethal accumulation while maximizing titer.

Self-Validating Protocol: Implementing a TRP-Based Biosensor Feedback Loop

  • Biosensor Selection: Identify a TRP or stress-responsive promoter specific to your target aldehyde.

  • Circuit Construction: Clone your rate-limiting enzyme (e.g., CAR) downstream of the TRP-regulated promoter.

  • Tuning: Introduce an ssA degradation tag to the CAR enzyme to ensure rapid protein turnover when the promoter shuts off.

  • Validation: Co-express a GFP reporter parallel to CAR. Monitor specific fluorescence against OD600 during fermentation. The system is validated when fluorescence oscillates (turning on and off), maintaining cell viability (OD600 > 2.0) while the aldehyde titer accumulates steadily in the supernatant.

Q3: Genetic engineering isn't enough; the product is still killing the cells at high titers. How do I implement In Situ Product Recovery (ISPR) effectively?

Causality: When biological tolerance reaches its thermodynamic limit, we must rely on process engineering. In Situ Product Recovery (ISPR) uses a biocompatible organic solvent to create a two-phase system. The toxic aldehyde partitions into the organic phase immediately upon excretion, keeping the aqueous concentration below the toxicity threshold ()[3]. The critical factor is selecting a solvent with a high partition coefficient ( LogP ) for the aldehyde that does not disrupt the microbial lipid bilayer.

Self-Validating Protocol: Biphasic ISPR Fermentation Setup

  • Solvent Screening: Select a biocompatible solvent based on the target aldehyde's hydrophobicity (Reference Table 1 below).

  • Phase Ratio Optimization: Add the organic solvent to the bioreactor at a 1:5 to 1:1 ratio (organic:aqueous) prior to induction.

  • Agitation: Maintain an impeller speed (e.g., 600-800 rpm) that ensures adequate mixing without creating an inseparable, cell-crushing emulsion.

  • Validation: Measure the aldehyde concentration in both phases using HPLC. The system is validated if the aqueous phase concentration remains constant (safely below toxicity limits) while the organic phase concentration increases linearly over time.

Data Presentation: Solvent Selection for ISPR

Table 1: Biocompatible Solvents for Aldehyde ISPR ()[3]

Target Aldehyde Class Recommended Solvent / Mixture Biocompatibility (S. cerevisiae / E. coli) Extraction Efficiency
Hydrophobic Fragrances (e.g., β-ionone) Oleyl alcohol High > 98%
Aromatic Aldehydes (e.g., Cinnamaldehyde) CYTOP 503 (12.5%) in Canola Oil High > 85%
Short-chain Aliphatic Aldehydes Tributyrin Moderate > 70%

| Hydrophilic Aldehydes | Trioctylamine (Reactive Extraction) | Low (Requires Diluent) | > 90% |

References

  • Title: Microbial engineering for aldehyde synthesis. Source: Applied and Environmental Microbiology URL: [Link]

  • Title: Combinatorial gene inactivation of aldehyde dehydrogenases mitigates aldehyde oxidation catalyzed by E. coli resting cells. Source: Metabolic Engineering URL: [Link]

  • Title: Stress-driven dynamic regulation of multiple genes to reduce accumulation of toxic aldehydes. Source: Metabolic Engineering URL: [Link]

  • Title: In Situ Product Recovery of Bio-Based Industrial Platform Chemicals: A Guideline to Solvent Selection. Source: Fermentation (MDPI) URL: [Link]

Sources

addressing low yield in bisulfite adduct formation for aldehyde purification

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center for Aldehyde Purification. As a Senior Application Scientist, I frequently encounter workflows bottlenecked by low yields during bisulfite adduct formation. The conversion of an aldehyde to its water-soluble α-hydroxy sulfonate (bisulfite adduct) is a powerful, non-chromatographic purification strategy [1]. However, it is an equilibrium-driven process highly sensitive to sterics, pH, and solvent dynamics. This guide provides a mechanistic troubleshooting framework to resolve low yields, ensuring your protocols are robust and self-validating.

Mechanistic Causality & Workflow

Bisulfite adduct formation relies on the nucleophilic attack of the bisulfite ion (HSO₃⁻) on the carbonyl carbon. Because the reaction is reversible, the equilibrium must be driven forward by either utilizing a large excess of bisulfite or by precipitating the adduct out of solution [8].

BisulfiteWorkflow Aldehyde Crude Aldehyde (Organic Phase) Adduct Bisulfite Adduct (Precipitate / Aq Phase) Aldehyde->Adduct Co-solvent Addition Bisulfite NaHSO3 (aq) pH 4-6 Bisulfite->Adduct Nucleophilic Attack Regeneration Regeneration (TMS-Cl or Acid/Base) Adduct->Regeneration Isolation (Filter/Extract) PureAldehyde Purified Aldehyde (Organic Phase) Regeneration->PureAldehyde Cleavage

Workflow of bisulfite adduct formation and regeneration for aldehyde purification.

Troubleshooting Guide & FAQs

Q1: My bisulfite adduct is not precipitating, resulting in poor recovery. How do I force precipitation? Causality: Adduct solubility is highly dependent on the molecular weight of the aldehyde and the solvent system. Lower molecular weight aliphatic aldehydes form highly water-soluble adducts that will not precipitate from purely aqueous systems [3]. Furthermore, using the wrong anti-solvent can decompose the product. Solution:

  • Co-solvent Optimization: Introduce a water-miscible co-solvent (e.g., ethanol, ethyl acetate, or n-propyl acetate) to bridge the organic/aqueous phase and promote crystallization [2].

  • Anti-solvent Selection: If precipitation fails, add an anti-solvent like ethyl formate. Do not use acetone, as it can react with bisulfite, shifting the equilibrium backward and decomposing the adduct [4].

  • Salting Out: For highly soluble adducts, saturate the aqueous layer with NaCl to decrease the solubility of the highly polar α-hydroxy sulfonate [4].

Q2: How does pH affect the formation equilibrium, and what is the optimal range? Causality: The reactive nucleophile is the bisulfite anion (HSO₃⁻). At pH < 2, bisulfite protonates to form sulfurous acid (H₂SO₃), which rapidly decomposes into sulfur dioxide (SO₂) gas and water, destroying your reagent. At pH > 7, bisulfite deprotonates to form the sulfite dianion (SO₃²⁻), which alters the reaction kinetics and can lead to unwanted side reactions [1]. Solution: Maintain the aqueous sodium bisulfite solution at a strictly controlled pH of 4.0 to 6.0. Validate your reagent by checking the pH prior to addition; a freshly prepared, saturated NaHSO₃ solution naturally buffers around pH 4-5 [4].

Q3: I am working with a sterically hindered aldehyde. The reaction stalls and the yield is low. What are my options? Causality: The transition state for the nucleophilic attack is highly sensitive to steric bulk around the carbonyl carbon [7]. Bulky substituents increase the activation energy, making the reverse reaction (dissociation) kinetically competitive. Solution:

  • Increase Interfacial Area: Use Dimethylformamide (DMF) as a co-solvent. DMF significantly increases the solubility of the hindered aldehyde in the aqueous bisulfite phase, accelerating the forward reaction [3].

  • Extended Kinetics: Allow the reaction to stir for 24–48 hours at a slightly elevated temperature (35 °C), monitoring the disappearance of the aldehyde via ¹H NMR [2].

Q4: I successfully isolated the adduct, but I lose massive yield during the regeneration step. How can I prevent this? Causality: Traditional regeneration relies on harsh aqueous conditions (pH > 10 with NaOH, or pH < 2 with HCl) to push the equilibrium backward [6]. If your aldehyde contains sensitive functional groups (e.g., esters, acetals), these conditions cause saponification or hydrolysis. Furthermore, aqueous biphasic regeneration often suffers from poor mass transfer [5]. Solution: Utilize a nonaqueous regeneration method using chlorotrimethylsilane (TMS-Cl) in acetonitrile. TMS-Cl reacts irreversibly with the bisulfite moiety, producing hexamethyldisiloxane, sulfur dioxide, and sodium chloride, driving the yield to near 100% under neutral conditions [5, 6].

TroubleshootingLogic Start Low Yield Detected CheckPhase Did the adduct precipitate? Start->CheckPhase NoPrecip No: Equilibrium or Solubility Issue CheckPhase->NoPrecip Visual Check YesPrecip Yes: Regeneration Losses CheckPhase->YesPrecip Visual Check FixSolubility Add Ethyl Formate or saturate with NaCl NoPrecip->FixSolubility FixpH Verify pH is 4-6 (Fresh NaHSO3) NoPrecip->FixpH FixRegen Switch to Nonaqueous TMS-Cl Protocol YesPrecip->FixRegen

Troubleshooting logic tree for resolving low yields in bisulfite adduct workflows.

Quantitative Data: Comparison of Regeneration Methods

To select the appropriate regeneration method, consult the following empirical data comparing traditional aqueous cleavage against the nonaqueous TMS-Cl approach[5, 6]:

Regeneration MethodTypical Yield (%)Reagents UsedpH ConditionsFunctional Group Compatibility
Aqueous Base 50 - 80%Na₂CO₃ or NaOH (aq)pH 10 - 12Poor (Ester saponification occurs)
Aqueous Acid 60 - 85%HCl or H₂SO₄ (aq)pH 1 - 2Poor (Acetal/ketal cleavage occurs)
Nonaqueous Silyl 90 - 100%TMS-Cl in AcetonitrileNeutralExcellent (Preserves esters/acetals)

Experimental Protocols (Self-Validating Systems)

Protocol 1: Optimized Adduct Formation with Co-Solvent Self-Validation Check: The formation of a thick white suspension indicates successful forward equilibrium. If the solution remains clear, the adduct is either highly soluble or the reagent has oxidized.

  • Preparation: Dissolve the crude aldehyde (1.0 equiv) in a water-miscible organic solvent such as n-propyl acetate or ethyl acetate (approx. 5-10 volumes) [2].

  • Reagent Addition: Freshly prepare a saturated aqueous solution of sodium metabisulfite (Na₂S₂O₅, which hydrates to NaHSO₃). Verify the pH is between 4.0 and 5.0. Add this solution (1.5 - 2.0 equiv of bisulfite) dropwise to the organic mixture at 20–35 °C [2].

  • Equilibration: Stir vigorously for 2 to 24 hours. For sterically hindered substrates, monitor the organic layer by TLC or ¹H NMR until the aldehyde is consumed.

  • Precipitation: If the adduct does not precipitate, concentrate the mixture in vacuo to remove the organic solvent, then add an anti-solvent such as ethyl formate (5 volumes) and stir until a white suspension forms[2, 4].

  • Isolation: Filter the suspension, wash the filter cake with cold ethyl formate, and dry under vacuum.

Protocol 2: Nonaqueous Regeneration via TMS-Cl Self-Validation Check: The precipitation of NaCl and the evolution of SO₂ gas (monitor with caution in a fume hood) confirm the irreversible cleavage of the sulfonate bond.

  • Suspension: Suspend the isolated, dry aldehyde bisulfite adduct (1.0 equiv) in anhydrous acetonitrile (10 volumes) under a nitrogen atmosphere [6].

  • Cleavage: Add chlorotrimethylsilane (TMS-Cl) (2.0 to 2.5 equiv) in one portion.

  • Heating: Heat the reaction mixture to 40–60 °C. Stir for 1 to 4 hours [5, 6]. The reaction is complete when the suspension changes texture (as NaCl precipitates) and TLC indicates the return of the free aldehyde.

  • Workup: Cool to room temperature, filter off the NaCl salts, and concentrate the filtrate. The resulting aldehyde is typically >95% pure and requires no further chromatography [5].

References

  • Bisulfite - Wikipedia. Wikipedia. Available at: [Link]

  • Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis. RSC Advances. Available at:[Link]

  • A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. Journal of Organic Chemistry. Available at:[Link]

  • Rate constants for formation of bisulfite addition compounds: an examination in terms of No Barrier Theory. ResearchGate. Available at:[Link]

  • US4162269A - Purification process for 3-phenoxybenzaldehyde. Google Patents. Available at:

Validation & Comparative

Comparative Analysis of Organosulfur Compounds in Modern Synthesis: Sulfones, Sulfoximines, and Sulfonium Salts

Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of organic synthesis and medicinal chemistry evolves, the strategic incorporation of organosulfur compounds has shifted from traditional directing groups to sophisticated bioisosteres and highly reactive radical precursors[1][2]. For researchers and drug development professionals, selecting the correct sulfur motif is no longer just a matter of synthetic accessibility; it is a critical determinant of a molecule's pharmacokinetic profile and late-stage functionalization capability.

This guide provides an objective, data-driven comparative analysis of three pivotal organosulfur classes: Sulfones , Sulfoximines , and Sulfonium Salts . By examining their physicochemical properties, synthetic utility, and mechanistic behavior, we provide actionable insights for modern drug design and methodology development.

The Bioisosteric Revolution: Sulfoximines vs. Sulfones

For decades, sulfones ( −SO2​R ) and sulfonamides have been classical workhorses in medicinal chemistry, prized for their metabolic stability and strong electron-withdrawing properties. However, their high lipophilicity and lack of functionalizable vectors often lead to poor aqueous solubility and off-target toxicity[3][4].

Enter Sulfoximines ( −S(O)(NR)R ). Sulfoximines have rapidly emerged as superior bioisosteric replacements for sulfones and sulfonamides[4][5].

The Mechanistic Advantage

The superiority of sulfoximines lies in their unique structural geometry. Unlike achiral sulfones, sulfoximines possess a stereogenic sulfur center, allowing for precise spatial interaction with chiral biological targets[4]. More importantly, the substitution of one oxygen atom for a nitrogen atom (the NH vector) fundamentally alters the molecule's hydrogen-bonding profile. While sulfones only act as H-bond acceptors, unsubstituted ( NH ) sulfoximines act as both H-bond donors and acceptors[3].

This dual capability dramatically lowers the partition coefficient ( logD ) and enhances solubility in protic solvents[3]. A landmark example of this is AstraZeneca's development of the ATR kinase inhibitor Ceralasertib (AZD6738) . Replacing a traditional sulfone with a sulfoximine moiety was the pivotal breakthrough that reduced lipophilicity, mitigated metabolic liabilities, and improved oral bioavailability, propelling the drug into Phase III clinical trials[3][4][5]. Furthermore, the nitrogen atom provides a synthetic handle for late-stage N-alkylation, enabling the fine-tuning of physicochemical properties[6].

Late-Stage Functionalization: Sulfonium Salts in Photoredox Catalysis

While sulfoximines dominate structural drug design, Sulfonium Salts (specifically aryl thianthrenium salts) have revolutionized synthetic methodology, particularly in photoredox catalysis[7][8].

Traditional C-C cross-coupling relies heavily on pre-functionalized aryl halides (bromides, iodides) or triflates. Installing these halogens site-selectively on complex, late-stage pharmaceutical intermediates is notoriously difficult. Sulfonium salts bypass this limitation. Through highly site-selective C-H functionalization using thianthrene, complex arenes can be converted directly into stable aryl thianthrenium salts[7][9].

The Photoredox Mechanism

Under visible light irradiation in the presence of a photocatalyst (e.g., Iridium or Ruthenium complexes), sulfonium salts undergo a Single Electron Transfer (SET) event[8][10]. The low reduction potential of the sulfonium salt allows the excited-state photocatalyst to donate an electron, triggering a homolytic cleavage of the C-S bond[8][11]. This generates a highly reactive aryl radical under exceptionally mild, room-temperature conditions, which can then be intercepted by alkenes, boronic acids, or other coupling partners to form new C-C bonds[8][9].

Visualizing Organosulfur Divergence

OrganosulfurDivergence Core Organosulfur Compounds in Modern Synthesis Sulfone Sulfones (-SO₂R) Core->Sulfone Sulfoximine Sulfoximines (-S(O)(NR)R) Core->Sulfoximine Sulfonium Sulfonium Salts (-SR₂⁺) Core->Sulfonium App1 Traditional Directing Groups & Olefination (Julia) Sulfone->App1 App2 Bioisosteric Replacements (Improved logD, Solubility) Sulfoximine->App2 Adv2 Chiral Center at Sulfur Tunable N-Vector Sulfoximine->Adv2 App3 Photoredox C-C Coupling (Radical Precursors) Sulfonium->App3 Adv3 Late-Stage C-H Functionalization Mild SET Cleavage Sulfonium->Adv3

Logical divergence and synthetic utility of modern organosulfur classes.

Quantitative Data Presentation

The following table summarizes the comparative physicochemical and synthetic profiles of the three organosulfur classes discussed.

ParameterSulfones ( −SO2​R )Sulfoximines ( −S(O)(NR)R )Sulfonium Salts ( −SR2+​ )
Stereochemistry Achiral (Tetrahedral)Chiral (Stable enantiomers)Pyramidal (Inversion barrier varies)
H-Bonding Profile Strong Acceptor only (O)Acceptor (O, N) & Donor (NH)Weak Acceptor
Physicochemical Impact Increases lipophilicity (High logD )Lowers logD , increases aqueous solubilityHighly polar, ionic salt form
Primary Synthetic Role Directing group, Julia OlefinationBioisostere, Chiral AuxiliaryRadical precursor, Photoredox coupling
C-S Bond Cleavage High energy barrierHigh energy barrierLow energy barrier (via SET)
Metabolic Stability HighVery HighLow to Moderate in vivo

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies detail the critical steps and the underlying causality for working with these advanced organosulfur compounds.

Protocol A: N-Alkylation of Sulfoximines via Metallaphotoredox Catalysis

This protocol allows for the late-stage tuning of sulfoximine bioisosteres by functionalizing the free NH group[6].

  • Reaction Setup: In an oven-dried Schlenk tube, add the NH -sulfoximine (1.0 equiv), alkyl bromide (1.5 equiv), Ir[dF(CF3​)ppy]2​(dtbbpy)PF6​ photocatalyst (1 mol%), NiCl2​⋅dme (5 mol%), and an organic base (e.g., K2​CO3​ , 2.0 equiv).

  • Solvent Addition & Degassing: Add anhydrous DMF (0.1 M). Subject the mixture to three strictly controlled freeze-pump-thaw cycles.

    • Causality Check: Degassing is mandatory. Molecular oxygen ( O2​ ) is a triplet diradical that will rapidly quench the excited state of the Iridium photocatalyst and intercept the generated alkyl radicals, leading to undesired peroxy byproducts and reaction failure.

  • Irradiation: Backfill with Argon and irradiate the stirring mixture with 440 nm blue LEDs at room temperature for 16 hours.

    • Causality Check: The blue light specifically excites the Ir-catalyst, initiating a single electron transfer (SET) to the alkyl bromide to generate an alkyl radical. The Nickel co-catalyst captures this radical and couples it with the deprotonated sulfoximine, preventing competitive homocoupling.

  • Workup: Quench with water, extract with EtOAc, dry over Na2​SO4​ , and purify via flash chromatography to isolate the N-alkylated sulfoximine.

Protocol B: Photoredox-Catalyzed C-C Cross-Coupling using Aryl Thianthrenium Salts

This protocol demonstrates the use of sulfonium salts as radical precursors for C-C bond formation[8][9][11].

  • Pre-functionalization: Synthesize the aryl thianthrenium salt by reacting the target arene with thianthrene-S-oxide and trifluoroacetic anhydride (TFAA) to achieve site-selective C-H functionalization[7][9].

  • Coupling Setup: To a vial equipped with a stir bar, add the aryl thianthrenium salt (1.0 equiv), the alkene coupling partner (2.0 equiv), Ru(bpy)3​(PF6​)2​ (2 mol%), and Hantzsch ester (1.5 equiv) as a terminal reductant.

  • Degassing: Dissolve in degassed DMSO (0.2 M). Sparge the solution with Argon for 15 minutes.

  • Irradiation: Seal the vial and irradiate with 450 nm blue LEDs for 12 hours at ambient temperature.

    • Causality Check: The excited Ruthenium catalyst reduces the thianthrenium salt via SET. The extremely low reduction potential of the salt facilitates rapid homolytic C-S bond cleavage, extruding neutral thianthrene and generating the highly reactive aryl radical[8][9]. The Hantzsch ester turns over the catalytic cycle by reducing the oxidized photocatalyst back to its ground state.

  • Workup: Dilute with brine, extract with dichloromethane, concentrate, and purify via silica gel chromatography.

References

  • Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry. endotherm-lsm.com.
  • Recent advances in the electrochemical synthesis of organosulfur compounds. cardiff.ac.uk.
  • Sulfoximine Derivatives — Their Pharmacochemical Properties, Synthesis, and Potential in Drug Discovery. wum.edu.pl.
  • Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. chemrxiv.org.
  • Synthetic Applications of Organosulfur Compounds in Drug Design.
  • Recent trends in incorporation of CO2 into organosulfur compounds via C–S bond cleavage. nih.gov.
  • Sulfilimines: An Underexplored Bioisostere for Drug Design? acs.org.
  • Radical C-C Bond Formation using Sulfonium Salts and Light. soton.ac.uk.
  • Recent advances in visible light-activated radical coupling reactions triggered by ruthenium, iridium and organic photoredox agents. rsc.org.
  • A General Metallaphotoredox Platform for N-Alkylated Sulfoximines as Bioisosteric Building Blocks. nih.gov.
  • Radical C–C bond formation using sulfonium salts and light. manchester.ac.uk.
  • Photochemical (Hetero-)

Sources

Purity Assessment of 1-[2-(Methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde: GC-MS vs. Alternative Analytical Modalities

Author: BenchChem Technical Support Team. Date: April 2026

As an Application Scientist in pharmaceutical development, I frequently encounter the analytical bottleneck of assessing the purity of volatile, non-chromophoric synthetic intermediates. 1-[2-(Methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde represents a classic example of this challenge. The molecule features a strained cyclobutane ring, an oxidatively labile methylsulfanyl (thioether) group, and a reactive carbaldehyde moiety[1].

While High-Performance Liquid Chromatography (HPLC) is the default technique in many quality control laboratories, applying direct HPLC-UV to this specific compound is analytically unsound. The absence of an extended conjugated π -system results in negligible UV absorbance, rendering standard UV detection ineffective[2][3]. Consequently, Gas Chromatography-Mass Spectrometry (GC-MS) emerges as the gold standard. The analyte’s low molecular weight and thermal stability make it perfectly suited for gas-phase separation, while electron ionization (EI) mass spectrometry provides definitive structural confirmation without the need for complex derivatization[3][4].

This guide objectively compares the performance of GC-MS against alternative methodologies for the purity assessment of this compound, providing researchers with field-proven, self-validating experimental protocols.

Mechanistic Rationale: Why GC-MS Outperforms HPLC for Aliphatic Thioethers

The structural nuances of 1-[2-(Methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde dictate its analytical behavior. The compound contains two primary sites prone to chemical degradation:

  • The Thioether Group: Susceptible to oxidation, forming polar sulfoxides or sulfones.

  • The Carbaldehyde Group: Prone to auto-oxidation, converting to the corresponding carboxylic acid.

To accurately assess purity, the analytical method must resolve the native compound from these specific degradation products.

In GC-MS, separation is driven by vapor pressure and phase partitioning. By utilizing a slightly polar stationary phase (e.g., 5% phenyl/95% dimethylpolysiloxane), the highly volatile native aldehyde elutes rapidly, while the more polar, higher-boiling oxidized impurities (sulfoxides/acids) are strongly retained and elute later[4].

Conversely, attempting this analysis via HPLC-UV requires chemical derivatization—typically using 2,4-Dinitrophenylhydrazine (DNPH) or O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA)—to attach a UV-active or mass-responsive tag to the aldehyde group[5]. This approach introduces significant causality for error: derivatization artifacts, incomplete reactions, and the critical failure to detect non-carbonyl impurities (such as unreacted thioether starting materials that lack an aldehyde group).

Workflow A 1-[2-(Methylsulfanyl)ethyl] cyclobutane-1-carbaldehyde B UV Chromophore Present? A->B C No (Aliphatic/Thioether) B->C D Volatility & Thermal Stability Check C->D E High Volatility D->E F Direct GC-MS Analysis (Optimal) E->F Direct Injection G HPLC-UV Analysis (Sub-optimal) E->G Alternative H Derivatization Required (e.g., DNPH/PFBHA) G->H

Analytical decision matrix for aliphatic thioether aldehydes.

Comparative Performance Data

The following table synthesizes the quantitative performance metrics of Direct GC-MS versus Direct HPLC-UV and Derivatized HPLC-UV for this specific class of compounds.

Analytical ParameterDirect GC-MS (EI)Direct HPLC-UV (210 nm)HPLC-UV (DNPH Derivatized, 360 nm)
Sample Preparation Simple dilution (DCM/Hexane)Simple dilution (Acetonitrile)Complex (Reagent addition, 60 min incubation)
Sensitivity (LOD) ~0.1 µg/mL>50 µg/mL (Severe baseline noise)~0.5 µg/mL
Structural Confirmation Yes (EI Fragmentation library matching)No (Retention time only)No (Derivatized mass obscures native structure)
Impurity Resolution Excellent (Easily separates oxidants)Poor (Co-elution common at low wavelengths)Moderate (Prone to derivatization artifacts)
Detection Scope Universal for volatilesLimited to UV-active impuritiesLimited only to carbonyl-containing impurities
Total Assay Time ~15 minutes~10 minutes>80 minutes (Prep + Run)

Experimental Methodologies

To ensure scientific integrity, the protocols below are designed as self-validating systems . The inclusion of specific System Suitability Testing (SST) criteria ensures that the instrument is performing optimally before any sample data is accepted.

Workflow A: Direct GC-MS Purity Assessment (Recommended)

Rationale: We utilize a DB-5MS (or equivalent SLB-5ms) capillary column. The 5% phenyl substitution provides the necessary dipole-induced dipole interactions to resolve the native thioether from its more polar sulfoxide degradation product. The initial low oven temperature focuses the volatile aldehyde at the head of the column, ensuring sharp peak shapes.

System Suitability Test (SST):

  • Blank Injection: Inject pure extraction solvent (Dichloromethane) to confirm baseline stability and absence of column carryover.

  • Resolution Mix: Inject a standard of 1-[2-(Methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde spiked with 1% of a known polar impurity (e.g., its sulfoxide analog). Acceptance Criteria: Chromatographic resolution ( Rs​ ) between the two peaks must be ≥1.5 .

  • Linearity: Run a 5-point calibration curve (10–100 µg/mL). Acceptance Criteria: R2≥0.995 .

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 10.0 mg of the analyte. Dissolve in 10.0 mL of GC-grade Dichloromethane (DCM) to yield a 1.0 mg/mL stock. Dilute an aliquot to 50 µg/mL for the working sample.

  • Instrument Parameters:

    • Column: DB-5MS (30 m × 0.25 mm I.D. × 0.25 µm film thickness).

    • Inlet: 250°C, Split mode with a 10:1 ratio. (Causality: The split ratio prevents column overloading by this highly volatile compound, preventing peak fronting).

    • Carrier Gas: Helium (99.999% purity), constant flow at 1.0 mL/min.

    • Oven Program: Initial temperature 60°C (hold 2 min). Ramp at 15°C/min to 280°C (hold 5 min to bake out high-boiling contaminants).

    • Detector (MS): Electron Ionization (EI) mode at 70 eV. Source temperature: 230°C. Quadrupole temperature: 150°C. Scan range: 35–400 m/z.

  • Data Analysis: Integrate the Total Ion Chromatogram (TIC). Purity is calculated via area normalization: (TargetPeakArea/TotalPeakArea)×100 , strictly excluding the solvent delay window.

Workflow B: HPLC-UV with DNPH Derivatization (Comparative Alternative)

Rationale: Included strictly for comparative validation. Because the molecule lacks a chromophore, it must be reacted with DNPH to form a highly conjugated, UV-active hydrazone derivative[5].

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 0.2% DNPH solution in acetonitrile, acidified with 1% phosphoric acid.

  • Derivatization: Mix 100 µL of the sample (1.0 mg/mL in acetonitrile) with 1.0 mL of the DNPH reagent.

  • Incubation: Vortex and incubate the mixture in a thermoshaker at 40°C for exactly 60 minutes to ensure complete conversion.

  • HPLC Parameters:

    • Column: C18 (150 mm × 4.6 mm, 3 µm).

    • Mobile Phase: Isocratic 60:40 Acetonitrile:Water.

    • Detection: UV absorbance at 360 nm.

  • Critique: While this method allows for HPLC analysis, it is blind to any impurities that do not contain a carbonyl group (e.g., residual alkyl halides or unreacted thioether precursors from the synthesis steps).

Data Interpretation & Structural Confirmation

When utilizing the GC-MS method, the EI mass spectrum provides a unique fragmentation fingerprint for 1-[2-(Methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde.

During data review, analysts should look for:

  • Molecular Ion ( M+ ): Confirms the intact mass of the compound.

  • Loss of Formyl Radical ( −CHO,−29 Da): A classic alpha-cleavage fragmentation pattern characteristic of aliphatic aldehydes.

  • Thioether Cleavage: Fragments corresponding to the loss of the methylsulfanyl group ( −SCH3​,−47 Da), confirming the presence of the sulfur moiety.

If an impurity peak elutes after the main peak and shows an addition of +16 Da in its mass spectrum, it is highly indicative of the sulfoxide degradation product (oxidation of the thioether). This level of diagnostic power is entirely absent in HPLC-UV workflows, cementing GC-MS as the required analytical modality for this compound.

References
  • [1] Buy 1-[2-(Methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde (EVT-13419456) - EvitaChem - 1

  • [4] A Comparative Guide to HPLC and GC-MS Methods for the Analysis of Thiobis-tert-nonane - Benchchem - 4

  • [2] A comparison between HPLC and GC-MS: analysis of plant volatile and non-volatile compounds - ResearchGate - 2

  • [3] HPLC or GC-MS: Which Technique is Best for Your Needs? - HPLC Vials - 3

  • Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants - Sigma-Aldrich -

  • [5] A Comparative Analysis of GC-MS and LC-MS Methods for the Quantification of p-Tolualdehyde-d4 - Benchchem - 5

Sources

HPLC Method Development for Separating Diastereomers of Substituted Cyclobutanes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, separating diastereomers of substituted cyclobutanes presents a formidable chromatographic challenge. Unlike enantiomers, diastereomers possess distinct physicochemical properties; however, the rigid, strained four-membered ring of cyclobutane often minimizes these spatial differences[1]. This results in cis and trans isomers having nearly identical lipophilicity and dipole moments, rendering conventional High-Performance Liquid Chromatography (HPLC) method development strategies ineffective[2].

As a Senior Application Scientist, I approach this challenge not through trial and error, but through a mechanistic understanding of stationary phase chemistry. This guide objectively compares the performance of standard alkyl (C18) phases against shape-selective Pentafluorophenyl (PFP) and Chiral Stationary Phases (CSPs), providing a self-validating framework for robust method development.

Mechanistic Causality: Why Standard Approaches Fail

To achieve baseline resolution ( Rs​>1.5 ), we must select a stationary phase that exploits the subtle geometric differences of the cyclobutane ring.

The Limitation of C18: Standard C18 phases rely almost exclusively on dispersive hydrophobic interactions. Because the overall hydrophobic surface area of cis and trans substituted cyclobutanes is virtually indistinguishable, C18 columns typically lack the spatial recognition required, resulting in co-elution[3].

The Power of PFP (Pentafluorophenyl): PFP phases introduce orthogonal retention mechanisms. Beyond basic dispersion, the highly electronegative fluorine atoms induce strong dipole-dipole interactions and π−π interactions (if the cyclobutane has aromatic substituents)[4]. More importantly, the rigid, planar nature of the pentafluorophenyl ring provides exceptional shape selectivity, allowing the stationary phase to discriminate between the subtle spatial arrangements of cyclobutane substituents[3][4].

The Ultimate Fallback: Chiral Stationary Phases (CSPs): When PFP is insufficient, Polysaccharide-based CSPs (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) offer profound spatial recognition. Although designed for enantiomers, these helical polymers create distinct steric cavities. The formation of transient diastereomeric complexes within these cavities provides high-resolution separation even for non-enantiomeric diastereomers[5][6].

Comparative Performance Data

The following table synthesizes typical chromatographic behavior for 1,3-disubstituted cyclobutane analogs (e.g., combretastatin derivatives) across different stationary phases[7].

Table 1: Comparative Chromatographic Performance for 1,3-Disubstituted Cyclobutane Diastereomers

Stationary PhasePrimary Interaction MechanismMobile Phase tR1​ (min) tR2​ (min)Selectivity ( α )Resolution ( Rs​ )
Standard C18 (e.g., BEH C18)Dispersive (Hydrophobic)Water / MeCN (Gradient)6.456.501.010.4 (Co-elution)
PFP (Pentafluorophenyl)Shape Selectivity, Dipole-DipoleWater / MeOH (Gradient)7.107.851.122.1 (Baseline)
Amylose CSP (e.g., Chiralpak AD)Steric Recognition, H-BondingHexane / IPA (Isocratic)5.208.401.854.5 (Excellent)

Data Interpretation: While C18 fails to resolve the critical pair, PFP achieves baseline resolution by leveraging dipole and shape selectivity. The Amylose CSP provides the highest selectivity ( α=1.85 ) due to rigid steric cavity interactions.

Self-Validating Method Development Protocol

A scientific protocol is only as robust as its ability to prove its own efficacy. The following step-by-step workflow is designed as a self-validating system, ensuring that observed separations are true chromatographic resolutions and not matrix artifacts.

Step 1: System Suitability & Baseline Establishment
  • Action: Prepare a resolution mixture containing the cis and trans isomers at an exact 1:1 molar ratio (1 mg/mL) in the initial mobile phase.

  • Causality: Injecting a known 1:1 mixture ensures that any observed peak splitting is definitively due to chromatographic resolution. If the peaks are asymmetrical or ratioed incorrectly, it immediately flags column overload or secondary retention mechanisms (e.g., silanol interactions).

Step 2: Orthogonal Column Screening
  • Action: Screen the resolution mixture across three distinct stationary phases: a standard C18, a PFP phase, and an Amylose-based CSP. Run a generic gradient (5–95% Organic) for reversed-phase columns, and an isocratic normal-phase method (e.g., 90:10 Hexane/Isopropanol) for the CSP[4][5].

  • Causality: This orthogonal approach guarantees that if one mechanism (hydrophobicity) fails, another (shape selectivity or steric recognition) will succeed.

Step 3: Selectivity ( α ) Tuning via Modifier Swap
  • Action: If utilizing the PFP column, switch the organic modifier from Acetonitrile (protic-acceptor) to Methanol (protic-donor).

  • Causality: Methanol enhances shape selectivity on PFP columns by participating in hydrogen bonding and altering the solvation shell around the rigid cyclobutane ring. This simple swap frequently doubles the resolution ( Rs​ ) compared to Acetonitrile[3].

Step 4: Robustness Verification (Self-Validation)
  • Action: Perform a spike-recovery test. Inject the optimized method with a sample spiked with known synthesis impurities (e.g., unreacted cyclobutanone starting materials).

  • Causality: This validates that the method is stability-indicating and that the broad diastereomer peaks are not masking hidden impurities, ensuring absolute data integrity for downstream drug development.

Workflow Visualization

HPLC_Method_Dev Start Cyclobutane Diastereomers (cis/trans mixture) Screen Orthogonal Column Screening (C18, PFP, Amylose CSP) Start->Screen Eval Evaluate Selectivity (α) & Resolution (Rs) Screen->Eval C18 C18 Phase Rs < 1.0 (Co-elution) Eval->C18 Hydrophobic Only PFP PFP Phase Rs ~ 2.0 (Baseline) Eval->PFP Shape & Dipole CSP Amylose CSP Rs > 3.0 (Excellent) Eval->CSP Steric Recognition Opt Method Optimization (Tune Modifier & Temp) PFP->Opt CSP->Opt Val Self-Validating SST (Resolution Mixture) Opt->Val

Fig 1: Logical decision tree for cyclobutane diastereomer HPLC method development.

References[5] Benchchem. "A Researcher's Guide to Chiral HPLC Analysis: Comparing Stationary Phases for Enantiomer Separation." https://benchchem.com/[1] Benchchem. "Technical Support Center: Purification of Cyclobutane Isomers by Chromatography." https://benchchem.com/[3] MAC-MOD Analytical. "Examining the Selectivities of Several C18 and Modified C18 Phases – Advantages of Phenyl and Pentafluorophenyl (PFP) Phases."https://mac-mod.com/[6] National Institutes of Health (PMC). "HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds..."https://www.ncbi.nlm.nih.gov/[2] Welch Materials. "[Reader Insight] A Guide to Selective Columns for Isomer Separation."https://welch-us.com/[7] National Institutes of Health (PMC). "Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4." https://www.ncbi.nlm.nih.gov/[4] ResearchGate. "Advantages of pentafluorophenylpropyl stationary phase over conventional C18 stationary phase—Application to analysis of triamcinolone acetonide." https://www.researchgate.net/

Sources

Conformationally Restricted Scaffolds: Bioactivity Screening and Comparative Efficacy of Novel Cyclobutane Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The transition from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a defining trend in modern drug discovery. The cyclobutane ring, the second most strained saturated monocarbocycle with a strain energy of 26.3 kcal/mol[1], offers a unique puckered conformation. This structural rigidity allows medicinal chemists to orient pharmacophores with high spatial precision while improving metabolic stability and aqueous solubility[2].

Recently, the asymmetric synthesis of highly functionalized fluorinated sulfonyl-cyclobutenes via P(III)/P(V) redox catalysis has yielded a new class of potent anticancer agents[3]. This guide provides a comprehensive comparative analysis and detailed bioactivity screening protocols for these novel derivatives, specifically focusing on their efficacy against human leukemia cell lines (K562 and HL-60)[4].

Comparative Performance Profile

To objectively evaluate the therapeutic potential of novel cyclobutane derivatives, we compare a representative lead compound, CB-Fluor-3a (a fluorinated sulfonyl-cyclobutene), against standard chemotherapeutics. Carboplatin is included as a classic cyclobutane-containing reference, while Imatinib serves as the clinical standard for K562 chronic myeloid leukemia.

CompoundScaffold TypeIC50 K562 (nM)IC50 HL-60 (nM)Key Pharmacological Advantage
Carboplatin Cyclobutane-dicarboxylate~15,000~12,000Established clinical DNA-crosslinker[1]
Imatinib Linear / Aromatic250>10,000High target specificity (BCR-ABL)
CB-Fluor-3a Fluorinated Sulfonyl-Cyclobutene1041,770Enhanced 3D rigidity; potent nanomolar efficacy[4]

Data Note: CB-Fluor-3a demonstrates superior in vitro cytotoxicity against K562 cells compared to standard therapies, highlighting the impact of the fluorinated cyclobutene core on target engagement[4].

Mechanistic Pathway: Target Engagement & Apoptosis

The profound cytotoxicity of sulfonyl-cyclobutenes in leukemic cells is driven by specific intracellular target engagement that triggers the intrinsic apoptotic cascade. The rigid cyclobutene core locks the fluorinated and sulfonyl pharmacophores into an optimal binding conformation, leading to rapid mitochondrial membrane depolarization[3].

Pathway Drug CB-Fluor-3a (Cyclobutene Scaffold) Target Intracellular Target (Kinase Inhibition) Drug->Target Mito Mitochondrial Depolarization Target->Mito CytC Cytochrome c Release Mito->CytC Casp Caspase-9/3/7 Cascade CytC->Casp Apop Cellular Apoptosis (K562 / HL-60) Casp->Apop

Fig 1. Proposed apoptotic signaling pathway induced by fluorinated sulfonyl-cyclobutenes.

Self-Validating Experimental Workflows

To ensure high scientific integrity and reproducibility, the bioactivity screening of these derivatives must utilize self-validating assay systems. Below are the optimized protocols for primary and secondary screening.

Protocol 1: High-Throughput Cell Viability Screening (Primary Assay)
  • Causality: We utilize an ATP-dependent luminescence assay rather than traditional colorimetric MTT assays. Novel cyclobutene derivatives can occasionally exhibit redox-active properties that artificially reduce MTT to formazan, yielding false-positive viability signals. ATP quantitation directly correlates with metabolic capacity and avoids this chemical artifact.

  • Self-Validating System: The assay plate incorporates 0.1% DMSO as a vehicle control (100% viability baseline) and 10 µM Staurosporine as a positive control for complete cell death. Assay robustness is validated internally by calculating the Z'-factor for each plate; only plates with a Z' > 0.5 are accepted for downstream IC50 interpolation.

Step-by-Step Methodology:

  • Cell Seeding: Harvest K562 and HL-60 cells in the logarithmic growth phase. Seed at a density of 5,000 cells/well in 90 µL of RPMI-1640 medium (supplemented with 10% FBS) into opaque 96-well plates.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the cyclobutane derivative starting at 10 µM in 100% DMSO.

  • Treatment: Transfer 10 µL of the diluted compounds to the assay plates (final DMSO concentration = 0.1%). Incubate for 72 hours at 37°C, 5% CO2.

  • Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of ATP-luminescence reagent (e.g., CellTiter-Glo) to each well.

  • Lysis & Stabilization: Shake the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantitation: Record luminescence using a multimode microplate reader. Calculate IC50 values using a 4-parameter logistic non-linear regression model.

Protocol 2: Multiplexed Caspase-3/7 Activation Assay (Secondary Mechanistic Assay)
  • Causality: A reduction in ATP (Protocol 1) only indicates a loss of viable cells, failing to distinguish between cytostatic effects, necrosis, or apoptosis. To definitively confirm the mechanism of action, we measure Caspase-3/7 executioner activity.

  • Self-Validating System: This protocol multiplexes a fluorogenic live-cell protease substrate (measuring cell membrane integrity/necrosis) with a luminescent Caspase-3/7 substrate in the same well. This internal control ensures that the observed caspase luminescence is normalized to the number of cells specifically undergoing apoptosis, ruling out secondary necrosis.

Step-by-Step Methodology:

  • Preparation: Seed and treat cells in a 96-well plate as described in Protocol 1, but reduce the incubation time to 24 hours to capture early apoptotic events.

  • Multiplex Addition: Add 10 µL of the fluorogenic live-cell protease substrate (e.g., CellTox Green) and incubate for 15 minutes at 37°C.

  • Fluorescence Read: Measure fluorescence (Ex 485 nm / Em 520 nm) to quantify baseline necrosis.

  • Caspase Reagent Addition: Add 100 µL of the luminescent Caspase-3/7 substrate to the same wells. Shake for 30 seconds and incubate for 30 minutes at room temperature.

  • Luminescence Read: Measure luminescence. Calculate the Caspase Activation Index by normalizing the luminescent signal to the fluorescent viability signal.

Workflow Lib Cyclobutane Compound Library Pri Primary Screen (ATP-based Viability) Lib->Pri n > 50 Sec Secondary Screen (Caspase-3/7 Activation) Pri->Sec IC50 < 2 µM Tox Counter-Screen (Hepatocyte Toxicity) Sec->Tox Apoptosis + Hit Lead Candidate (e.g., CB-Fluor-3a) Tox->Hit High Selectivity

Fig 2. Hierarchical bioactivity screening workflow for novel cyclobutane derivatives.

Conclusion

The strategic incorporation of cyclobutane and cyclobutene rings into small-molecule scaffolds represents a powerful approach to overcoming the limitations of flat aromatic compounds. As demonstrated by the fluorinated sulfonyl-cyclobutene series, these conformationally restricted derivatives exhibit exceptional low-nanomolar potency against aggressive leukemia models[4]. By employing rigorous, self-validating screening workflows, drug development professionals can rapidly identify and advance the most promising cyclobutane-based therapeutic candidates.

References

  • M. R. van der Kolk, M. A. C. H. Janssen, F. P. J. T. Rutjes, D. Blanco-Ania. "Cyclobutanes in Small-Molecule Drug Candidates." ChemMedChem, 2022. URL:[Link]

  • M. Zimmermann, P. Retailleau, A. Voituriez. "Asymmetric Synthesis of Bioactive Fluorinated Sulfonyl-Cyclobutene Derivatives via P(III)/P(V) Redox Catalysis." The Journal of Organic Chemistry, 2025. URL:[Link]

Sources

structure-activity relationship of thioether-containing compounds

Author: BenchChem Technical Support Team. Date: April 2026

Structural-Activity Relationship (SAR) of Thioether-Containing Compounds: A Comparative Guide vs. Ether and Alkyl Linkages

Executive Summary

In the landscape of rational drug design, the selection of heteroatom linkers is a critical determinant of a molecule's pharmacological success. As a Senior Application Scientist, I frequently guide lead optimization campaigns where the bioisosteric replacement of an ether (-O-) or alkyl (-CH2-) linkage with a thioether (-S-) is evaluated. This guide objectively compares the performance of thioether-containing compounds against their oxygen and carbon analogs, detailing the structural, electronic, and metabolic causalities that drive these differences. Supported by experimental data and self-validating protocols, this document serves as a definitive resource for medicinal chemists and drug development professionals.

Mechanistic Foundations: The Causality of Heteroatom Selection

To understand why a thioether behaves differently from an ether or alkyl linkage, we must examine the fundamental physicochemical properties of sulfur:

  • Steric Geometry: The carbon-sulfur (C-S) bond is significantly longer (~1.8 Å) than the carbon-oxygen (C-O) bond (~1.4 Å). This increased length alters the dihedral angles of the molecule, often allowing thioethers to access deep, hydrophobic binding pockets that rigid ethers cannot reach.

  • Electronic Polarizability: Sulfur is a larger, "softer" atom than oxygen. Its valence electrons are further from the nucleus, making it highly polarizable. This allows the thioether sulfur to participate in unique dipole-dipole interactions, stabilize adjacent charge through d-orbital participation, and engage in favorable halogen bonding within target active sites.

  • Metabolic Divergence: Ethers are notoriously susceptible to Cytochrome P450 (CYP450)-mediated O-dealkylation, rapidly generating phenols or alcohols that are swiftly cleared via Phase II glucuronidation. In contrast, thioethers typically undergo S-oxidation to form sulfoxides or sulfones. These metabolites often retain target affinity and exhibit prolonged pharmacokinetic half-lives.

Metabolic_Fate Start Lead Scaffold (Ar-X-CH3) Thioether Thioether Linkage (X = S) Start->Thioether Ether Ether Linkage (X = O) Start->Ether CYP_S CYP450 S-Oxidation Thioether->CYP_S CYP_O CYP450 O-Dealkylation Ether->CYP_O Metab_S Sulfoxide / Sulfone (Often Active, High t1/2) CYP_S->Metab_S Metab_O Phenol + Formaldehyde (Rapid Clearance, Phase II) CYP_O->Metab_O

Figure 1: Divergent CYP450-mediated metabolic pathways of thioether versus ether linkages.

Comparative Efficacy Analysis: Experimental SAR Data

The decision to utilize a thioether must be data-driven. Below are three distinct case studies demonstrating how thioether linkages compare to alternatives across different therapeutic modalities.

Case Study A: Enhancing Target Affinity in MAO-B Inhibitors

In the development of Monoamine Oxidase-B (MAO-B) inhibitors for neurodegenerative diseases, chalcone derivatives were evaluated. The bioisosteric replacement of a methoxy group (ether) with a thiomethyl group (thioether) resulted in a profound increase in both potency and selectivity[1].

Causality: The enhanced lipophilicity and polarizability of the thioether sulfur allowed for optimal van der Waals contacts within the hydrophobic bipartite cavity of MAO-B, a fit that the harder, more electronegative oxygen atom could not achieve[1].

Table 1: MAO-B Inhibition by Chalcone Derivatives

Compound Linkage Type IC₅₀ (µM) Selectivity Index (MAO-B/A)
Parent Chalcone Ether (-O-) 0.290 Moderate
TM1 Thioether (-S-) 0.017 812

| TM8 | Thioether (-S-) | 0.010 | 4860 |

Case Study B: Structural Stability in Peptidomimetics (Compstatin)

Compstatin is a cyclic peptide that inhibits complement activation. The original sequence relied on a disulfide bridge, which is highly susceptible to reductive cleavage in human blood, leading to a complete loss of target binding[2].

Causality: By replacing the reducible disulfide bond with a thioether (cystathionine) bridge, the macrocyclic geometry required for C3b binding was preserved. The thioether bond is entirely resistant to physiological reduction, vastly improving the molecule's metabolic stability while only sacrificing a marginal degree of target affinity[2].

Table 2: Complement Inhibition by Compstatin Analogs

Peptide Variant Bridge Type Relative Inhibitory Activity Reductive Stability
Control (4W9A) Disulfide (-S-S-) 1.0x (Baseline) Low (Cleaved by GSH)
Peptide 3 Thioether (Cth) 0.5x High (Resistant)

| Peptide 5 | Thioether (Cth) | 0.5x | High (Resistant) |

Case Study C: The Counterpoint - When Ethers Outperform Thioethers (RORγt Ligands)

Objectivity is paramount in SAR analysis. Thioethers are not universally superior. In the development of trisubstituted isoxazoles as allosteric ligands for RORγt, an ether linkage demonstrated a 9-fold increase in potency compared to an amine, while the thioether analog suffered a massive drop in activity[3].

Causality: The RORγt allosteric pocket at this specific residue requires a strong hydrogen bond acceptor. Oxygen is a hard Lewis base and an excellent H-bond acceptor. Sulfur, being softer and less electronegative, fails to form a sufficiently strong hydrogen bond in this specific microenvironment, leading to a loss of affinity[3].

Table 3: RORγt Allosteric Ligand Affinities

Compound Linkage Type IC₅₀ (nM) Primary Interaction Mode
Compound 2 Amine (-NH-) 270 Weak H-bond donor
Compound 3 Ether (-O-) 31 Strong H-bond acceptor

| Compound 4 | Thioether (-S-) | 6600 | Poor H-bond acceptor / Steric clash |

Self-Validating Experimental Protocols

To generate the robust SAR data presented above, assays must be designed as self-validating systems. Below are the standardized methodologies for evaluating thioether vs. ether analogs.

Protocol 1: High-Throughput Enzymatic Inhibition Assay (e.g., Kinase/MAO-B)

Purpose: To determine the IC₅₀ of synthesized analogs while validating enzyme integrity and ruling out assay interference.

  • Reagent Preparation & Internal Controls:

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.4, 0.01% Tween-20 to prevent non-specific aggregation).

    • Self-Validation Step: Include a known reference inhibitor (e.g., Safinamide for MAO-B) on every plate. If the reference IC₅₀ deviates by >3-fold from historical data, the plate is discarded.

  • Compound Serial Dilution:

    • Prepare a 10-point, 3-fold serial dilution of the thioether and ether analogs in 100% DMSO.

    • Transfer to the assay plate such that the final DMSO concentration is ≤1% (preventing solvent-induced enzyme denaturation).

  • Pre-Incubation:

    • Incubate the enzyme with the compounds for 15 minutes at room temperature.

    • Causality: This allows the system to reach thermodynamic equilibrium, ensuring that differences in binding kinetics (k_on/k_off) between the soft sulfur and hard oxygen atoms do not skew the apparent IC₅₀.

  • Reaction Initiation & Detection:

    • Add the fluorogenic substrate to initiate the reaction. Measure fluorescence continuously for 30 minutes.

  • Data Analysis:

    • Calculate the Z'-factor for the plate. Only plates with Z' > 0.6 are accepted, ensuring robust signal-to-noise ratios.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Purpose: To quantify the divergent metabolic clearance rates (O-dealkylation vs. S-oxidation).

  • Matrix Preparation: Thaw HLMs on ice. Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Reaction Initiation: Add the test compound (final concentration 1 µM). Pre-incubate for 5 minutes at 37°C. Initiate the reaction by adding the NADPH regenerating system.

    • Self-Validation Step: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. This validates the metabolic competency of the specific HLM lot.

  • Quenching & Extraction: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • LC-MS/MS Quantification: Centrifuge to precipitate proteins. Analyze the supernatant via LC-MS/MS, monitoring the depletion of the parent mass. Calculate intrinsic clearance (CL_int) and half-life (t₁/₂).

SAR_Workflow Design Rational Bioisosteric Design (O -> S Substitution) Synthesis Parallel Synthesis & Purification (>95% Purity) Design->Synthesis Enzymatic Primary Target Assay (IC50 / Ki Determination) Synthesis->Enzymatic Orthogonal Orthogonal Validation (SPR / X-ray Crystallography) Enzymatic->Orthogonal ADME In Vitro ADME (HLM Stability / Permeability) Orthogonal->ADME ADME->Design SAR Feedback

Figure 2: Self-validating experimental workflow for evaluating thioether bioisosteres.

Conclusion

The substitution of an ether or alkyl linkage with a thioether is a powerful tool in medicinal chemistry. As demonstrated by the experimental data, thioethers frequently offer superior lipophilic target engagement and enhanced metabolic stability against reductive or dealkylating environments[1][2][4]. However, this modification must be rationally applied; in active sites demanding rigid geometry or strong hydrogen bond acceptors, the traditional ether linkage remains superior[3]. By integrating rigorous, self-validating in vitro assays into the SAR workflow, drug development professionals can objectively navigate these bioisosteric trade-offs to identify the optimal clinical candidate.

References

  • Replacement of Chalcone-Ethers with Chalcone-Thioethers as Potent and Highly Selective Monoamine Oxidase-B Inhibitors and Their Protein-Ligand Interactions.MDPI.
  • Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin.PMC / Drug Discovery Today.
  • Comparative Efficacy Analysis: 4-(Methylthio)quinazoline versus its Oxygen Analog, 4-Methoxyquinazoline.Benchchem.
  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt.PMC.

Sources

comparative study of different synthetic routes to functionalized cyclobutanes

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

A Comparative Study of Modern Synthetic Routes to Functionalized Cyclobutanes

The cyclobutane motif, a four-membered carbocycle, is a prominent structural feature in a wide array of bioactive natural products and pharmaceutical agents.[1][2] Its inherent ring strain of approximately 26.3 kcal/mol not only imparts unique conformational constraints but also renders it a versatile synthetic intermediate for a variety of chemical transformations, including ring-opening and rearrangement reactions.[3] This unique combination of rigidity and reactivity has led to a growing interest in cyclobutane-containing scaffolds in medicinal chemistry, where they can serve as conformationally restricted linkers or as bioisosteres for other chemical groups.[2]

However, the stereocontrolled synthesis of highly substituted cyclobutanes remains a significant challenge for synthetic chemists.[4] This guide provides a comparative analysis of the principal synthetic strategies for accessing functionalized cyclobutanes, offering field-proven insights into the causality behind experimental choices and providing supporting data to guide researchers in drug development and organic synthesis. We will delve into the three major strategic approaches: [2+2] cycloadditions, ring expansions of three-membered rings, and ring contractions of five-membered rings.

The Workhorse of Cyclobutane Synthesis: [2+2] Cycloaddition Reactions

The [2+2] cycloaddition, the union of two unsaturated components to form a four-membered ring, stands as the most powerful and widely utilized method for constructing cyclobutanes.[5][6] The feasibility and mechanism of this transformation are governed by orbital symmetry rules, leading to distinct photochemical, thermal, and metal-catalyzed approaches.[5]

Photochemical [2+2] Cycloaddition

According to the Woodward-Hoffmann rules, a concerted [2+2] cycloaddition between two alkenes is thermally forbidden but photochemically allowed.[5] This principle forms the basis of the most common method for cyclobutane synthesis.[5][7] The reaction typically proceeds via the photoexcitation of one alkene component to its triplet state, which then reacts with a ground-state alkene in a stepwise fashion through a 1,4-diradical intermediate.[5] This stepwise mechanism allows for the dissipation of ring strain during ring formation.

The photochemical approach is particularly effective for the reaction of α,β-unsaturated ketones (enones) with alkenes.[8] For substrates that do not absorb light efficiently, a photosensitizer, such as acetone or benzophenone, can be used to facilitate the population of the reactive triplet state.[9] More recently, visible-light photocatalysis using ruthenium or other metal complexes has emerged as a milder and more scalable alternative to high-energy UV irradiation, capable of promoting cycloadditions for both electron-rich and electron-deficient olefins.[10]

Caption: General mechanism for a photochemical [2+2] cycloaddition.

Experimental Protocol: Visible-Light Mediated [2+2] Enone Cycloaddition [11]

  • Materials: Aryl enone (1.0 equiv.), alkene (2.0 equiv.), Ru(bpy)₃Cl₂ (1-5 mol%), and a suitable solvent (e.g., acetonitrile or nitromethane).

  • Procedure:

    • To a reaction vessel, add the aryl enone, alkene, and Ru(bpy)₃Cl₂ catalyst.

    • Add the solvent and thoroughly degas the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Seal the vessel and place it in proximity to a visible light source (e.g., a compact fluorescent lamp or even ambient sunlight).[10]

    • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

    • Upon completion, concentrate the reaction mixture in vacuo and purify the crude product by column chromatography on silica gel.

Thermal [2+2] Cycloaddition

While thermally forbidden for simple alkenes, concerted [2+2] cycloadditions can occur readily with activated substrates such as ketenes, allenes, or highly strained alkenes.[6] The reaction of a ketene with an alkene is a particularly powerful method for synthesizing cyclobutanones.[4] This transformation proceeds through a concerted, suprafacial-antarafacial mechanism, which often results in high levels of regio- and stereoselectivity.[5] The use of chiral catalysts has enabled highly enantioselective versions of these reactions.[6]

Caption: Concerted thermal [2+2] cycloaddition of a ketene and an alkene.

Experimental Protocol: Ketene Cycloaddition for Cyclobutanone Synthesis [3]

  • Materials: Alkene (1.0 equiv.), ketene precursor (e.g., an acyl chloride, 1.2 equiv.), a tertiary amine base (e.g., triethylamine, 1.5 equiv.), and an anhydrous, non-polar solvent (e.g., dichloromethane or diethyl ether). A Lewis acid catalyst (e.g., ethylaluminum dichloride) may be used for promotion.[3]

  • Procedure:

    • Dissolve the alkene in the anhydrous solvent in a flame-dried flask under an inert atmosphere.

    • Cool the solution to 0 °C or lower.

    • Slowly and simultaneously add the acyl chloride and triethylamine to the stirred solution. The ketene is generated in situ.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with the organic solvent, combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

    • Purify the resulting cyclobutanone by column chromatography or distillation.

Metal-Catalyzed [2+2] Cycloaddition

Transition metals can catalyze [2+2] cycloadditions that are otherwise thermally forbidden.[12] Catalysts based on iron, cobalt, nickel, rhodium, and other metals provide an alternative pathway by forming a metallacyclopentane intermediate.[12][13] This intermediate can then undergo reductive elimination to furnish the cyclobutane product. This approach is advantageous as it often proceeds under mild conditions and can be used with unactivated alkenes.[12] Furthermore, the use of chiral ligands on the metal center allows for the development of highly enantioselective transformations.[14]

Caption: General mechanism for a metal-catalyzed [2+2] cycloaddition.

Building from the Ground Up: Ring Expansion Strategies

Ring expansion reactions provide a powerful and often highly stereoselective route to cyclobutanes from readily available cyclopropane precursors.[15] These methods are particularly valuable for preparing chiral cyclobutanones.

Rearrangement of Cyclopropylcarbinols

The acid- or Lewis acid-catalyzed rearrangement of cyclopropylcarbinols (also known as a semipinacol-type rearrangement) is a reliable method for the synthesis of cyclobutanones.[16] The reaction proceeds through a carbocation intermediate, where the migration of one of the cyclopropane C-C bonds leads to the expanded four-membered ring. The stereochemistry of the starting cyclopropylcarbinol is often transferred with high fidelity to the resulting cyclobutanone, making this a stereospecific process.[17]

Experimental Protocol: Enantioselective Ring Expansion of a Vinylic Cyclopropyl Alcohol [16]

  • Materials: Tertiary vinylic cyclopropyl alcohol (1.0 equiv.), a chiral dual-hydrogen-bond donor (HBD) catalyst, hydrogen chloride (as a co-catalyst), and a suitable solvent.

  • Procedure:

    • In a dry reaction vessel under an inert atmosphere, dissolve the cyclopropyl alcohol and the chiral HBD catalyst in the solvent.

    • Cool the mixture to the desired temperature (e.g., -78 °C).

    • Add the hydrogen chloride source. The reaction involves protonation of the alkene followed by a stereocontrolled C-C bond migration.

    • Stir the reaction until completion, monitoring by an appropriate analytical technique.

    • Quench the reaction and perform a standard aqueous workup.

    • Purify the resulting chiral cyclobutanone, bearing an α-quaternary stereocenter, by column chromatography.

Shrinking to Size: Ring Contraction Strategies

Ring contraction offers an alternative disconnection for cyclobutane synthesis, starting from more readily available five-membered or larger rings.[18] These methods can be highly stereospecific and provide access to complex, multi-substituted cyclobutanes.

Stereospecific Contraction of Pyrrolidines

A novel and highly stereoselective method involves the conversion of readily accessible pyrrolidines into multisubstituted cyclobutanes using iodonitrene chemistry.[1][19] The reaction is proposed to proceed through the formation of a 1,1-diazene intermediate, which then extrudes nitrogen gas to generate a 1,4-biradical.[1][19] Rapid C-C bond formation from this biradical intermediate affords the cyclobutane product stereospecifically, with the stereochemistry of the starting pyrrolidine being retained.[1][19] This method has proven effective for the synthesis of complex natural products like piperarborenine B.[20]

Pyrrolidine_Contraction Proposed Mechanism for Pyrrolidine to Cyclobutane Ring Contraction A Substituted Pyrrolidine B 1,1-Diazene Intermediate A->B + Iodonitrene C 1,4-Biradical B->C - N₂ (Nitrogen Extrusion) D Stereospecific Cyclobutane C->D Rapid C-C Bond Formation

Caption: Proposed mechanism for pyrrolidine to cyclobutane ring contraction.

Classical Ring Contractions: Wolff and Favorskii Rearrangements

The Wolff rearrangement of cyclic α-diazoketones is a classic method for effecting a one-carbon ring contraction.[21] When applied to a cyclopentanone derivative, it can yield a functionalized cyclobutane. Similarly, the Favorskii rearrangement of α-halocyclopentanones can also be used to produce cyclobutanecarboxylic acid derivatives.[21] While these methods are well-established, they sometimes require harsh conditions or specialized starting materials.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy depends heavily on the desired substitution pattern, stereochemistry, and the availability of starting materials. The following table provides a comparative summary of the key features of each major approach.

Synthetic Route Typical Yields Stereocontrol Functional Group Tolerance Key Advantages Limitations
Photochemical [2+2] Moderate to HighVariable; often good diastereoselectivityGood, but sensitive groups may reactAccess to diverse structures, mild conditions with photocatalysis[10]Requires photochemical equipment, potential for side reactions, sometimes poor regioselectivity
Thermal [2+2] (Ketene) Good to ExcellentExcellent; often highly stereospecific[6]Moderate; sensitive to acidic/basic conditionsHigh yields and stereoselectivity, reliable for cyclobutanones[4]Requires generation of unstable ketenes, limited to cyclobutanone products
Metal-Catalyzed [2+2] Good to ExcellentGood to Excellent; tunable with ligands[14]Generally good, catalyst dependentHigh efficiency, can use unactivated alkenes, enantioselective variants[12]Catalyst cost and sensitivity, potential for metal contamination
Ring Expansion Good to ExcellentExcellent; often stereospecific[17]GoodHigh stereocontrol, access to chiral cyclobutanones[16]Requires synthesis of specific cyclopropane precursors
Ring Contraction Moderate to GoodExcellent; often stereospecific[1]GoodAccess to complex, highly substituted cyclobutanes from alternative precursorsSubstrate-specific, may require multi-step synthesis of the starting ring

Conclusion

The synthesis of functionalized cyclobutanes is a vibrant area of research, driven by the importance of this motif in drug discovery and natural product synthesis. While [2+2] cycloadditions remain the most versatile and widely used approach, ring expansion and ring contraction strategies offer powerful, stereocontrolled alternatives for specific targets. The development of modern catalytic methods, including visible-light photocatalysis and transition-metal catalysis, has significantly expanded the synthetic toolbox, allowing for the construction of complex four-membered rings under increasingly mild and selective conditions.[13] The continued evolution of these methods, alongside novel approaches like C–H functionalization, promises to further simplify access to these valuable molecular scaffolds, empowering the next generation of chemical discovery.[22]

References

  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC. (n.d.). National Center for Biotechnology Information.
  • Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G - PMC. (n.d.). National Center for Biotechnology Information.
  • Application Notes and Protocols: [2+2] Cycloaddition for Cyclobutane Ring Formation. (n.d.). BenchChem.
  • Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. (n.d.). Radboud Repository.
  • Photocatalytic [2+2] cycloaddition for building cyclobutane-fused three-dimensional molecular complexity. (n.d.). American Chemical Society.
  • Cyclobutanes in Organic Synthesis. (n.d.). Baran Lab, Scripps Research.
  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. (2021). ACS Publications.
  • [2 + 2] light-driven cycloaddition synthesis of an organic polymer and photocatalytic activity enhancement via monomer truncation. (n.d.). Journal of Materials Chemistry A (RSC Publishing).
  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (2013). MDPI.
  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. (2021). PubMed.
  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. (2016). Chemical Reviews - ACS Publications.
  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC. (n.d.). National Center for Biotechnology Information.
  • [2+2] Cycloadditions by Oxidative Visible Light Photocatalysis - PMC. (n.d.). National Center for Biotechnology Information.
  • Metal-Mediated and Metal-Catalyzed [2+2] Cycloadditions. (n.d.). ResearchGate.
  • [2 + 2] photocycloaddition. (2022). SpringerLink.
  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (2025). ResearchGate.
  • Enone Olefin [2 + 2] Photochemical Cycloadditions. (n.d.). Organic Reactions.
  • Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC. (2024). National Center for Biotechnology Information.
  • Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions. (n.d.). Semantic Scholar.
  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC. (n.d.). National Center for Biotechnology Information.
  • The Rising Star of the Synthesis World: A Comparative Look at Cyclobutanol-Based Building Blocks. (n.d.). BenchChem.
  • Chemistry-of-Cyclopropane-and-Cyclobutane.docx. (n.d.). Course Hero.
  • Ring expansion and contraction. (n.d.). Wikipedia.
  • Transition Metal-Catalyzed [2+2] Cycloaddition Reactions Between Bicyclic Alkenes and Alkynes. (n.d.). Bentham Science Publishers.
  • The Application of Cyclobutane Derivatives in Organic Synthesis. (2003). Chemical Reviews.
  • Ring expansion of cyclopropylmethanols to cyclobutanes—an enantioselective total synthesis of (R)-(+)-dodecan-5-olide, and (S)-(+)- and (R)-(–)-5-[(Z)-dec-1-enyl]dihydrofuran-2(3H)-one. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
  • Investigations into the Mechanism of Inter- and Intramolecular Iron-Catalyzed [2 + 2] Cycloaddition of Alkenes. (2020). Journal of the American Chemical Society.
  • Tandem Wittig Reaction–Ring Contraction of Cyclobutanes: A Route to Functionalized Cyclopropanecarbaldehydes. (n.d.). ResearchGate.
  • Cyclobutene synthesis. (n.d.). Organic Chemistry Portal.
  • Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives. (2022). Chemical Science (RSC Publishing).
  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. (2014). The Journal of Organic Chemistry - ACS Publications.
  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. (2003). Chemical Reviews - ACS Publications.
  • The application of cyclobutane derivatives in organic synthesis. (n.d.). ResearchGate.
  • Cyclobutane synthesis. (n.d.). Organic Chemistry Portal.
  • Ring contraction in synthesis of functionalized carbocycles. (2022). Chemical Society Reviews (RSC Publishing).
  • Cyclobutanone synthesis. (n.d.). Organic Chemistry Portal.
  • Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides - PMC. (2025). National Center for Biotechnology Information.

Sources

Safety Operating Guide

1-[2-(Methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of 1-[2-(Methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde

As a Senior Application Scientist, I frequently guide research teams through the logistical and safety challenges of handling bifunctional organic molecules. 1-[2-(Methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde presents a unique disposal challenge due to its dual reactive centers: a highly electrophilic cyclobutane-carbaldehyde group and a nucleophilic, foul-smelling methylsulfanyl (thioether) group.

Improper disposal of this compound can lead to severe laboratory disruptions (due to the stench of the thioether) and dangerous cross-reactions in waste carboys (due to the aldehyde). This guide provides a self-validating, step-by-step operational plan for the pre-treatment and EPA-compliant disposal of this chemical, ensuring safety and regulatory compliance in your laboratory.

Part 1: Hazard Profiling & Causality

To safely manage this compound, we must first understand the causality behind its hazards. The thioether moiety possesses an extremely low odor threshold. If disposed of directly into general organic waste, it will volatilize, potentially causing facility-wide evacuations. Furthermore, the aldehyde group is prone to autoxidation and can undergo highly exothermic aldol condensations if inadvertently mixed with incompatible basic or acidic waste streams .

Table 1: Physicochemical Hazards & Operational Implications

Functional Group / PropertyCharacteristic HazardOperational Implication & Disposal Strategy
Methylsulfanyl (Thioether) Severe stench, nucleophilic.Must be handled in a fume hood. Requires oxidative quenching (bleach) prior to disposal to eliminate odor.
Carbaldehyde (Aldehyde) Electrophilic, sensitizer, autoxidation.Segregate from strong bases, amines, and acids to prevent exothermic polymerization.
Cyclobutane Ring High ring strain, high energy content.Final disposal must be via high-temperature incineration to ensure complete destruction.
EPA Waste Classification Characteristic Waste (D001 - Ignitability)Must be collected in properly labeled, compatible containers (HDPE or glass) away from oxidizers.

Part 2: Cradle-to-Grave Disposal Workflow

The following logic tree dictates the disposal pathway based on the volume and odor profile of the generated waste.

G Start Waste Generation: 1-[2-(Methylsulfanyl)ethyl] cyclobutane-1-carbaldehyde Assess Assess Volume & Odor Profile Start->Assess PreTreat In-Lab Oxidation (Bleach/H2O2) for Stench Assess->PreTreat High Odor/Volume Direct Direct to Hazardous Waste Assess->Direct Trace/Low Volume Collect Collect in Vented, Compatible HDPE Container PreTreat->Collect Direct->Collect Label Label: Non-Halogenated Organic Waste (D001) Collect->Label Dispose High-Temperature Incineration via Licensed EPA Contractor Label->Dispose

Cradle-to-grave disposal workflow for thioether-aldehyde chemical waste.

Part 3: Step-by-Step Experimental Protocol: In-Lab Odor Quenching (Pre-Treatment)

Causality & Mechanism : The most effective way to manage thioether waste is through oxidative quenching. By reacting the waste with sodium hypochlorite (bleach), the volatile thioether is oxidized to a non-volatile, odorless sulfoxide or sulfone . Concurrently, the reactive aldehyde is oxidized to a stable cyclobutanecarboxylic acid derivative. This is a self-validating protocol : the complete disappearance of the characteristic sulfurous stench serves as an empirical indicator that the oxidation is complete.

Materials Required:

  • Chemical fume hood (Face velocity > 100 fpm)

  • Standard PPE (Nitrile gloves, lab coat, splash goggles)

  • Methanol or Ethanol (as a co-solvent)

  • 5-10% Aqueous Sodium Hypochlorite (Household bleach)

  • 10% Aqueous Sodium Thiosulfate (for quenching excess oxidant)

  • Magnetic stirrer, stir bar, and ice bath

Methodology:

  • Preparation & Dilution : In a certified fume hood, transfer the 1-[2-(Methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde waste into a wide-mouth Erlenmeyer flask. Dilute the waste with a compatible co-solvent (e.g., methanol) at a 1:10 ratio to ensure miscibility with the aqueous oxidant.

  • Temperature Control : Place the flask in an ice bath. Causality: The oxidation of sulfides and aldehydes is highly exothermic. The ice bath prevents solvent boil-off and controls the reaction rate, preventing thermal runaway.

  • Oxidant Addition : Begin magnetic stirring. Add the 5-10% sodium hypochlorite solution dropwise using an addition funnel. Add a 3-to-1 molar excess of bleach relative to the waste to ensure complete oxidation to the sulfone and carboxylic acid.

  • Verification : Allow the mixture to stir at room temperature for 1 to 2 hours. Carefully waft the air above the flask; the absence of the pungent thioether stench validates the completion of the reaction.

  • Neutralization : Once the odor is neutralized, add the 10% aqueous solution of sodium thiosulfate dropwise until the mixture tests negative for excess oxidants (verify using potassium iodide-starch indicator paper).

  • Transfer : The neutralized, odorless aqueous-organic mixture is now safe for transfer to the hazardous waste accumulation container.

Part 4: Step-by-Step Experimental Protocol: Segregation & EPA-Compliant Disposal

Once the acute stench and reactivity hazards are mitigated, the waste must be managed according to EPA Resource Conservation and Recovery Act (RCRA) guidelines .

  • Container Selection : Transfer the quenched liquid into a High-Density Polyethylene (HDPE) or glass waste container. Crucial: Ensure the container has a vented cap if there is any risk of residual off-gassing, though the thiosulfate quench should prevent this.

  • Waste Segregation : Do NOT mix this waste with halogenated solvents, heavy metals, or concentrated acids. It must be stored in the "Non-Halogenated Organic/Aqueous Waste" stream.

  • Labeling : Affix a hazardous waste label immediately. The label must explicitly state:

    • Contents: "Aqueous/Organic mixture containing oxidized cyclobutane derivatives and sodium salts."

    • Hazards: "Flammable (D001), Irritant."

  • Accumulation & Storage : Store the container in a designated Secondary Containment tray within a flammable storage cabinet. Ensure the accumulation area does not exceed the EPA's 90-day or 180-day storage limits based on your facility's generator status.

  • Final Disposal : Contract a licensed hazardous waste vendor. The final destruction method must be high-temperature incineration . Incineration effectively cleaves the strained cyclobutane ring and converts the sulfur heteroatoms into SOx, which are safely neutralized by the disposal facility's alkaline scrubbers.

References

  • US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." epa.gov. [Link]

  • DORA 4RI / EPFL. "Unveiling the reaction chemistry of sulfoxides during water chlorination." infoscience.epfl.ch. [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.